2-(1H-Imidazol-5-yl)ethanol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c8-2-1-5-3-6-4-7-5;/h3-4,8H,1-2H2,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBCBMPKJBWMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180307-01-1 | |
| Record name | 2-(1H-imidazol-4-yl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(1H-Imidazol-5-yl)ethanol hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthesis, and analytical characterization. Emphasis is placed on its role as a crucial building block for the development of potent and selective histamine H3 receptor ligands. The guide explores the compound's chemical reactivity, applications in pharmacological research, and essential safety and handling protocols, serving as a vital resource for researchers, chemists, and drug development professionals.
Introduction: A Histamine Analog of Pharmacological Significance
2-(1H-Imidazol-5-yl)ethanol, also known as histaminol, is a structural analog of the neurotransmitter histamine. The hydrochloride salt form enhances its stability and solubility, making it a versatile reagent in laboratory settings. Its core structure, comprising an imidazole ring tethered to an ethanol moiety, provides a unique pharmacophore that is instrumental in the design of targeted therapeutic agents.
The primary significance of this compound lies in its utility as a synthon for developing ligands that target histamine receptors. Specifically, it is a foundational precursor for a class of compounds known as histamine H3 receptor agonists.[1][2] The H3 receptor is a presynaptic G-protein coupled receptor predominantly found in the central nervous system that acts as an autoreceptor, modulating the synthesis and release of histamine and other key neurotransmitters like dopamine and acetylcholine.[3] By serving as a starting point for H3 agonists, this compound is integral to research aimed at treating neurological and psychiatric conditions, including sleep disorders, cognitive impairments, and schizophrenia.[3][4]
This guide offers a senior application scientist's perspective on the molecule, bridging fundamental chemical properties with practical, field-proven insights into its synthesis and application.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. It is important to note that due to its status as a research intermediate, some physical properties are based on computational data rather than extensive experimental validation.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Histaminol hydrochloride, 4-(2-Hydroxyethyl)imidazole hydrochloride | [5] |
| CAS Number | 180307-01-1 | [6] |
| Molecular Formula | C₅H₉ClN₂O | N/A |
| Molecular Weight | 148.59 g/mol | N/A |
| Appearance | Expected to be a solid (e.g., white to off-white powder) | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
| Storage | Store at 2-8°C in a refrigerator, under an inert atmosphere. | [5][7] |
Chemical Structure
The structure consists of an imidazole ring, which is aromatic and contains two nitrogen atoms. The ethanol side chain is attached at the C5 position. In the hydrochloride salt, one of the imidazole nitrogens is protonated, and a chloride ion serves as the counter-ion.
Caption: Structure of this compound.
Synthesis and Purification Workflow
The synthesis of 2-(1H-Imidazol-5-yl)ethanol is most commonly achieved via the reduction of a corresponding carboxylic acid derivative, such as imidazole-4(5)-acetic acid. The hydrochloride salt is then prepared in a subsequent step. This protocol is a self-validating system, incorporating purification and confirmation stages.
Causality in Experimental Design
The choice of a potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) is critical because it can efficiently reduce carboxylic acids to primary alcohols. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The final acidification step not only quenches the reaction but also protonates the product for extraction. Conversion to the hydrochloride salt is performed to enhance the compound's stability and handling characteristics for subsequent applications.
Experimental Protocol: Synthesis via Reduction
Step 1: Reduction of Imidazole-4-acetic acid
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq.) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of Imidazole-4-acetic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension. Rationale: This slow addition controls the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0°C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 2-(1H-Imidazol-5-yl)ethanol (free base).
Step 2: Purification of the Free Base
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or methanol.
-
Cool the solution to 0°C.
-
Add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) dropwise until the solution is acidic and precipitation is complete.
-
Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard for its characterization:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the two protons on the imidazole ring (around δ 7.0-8.0 ppm), and two triplets corresponding to the adjacent -CH₂- groups of the ethanol side chain (typically δ 2.5-4.0 ppm). The N-H and O-H protons will appear as broad singlets.
-
¹³C NMR Spectroscopy: The spectrum should reveal five distinct carbon signals: two for the aromatic imidazole carbons, one for the C=N carbon, and two for the aliphatic carbons of the ethanol chain.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 113.1.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹), N-H stretching from the imidazolium ion (~3100 cm⁻¹), C-H stretches (~2900 cm⁻¹), and C=N/C=C stretches from the imidazole ring (~1600-1500 cm⁻¹).
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is governed by its two primary functional groups: the imidazole ring and the primary alcohol.
-
Hydroxyl Group Reactivity: The primary alcohol is a key handle for synthetic modification. It can readily undergo:
-
Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.
-
Etherification: Williamson ether synthesis allows for the introduction of various alkyl or aryl groups. This is a common strategy for building the side chains of more complex H3 receptor ligands.[2]
-
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid.
-
-
Imidazole Ring Reactivity: The imidazole ring is an electron-rich aromatic system.
-
N-Alkylation: The unprotonated nitrogen atom is nucleophilic and can be alkylated, although this is less favorable in the hydrochloride salt form unless a base is added.
-
Electrophilic Substitution: The ring can undergo substitution, but the protonated (imidazolium) form is deactivated.
-
This dual functionality makes the molecule an exceptionally versatile intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies.[8]
Core Application: A Precursor to Histamine H3 Receptor Agonists
The principal application of this compound is as a foundational element in the synthesis of histamine H3 receptor agonists.[9] H3 receptor agonists mimic the action of histamine at this specific receptor, leading to the inhibition of histamine release and the modulation of other neurotransmitters.[3] This mechanism is being explored for therapeutic potential in a range of central nervous system disorders.[4]
For example, the ethanol moiety can be elaborated into more complex side chains designed to interact with specific pockets within the H3 receptor binding site, thereby enhancing potency and selectivity.[2]
Caption: Role as a building block for H3 receptor agonist development.
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from structurally similar imidazole hydrochlorides suggest the following precautions.[10][11]
-
Hazard Classification: Assumed to be a skin, eye, and respiratory tract irritant.[10][11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended by suppliers.[5] Store under an inert atmosphere to prevent degradation.[7][12]
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off immediately with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool in the arsenal of medicinal chemists. Its structural relationship to histamine, coupled with its versatile functional groups, makes it an invaluable starting material for the synthesis of sophisticated pharmacological probes, particularly for the histamine H3 receptor. Understanding its chemical properties, synthesis, and reactivity is fundamental for any researcher aiming to innovate in the field of neuroscience and beyond. This guide provides the foundational, expert-driven knowledge necessary to leverage this compound to its full potential.
References
- MDPI. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors.
- Patsnap Synapse. (2024). What are H3 receptor agonists and how do they work?
- ACS Publications. (2010). Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. Journal of Medicinal Chemistry.
- ResearchGate. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors.
- BLDpharm. (n.d.). 872-82-2|2-(1H-Imidazol-5-yl)ethanol.
- PubMed. (n.d.). Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus.
- ChemBook. (n.d.). This compound.
- ChemScene. (n.d.). 872-82-2 | 2-(1H-Imidazol-5-yl)ethanol.
- ChemSynthesis. (2025). 2-(1H-imidazol-5-yl)ethanol.
- AK Scientific, Inc. (n.d.). 2-Amino-2-(1H-imidazol-2-yl)ethanol;hydrochloride Safety Data Sheet.
- Benchchem. (n.d.). 2-(1H-Imidazol-1-yl)ethanol | Research Chemical.
- PubChem. (2025). CID 175318239 | C10H16N4O2.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Pharmaffiliates. (n.d.). CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC).
- BLDpharm. (n.d.). 180307-01-1|this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 180307-01-1|this compound|BLD Pharm [bldpharm.com]
- 7. 872-82-2|2-(1H-Imidazol-5-yl)ethanol|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemscene.com [chemscene.com]
2-(1H-Imidazol-5-yl)ethanol hydrochloride CAS number 180307-01-1
An In-depth Technical Guide to 2-(1H-Imidazol-5-yl)ethanol hydrochloride (CAS: 180307-01-1)
Foreword: Situating a Versatile Building Block
In the landscape of medicinal chemistry and materials science, the imidazole heterocycle stands as a cornerstone pharmacophore and a uniquely versatile functional group.[1] Its presence in essential biomolecules like the amino acid histidine underscores its fundamental role in biological processes. The compound this compound, while not extensively documented as a final therapeutic agent, represents a crucial and strategically functionalized building block. Its structure—combining the aromatic, amphoteric imidazole ring with a reactive primary alcohol—offers synthetic chemists a valuable starting point for constructing more complex molecular architectures.
This guide provides a technical deep-dive into the properties, characterization, synthesis, and potential applications of this compound. We will distinguish it from its more commonly cited 1-yl isomer and focus on the practical, data-driven insights necessary for its effective use in a research and development setting.
Core Molecular Identity and Physicochemical Properties
This compound is the salt form of the parent compound, 2-(1H-Imidazol-5-yl)ethanol. The hydrochloride formulation enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions.
Structural and Chemical Data
A precise understanding of the molecule's fundamental properties is the foundation of all subsequent experimental design.
Table 1: Compound Identification and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 180307-01-1 | [2][3] |
| Molecular Formula | C₅H₉ClN₂O | [3] |
| Molecular Weight | 148.59 g/mol | [3] |
| IUPAC Name | 2-(1H-imidazol-5-yl)ethanol;hydrochloride | [4] |
| Synonyms | Not commonly specified | |
| Canonical SMILES | Cl.OCCC1=CN=CN1 | [4] |
| InChI Key | XCBCBMPKJBWMMI-UHFFFAOYSA-N | [4] |
| Physical State | Solid / Powder (typical) | Inferred |
| Storage | Sealed in dry, room temperature conditions | [3] |
Structural Representation
The molecule's structure is key to its reactivity. The 5-position substitution on the imidazole ring, as opposed to the more common 1-position (N-alkylation), leaves the ring's nitrogen atoms available for coordination or further reaction, a critical distinction for synthetic strategy.
Caption: 2D structure of this compound.
Analytical Characterization Workflow
Confirming the identity, purity, and structure of a starting material is a non-negotiable step in any research workflow. A multi-technique approach is essential for a complete and trustworthy characterization.
Standard Analytical Protocols
The following describes a standard, self-validating workflow for the characterization of a new batch of this compound.
Protocol 1: Comprehensive Quality Control Analysis
-
Visual Inspection: Note the physical state, color, and homogeneity of the material.
-
Solubility Test: Assess solubility in common laboratory solvents (e.g., D₂O for NMR, Methanol/Acetonitrile for HPLC) to select appropriate analytical vehicles.
-
Mass Spectrometry (MS):
-
Prepare a dilute solution (approx. 1 mg/mL) in methanol or water.
-
Infuse into an Electrospray Ionization (ESI) source in positive ion mode.
-
Expected Result: A prominent peak at m/z 113.06, corresponding to the protonated free base [M+H]⁺ (C₅H₈N₂O). This confirms the correct molecular weight of the organic component.
-
-
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Rationale: This is the most definitive technique for structural elucidation. The ¹H spectrum will confirm the presence of the ethanol side chain (two triplet signals) and the distinct imidazole ring protons. The ¹³C spectrum will confirm the carbon backbone.
-
-
Purity Assessment via HPLC-UV:
-
Develop a reversed-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using water and acetonitrile (both with 0.1% formic acid or TFA).
-
Monitor at a wavelength where the imidazole ring absorbs, typically around 210-230 nm.
-
Objective: To quantify the purity of the compound by measuring the area percentage of the main peak. For use as a synthetic intermediate, a purity of ≥95% is generally required.
-
Visualized Workflow for Characterization
This diagram outlines the logical flow of the analytical process, ensuring each step validates the next.
Caption: A logical workflow for the analytical validation of the compound.
Synthesis and Safe Handling
While this compound is commercially available from various suppliers, understanding its synthesis provides insight into potential impurities and handling requirements.[2][3]
Proposed Synthetic Pathway
A plausible and robust synthesis involves the formation of the free base followed by salt formation.
Caption: Proposed two-step synthesis from histamine to the target compound.
Causality Behind Experimental Choices:
-
Step 1 & 2 (Diazotization-Hydrolysis): This is a classic method for converting a primary aromatic amine (like that on histamine) into a hydroxyl group. The low temperature is critical to control the reactivity of the unstable diazonium salt intermediate.
-
Step 3 (Salt Formation): Converting the free base to the hydrochloride salt is a standard final step to improve the compound's shelf-life, crystallinity, and handling characteristics. Using a non-aqueous solution of HCl (e.g., HCl in isopropanol) allows for the precipitation of the salt in high purity, which is often superior to aqueous methods that would require evaporation of water.[5]
Safety, Handling, and Storage
Proper handling is paramount for researcher safety and maintaining compound integrity. The information is primarily derived from supplier Safety Data Sheets (SDS).[2][6][7]
Table 2: GHS Hazard and Precautionary Information
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Note: These statements are typical for compounds of this class and should be confirmed with the specific SDS from the supplier. |
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid dust generation.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][6]
Applications in Research and Drug Development
The primary utility of this compound is as a versatile synthetic intermediate . Its value lies in the reactive handles it provides for building more complex molecules.
Potential Synthetic Transformations
The molecule offers two primary sites for chemical modification, enabling its incorporation into diverse molecular scaffolds.
Caption: Key reactive sites for further synthetic modification.
-
Site A (Primary Alcohol): This is a highly versatile functional group.
-
Esterification/Etherification: To attach other fragments or modulate lipophilicity.
-
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid to enable further reactions like amide bond formation or reductive amination.
-
Conversion to Halide: Can be converted to a good leaving group (e.g., -Cl, -Br, -OTs) for nucleophilic substitution reactions.
-
-
Site B (Imidazole Ring): The imidazole ring is a rich hub of chemical functionality.
-
Coordination Chemistry: The nitrogen atoms can act as ligands to coordinate with metal ions, a property exploited in the design of metalloenzyme inhibitors or catalysts.[8]
-
N-Alkylation/N-Arylation: While the 5-substitution is fixed, the ring nitrogens can potentially be alkylated under specific conditions, though this is less straightforward than with an unsubstituted imidazole.
-
Hydrogen Bonding: The ring acts as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), which is critical for molecular recognition at a biological target's active site.[1]
-
Context in Medicinal Chemistry
While specific biological activity for this compound is not well-reported, the broader class of imidazole-containing molecules exhibits an extensive range of therapeutic activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][9] For example, the related 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold is a known pharmacophore in azole antifungal agents that inhibit the fungal enzyme CYP51.[10] Therefore, this compound serves as a valuable precursor for generating libraries of novel compounds to be screened for such activities.
Conclusion and Future Outlook
This compound (CAS 180307-01-1) is best understood not as an endpoint, but as a strategic starting point. Its value is derived from the potent combination of a biologically relevant imidazole core and a synthetically versatile ethanol side chain. While it may not have extensive literature detailing its own biological profile, its utility for drug discovery and materials science researchers is clear.
Future research leveraging this compound will likely focus on its use as a foundational element in combinatorial libraries aimed at discovering new therapeutics. Its unique 5-substituted pattern offers an alternative to the more heavily explored 1-substituted imidazoles, potentially unlocking novel structure-activity relationships against a range of biological targets. As such, it remains a compound of significant interest for any research program focused on the synthesis of novel heterocyclic molecules.
References
- Safety Data Sheet - this compound. Fluorochem. [URL: https://www.fluorochem.co.uk/sds/F362053]
- 180307-01-1 | this compound. BLDpharm. [URL: https://www.bldpharm.com/products/180307-01-1.html]
- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82956041.htm]
- 872-82-2 | 2-(1H-Imidazol-5-yl)ethanol. ChemScene. [URL: https://www.chemscene.com/products/2-(1H-Imidazol-5-yl)ethanol-872-82-2.html]
- 2-(1H-imidazol-5-yl)ethanol. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-872-82-2.html]
- CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC). Pharmaffiliates. [URL: https://www.pharmaffiliates.com/in/en/2-1h-imidazol-5-yl-ethanol-bsc]
- 872-82-2|2-(1H-Imidazol-5-yl)ethanol. BLDpharm. [URL: https://www.bldpharm.com/products/872-82-2.html]
- This compound. Fluorochem. [URL: https://www.fluorochem.co.uk/product/F362053/2-1h-imidazol-5-yl-ethanol-hydrochloride]
- 2-(1H-Imidazol-1-yl)ethanol | Research Chemical. Benchchem. [URL: https://www.benchchem.com/product/b1210296]
- CID 175318239 | C10H16N4O2. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/175318239]
- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC120400050]
- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A118-500]
- Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [URL: https://www.researchgate.
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/g4505]
- Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/2422_sds.pdf]
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [URL: https://www.longdom.org/open-access/studies-on-imidazole-and-its-derivatives-with-particular-emphasis-ontheir-chemicalbiological-applications-as-bioactive-molecul-2161-0444-1000465.pdf]
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796068/]
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [URL: https://www.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [URL: https://www.hovione.com/wp-content/uploads/2021/03/pharma-manufacturing-small-molecule-development-analytical-methods-for-faster-time-to-market.pdf]
- 2-(1H-Imidazol-1-yl)ethanol | 1615-14-1. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/p/I1193]
- 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs. - Registration Dossier. European Chemicals Agency (ECHA). [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/14986]
Sources
- 1. longdom.org [longdom.org]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. 180307-01-1|this compound|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(1H-Imidazol-5-yl)ethanol Hydrochloride: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Imidazol-5-yl)ethanol hydrochloride is a heterocyclic organic compound featuring an imidazole ring, a biologically significant scaffold, linked to an ethanol moiety. As a hydrochloride salt, it exhibits enhanced solubility and stability, making it a valuable precursor and building block in the synthesis of a wide array of biologically active molecules. The imidazole core is a key component in numerous natural products and synthetic drugs, renowned for its ability to engage in various biological interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its relevance in drug discovery and development.
Core Molecular Attributes
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClN₂O | [1][2][3] |
| Molecular Weight | 148.59 g/mol | [2][3] |
| CAS Number | 180307-01-1 | [2][3][4][5] |
| Appearance | Solid (typical) | [1] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
The free base, 2-(1H-Imidazol-5-yl)ethanol, has a molecular formula of C₅H₈N₂O and a molecular weight of 112.13 g/mol .[6][7][8] Its CAS number is 872-82-2.[6][7][8]
Synthesis and Chemical Logic
The synthesis of this compound typically involves the preparation of the free base followed by its conversion to the hydrochloride salt. A common synthetic route starts from histidine, a naturally occurring amino acid that contains the imidazole ring.
Experimental Protocol: Synthesis from Histidine
This protocol outlines a two-step process for the synthesis of 2-(1H-Imidazol-5-yl)ethanol (histaminol) from histidine, which can then be converted to its hydrochloride salt.
Step 1: Reductive Deamination of Histidine to Histaminol
The conversion of histidine to histaminol involves the reduction of the carboxylic acid group to an alcohol and the removal of the alpha-amino group. This transformation can be achieved through various reductive methods. One established method involves the diazotization of the amino group followed by reduction.
-
Diazotization: Dissolve L-histidine in an acidic aqueous solution (e.g., HCl). Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This converts the primary amine to a diazonium salt.
-
Reduction: The resulting diazonium salt can be reduced to the corresponding alcohol. While various reducing agents can be employed, this step requires careful control of reaction conditions to favor the formation of the alcohol over other byproducts. The biosynthesis of histaminol from histidine has been confirmed in some microorganisms, highlighting a potential biocatalytic route.[9]
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-(1H-Imidazol-5-yl)ethanol in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Development
The imidazole moiety is a versatile pharmacophore that is present in a wide range of therapeutic agents due to its ability to act as a proton donor and acceptor, and to coordinate with metal ions in enzyme active sites.[10] this compound serves as a crucial starting material and intermediate in the synthesis of various bioactive compounds.
Role as an Antifungal Precursor
Imidazole-based compounds are a cornerstone of antifungal therapy.[2][3] They primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][7] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6][7][11] Inhibition of ergosterol synthesis disrupts membrane integrity, leading to fungal cell death.[6][11]
The 2-(1H-Imidazol-5-yl)ethanol structure provides a key scaffold for the synthesis of more complex antifungal agents. The imidazole nitrogen can coordinate with the heme iron in the active site of CYP51, while the ethanol side chain offers a point for further chemical modification to enhance binding affinity and specificity.[10]
Mechanism of Action of Imidazole Antifungals
Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.
Potential in Other Therapeutic Areas
The versatility of the imidazole scaffold extends beyond antifungal applications. Derivatives of imidazole-containing compounds have been investigated for a wide range of pharmacological activities, including:
-
Anticancer Agents: Some imidazole derivatives act as inhibitors of enzymes like heme oxygenase-1 (HO-1), which is being explored as a target in cancer therapy.[6][10]
-
Antiviral and Antibacterial Agents: The imidazole nucleus is a component of various compounds with demonstrated antiviral and antibacterial properties.
-
Anti-inflammatory and Analgesic Properties: Certain imidazole derivatives have shown potential as anti-inflammatory and analgesic agents.
This compound serves as a valuable starting material for the synthesis of libraries of novel compounds to be screened for these and other therapeutic activities.
Conclusion
This compound is a key chemical entity for researchers and professionals in the field of drug discovery and development. Its well-defined molecular structure, combined with the proven biological significance of the imidazole core, makes it a versatile building block for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and potential applications is crucial for leveraging this compound to its full potential in the ongoing quest for new and improved medicines.
References
- Vanden Bossche, H., Willemsens, G., & Marichal, P. (1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Clinical Infectious Diseases, 6(Supplement_3), 520–535.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
- ChemSynthesis. (n.d.). 2-(1H-imidazol-5-yl)ethanol.
- Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
- De Vita, D., Scipione, L., Tortorella, S., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 49, 334-342.
- Pharmaffiliates. (n.d.). CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC).
- Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action.
- Portugal, R., Shao, N., Whitman, W. B., Allen, K. D., & White, R. H. (2019). Identification and biosynthesis of 2-(1H-imidazol-5-yl) ethan-1-ol (histaminol) in methanogenic archaea. Microbiology (Reading), 165(4), 455–462.
Sources
- 1. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. 872-82-2|2-(1H-Imidazol-5-yl)ethanol|BLD Pharm [bldpharm.com]
- 5. 180307-01-1|this compound|BLD Pharm [bldpharm.com]
- 6. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Identification and biosynthesis of 2-(1H-imidazol-5-yl) ethan-1-ol (histaminol) in methanogenic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2-(1H-Imidazol-5-yl)ethanol hydrochloride, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical synthesis, including detailed experimental protocols, mechanistic considerations, and data analysis. The guide emphasizes scientifically sound and field-proven methodologies, ensuring trustworthiness and reproducibility.
Introduction: The Significance of 2-(1H-Imidazol-5-yl)ethanol
2-(1H-Imidazol-5-yl)ethanol, also known as histaminol, is a crucial building block in medicinal chemistry. Its imidazole core is a prevalent feature in numerous biologically active molecules, including those targeting histamine receptors. The ethanol side chain provides a reactive handle for further molecular elaboration, making it a versatile synthon in drug discovery. A notable application of imidazole-containing compounds is in the development of histamine H3 receptor antagonists, which have therapeutic potential in treating a range of neurological and inflammatory disorders.[1][2]
This guide will focus on a robust and well-documented synthetic route to this compound, proceeding through the key intermediate, imidazole-4-acetic acid.
Strategic Approach to Synthesis: A Multi-Step Pathway
The synthesis of this compound can be efficiently achieved through a multi-step pathway commencing from the synthesis of an imidazole-4-acetic acid ester. This strategic approach allows for the construction of the core imidazole structure with the required acetic acid side chain, which is subsequently reduced to the desired ethanol functionality.
The overall synthetic strategy can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Detailed Synthesis Pathway and Experimental Protocols
This section provides a step-by-step guide for the synthesis of this compound, with detailed experimental protocols and explanations for the chosen methodologies.
Step 1: Synthesis of Imidazole-4-acetic Acid Derivatives
The initial step involves the construction of the imidazole ring with the acetic acid side chain. A reliable method for this is the reaction of a 4-haloacetoacetic acid derivative with an amidine or guanidine.[3][4]
Causality behind Experimental Choices:
-
Starting Materials: 4-haloacetoacetic esters are suitable starting materials as the halogen at the 4-position is readily displaced in the cyclization reaction to form the imidazole ring.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent, and the choice of base is critical to facilitate the condensation and cyclization.
Experimental Protocol: Synthesis of Ethyl Imidazole-4-acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-haloacetoacetic acid ester in a suitable solvent.
-
Addition of Reagents: Add the amidine or guanidine derivative to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of Imidazole-4-acetic Acid Ester
The ester is then hydrolyzed to the corresponding carboxylic acid.
Causality behind Experimental Choices:
-
Hydrolysis Conditions: Acidic or basic hydrolysis can be employed. Acidic hydrolysis is often preferred to avoid potential side reactions with the imidazole ring.
Experimental Protocol: Synthesis of Imidazole-4-acetic Acid
-
Reaction Setup: Dissolve the imidazole-4-acetic acid ester in an aqueous acid solution (e.g., HCl).
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize with a base to precipitate the imidazole-4-acetic acid.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum.
Step 3: Reduction of Imidazole-4-acetic Acid to 2-(1H-Imidazol-5-yl)ethanol
The key step in the synthesis is the reduction of the carboxylic acid to the primary alcohol. A strong reducing agent like Lithium Aluminium Hydride (LiAlH4) is typically required for this transformation.
Causality behind Experimental Choices:
-
Reducing Agent: LiAlH4 is a powerful reducing agent capable of reducing carboxylic acids to alcohols. It is crucial to use anhydrous conditions as LiAlH4 reacts violently with water.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are used.
Experimental Protocol: Synthesis of 2-(1H-Imidazol-5-yl)ethanol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH4 in anhydrous THF under a nitrogen atmosphere.
-
Addition of Reactant: Dissolve the imidazole-4-acetic acid in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Purification: Filter the resulting precipitate and wash it with THF. Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(1H-Imidazol-5-yl)ethanol. The product can be further purified by chromatography.
Step 4: Formation of this compound
The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
Causality behind Experimental Choices:
-
Salt Formation: The hydrochloride salt is formed by reacting the basic imidazole nitrogen with hydrochloric acid. This is a standard procedure for basic organic compounds.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve the purified 2-(1H-Imidazol-5-yl)ethanol in a suitable anhydrous solvent such as ethanol or diethyl ether.
-
Acidification: Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ether) until the solution is acidic.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary and Visualization
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |
| 1 | Ethyl Imidazole-4-acetate | 4-Haloacetoacetic acid ester | Amidine/Guanidine | Varies | 60-80 |
| 2 | Imidazole-4-acetic acid | Ethyl Imidazole-4-acetate | Aqueous Acid | Water | 85-95 |
| 3 | 2-(1H-Imidazol-5-yl)ethanol | Imidazole-4-acetic acid | LiAlH4 | Anhydrous THF | 70-85 |
| 4 | 2-(1H-Imidazol-5-yl)ethanol HCl | 2-(1H-Imidazol-5-yl)ethanol | HCl | Ethanol/Ether | >95 |
Reaction Pathway Diagram
Caption: Step-wise reaction pathway for the synthesis of the target molecule.
Conclusion
This technical guide has outlined a reliable and well-supported synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The provided methodologies are designed to be robust and reproducible, ensuring the integrity of the scientific process.
References
- Schematic synthesis of imidazole-4-acetic acid (IAA) from l-histidine (l-His). ResearchGate.
- Understanding the Chemistry: Imidazole-4-acetic Acid in Organic Synthesis.
- US Patent 4224452A: Method for preparing 4-hydroxymethyl imidazoles. Google Patents.
- US Patent 4063023A: Process for preparing 4-(hydroxymethyl)imidazole compounds. Google Patents.
- Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry.
- An efficient biocatalytic synthesis of imidazole-4-acetic acid. ResearchGate.
- US Patent 4379927A: Process for the preparation of imidazoleacetic acid derivatives. Google Patents.
- EP Patent 0203400B1: Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole. Google Patents.
- EP Patent 0059156B1: Process for the preparation of imidazoleacetic-acid derivatives. Google Patents.
- CN Patent 102180835B: The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof. Google Patents.
- 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species. National Institutes of Health.
- CN Patent 102180835B: The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof. Google Patents.
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry.
- Imidazole-4-carboxaldehyde. PubChem.
- CN Patent 106674121A: Preparation method of 4-halogen-1H-imidazole. Google Patents.
- Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. PubMed.
- Cyclopropane-based conformational restriction of histamine. (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor, having a cis-cyclopropane structure. PubMed.
- Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI.
Sources
- 1. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopropane-based conformational restriction of histamine. (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor, having a cis-cyclopropane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4379927A - Process for the preparation of imidazoleacetic acid derivatives - Google Patents [patents.google.com]
- 4. EP0059156B1 - Process for the preparation of imidazoleacetic-acid derivatives - Google Patents [patents.google.com]
Spectroscopic Blueprint of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride: A Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 2-(1H-Imidazol-5-yl)ethanol hydrochloride, a molecule featuring a key imidazole heterocycle, represents a structural motif of significant interest. The imidazole ring is a ubiquitous component in biologically active molecules, including the essential amino acid histidine. Its unique electronic and proton-donating/accepting properties make it a critical pharmacophore.
This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of data points. It explains the causality behind experimental choices and spectral interpretations, ensuring a robust and self-validating understanding of the molecule's chemical signature.
The molecular structure consists of an ethanol group attached to the C5 position of an imidazole ring. As a hydrochloride salt, the imidazole ring is expected to be protonated, which significantly influences the spectroscopic characteristics of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the molecular connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A robust NMR analysis begins with meticulous sample preparation and a logically chosen set of experiments.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice for this hydrophilic hydrochloride salt, as it readily dissolves the compound and allows for the exchange and subsequent disappearance of labile N-H and O-H protons, simplifying the spectrum. For observing these exchangeable protons, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) would be used.
-
Internal Standard: Add a small quantity of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to calibrate the chemical shift scale to 0.00 ppm.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition: Perform a standard one-dimensional proton experiment. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
Expected ¹H NMR Data and Interpretation
In D₂O, the acidic protons (N-H and O-H) will exchange with deuterium and become silent in the spectrum. The protonation of the imidazole ring by HCl will lead to a deshielding (downfield shift) of the ring protons compared to the free base.
Table 1: Predicted ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Singlet | 1H | H-2 | This proton is adjacent to two nitrogen atoms in the protonated imidazolium ring, leading to significant deshielding. |
| ~7.4 | Singlet | 1H | H-4 | This is the other proton on the imidazole ring. |
| ~3.8 | Triplet | 2H | -CH₂-OH | These methylene protons are adjacent to the hydroxyl group. |
| ~2.9 | Triplet | 2H | Im-CH₂- | These methylene protons are adjacent to the imidazole ring and show a triplet splitting due to coupling with the neighboring CH₂ group. |
Expert Insights: The simplicity of the spectrum is its strength. The two singlets in the aromatic region are characteristic of a 4(5)-substituted imidazole. The presence of two triplets, each integrating to 2H, confirms the ethyl side chain (-CH₂CH₂-). The relative downfield positions of the ring protons (H-2 and H-4) are authoritative indicators of the protonated imidazolium cation state.
Expected ¹³C NMR Data and Interpretation
Proton decoupling simplifies the ¹³C spectrum to a series of single lines, one for each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data (in D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~135 | C-2 | Similar to the proton, this carbon is significantly deshielded by the two adjacent nitrogens. |
| ~130 | C-5 | The carbon bearing the substituent. |
| ~118 | C-4 | The remaining sp² hybridized carbon of the imidazole ring. |
| ~60 | -CH₂-OH | A typical chemical shift for an aliphatic carbon attached to an oxygen atom. |
| ~28 | Im-CH₂- | The aliphatic carbon directly attached to the imidazole ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an invaluable tool for the rapid identification of functional groups.
Experimental Protocol: Standard FTIR Analysis
Step-by-Step Methodology:
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with anhydrous KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed directly onto a crystal (e.g., diamond).
-
Background Scan: An initial scan of the empty sample compartment (or just the KBr pellet/ATR crystal) is performed to obtain a background spectrum.
-
Sample Scan: The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.
Visualization: IR Spectroscopy Workflow
Caption: Workflow for FTIR Spectroscopic Analysis.
Expected IR Data and Interpretation
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) | A strong, broad peak in this region is a definitive sign of the hydroxyl group, indicating intermolecular hydrogen bonding. |
| 3200 - 2500 (broad) | N-H stretch | Imidazolium (N⁺-H) | The protonated amine hydrochloride salt gives rise to a very broad and often complex series of absorptions in this region. |
| ~3150 | C-H stretch | Imidazole Ring | Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. |
| 2950 - 2850 | C-H stretch | Alkyl (-CH₂-) | Aliphatic C-H stretching vibrations from the ethanol side chain. |
| 1600 - 1450 | C=C, C=N stretch | Imidazole Ring | These absorptions are characteristic of the imidazole ring skeletal vibrations and are crucial for confirming the presence of the heterocycle.[1] |
| ~1100 | C-O stretch | Alcohol (C-OH) | A strong band indicating the stretching of the carbon-oxygen single bond. |
Expert Insights: The most telling features of the IR spectrum are the two very broad absorption regions. The O-H stretch confirms the alcohol, while the broad "amine salt" bands below 3200 cm⁻¹ confirm the hydrochloride salt form of the imidazole. The combination of these with the ring vibrations in the 1600-1450 cm⁻¹ fingerprint region provides a highly reliable confirmation of the structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.
Experimental Protocol: ESI-MS Analysis
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, non-volatile molecules like this hydrochloride salt, as it tends to produce the protonated molecular ion with minimal fragmentation.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem MS (MS/MS): To gain structural information, select the molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID). This will fragment the ion, and the resulting daughter ions can be analyzed to piece together the molecular structure.
Expected Mass Spectral Data
The molecular formula of the free base, 2-(1H-Imidazol-5-yl)ethanol, is C₅H₈N₂O, with a monoisotopic mass of 112.0637 Da.[2][3]
Table 4: Predicted Mass Spectrometry Data (Positive ESI)
| m/z Value | Ion | Interpretation |
| 113.0715 | [M+H]⁺ | This is the protonated molecular ion of the free base, representing the primary evidence for the compound's molecular weight. |
| 95.0609 | [M+H - H₂O]⁺ | A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da). |
| 82.0609 | [M+H - CH₂OH]⁺ | Cleavage of the C-C bond in the side chain can lead to the loss of a hydroxymethyl radical (31 Da). |
Visualization: Primary Fragmentation Pathway
Caption: Predicted ESI-MS Fragmentation Pathway.
Expert Insights: In ESI-MS, the base peak is expected to be the protonated molecule at m/z 113.0715. The trustworthiness of the structural assignment is significantly enhanced by performing MS/MS. Observing the neutral loss of 18 Da (water) is a self-validating feature for the presence of the alcohol group. This combination of the correct molecular ion and logical fragmentation provides unequivocal evidence for the assigned structure.
Conclusion
The spectroscopic characterization of this compound is a clear and logical process when approached with an understanding of the underlying chemical principles. NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton, confirming the substitution pattern and the protonated state of the imidazole ring. IR spectroscopy offers rapid and definitive confirmation of the key functional groups—the alcohol, the alkyl chain, and the imidazolium salt. Finally, mass spectrometry verifies the molecular weight and, through fragmentation analysis, corroborates the connectivity of the constituent parts.
Together, these three spectroscopic techniques provide a complementary and self-validating dataset that authoritatively confirms the structure and identity of this compound, meeting the rigorous standards required for research and drug development.
References
- Royal Society of Chemistry. (n.d.). Supporting information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108).
- ChemSynthesis. (2025). 2-(1H-imidazol-5-yl)ethanol.
- PubChem. (n.d.). CID 175318239 | C10H16N4O2.
- Pharmaffiliates. (n.d.). CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC).
- GSRS. (n.d.). 2-(5-NITRO-1H-IMIDAZOL-1-YL)ETHANOL.
- ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
- MDPI. (2020). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules, 25(1), 162.
Sources
A Comprehensive Guide to the Purity and Characterization of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Certificate of Analysis
In the landscape of pharmaceutical development, the starting materials and intermediates are the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-(1H-Imidazol-5-yl)ethanol hydrochloride, a key building block in the synthesis of various therapeutic agents, is no exception. A simple Certificate of Analysis (CoA) provides a snapshot, a pass/fail declaration against a specification. However, for the discerning scientist, this is merely the starting point. A profound understanding of a compound's purity profile, its potential isomeric and process-related impurities, and its intrinsic physicochemical properties is paramount.
This guide is structured to move beyond rote methodology. It provides not just the "what" and "how," but the critical "why" behind each analytical choice and purification strategy. We will explore this molecule through the lens of orthogonal analytical techniques, creating a self-validating system of characterization that ensures the highest degree of confidence in its quality. This document is designed to be a living resource, empowering researchers to not only verify the quality of their material but also to troubleshoot potential issues and optimize its use in downstream applications.
Physicochemical and Structural Foundation
This compound is the salt form of the parent compound, histaminol. The hydrochloride salt confers greater stability and improved handling characteristics, such as crystallinity and solubility, which are advantageous in a drug development setting.
| Property | Value | Source |
| IUPAC Name | 2-(1H-imidazol-5-yl)ethanol;hydrochloride | [1] |
| CAS Number | 180307-01-1 | [1] |
| Molecular Formula | C₅H₉ClN₂O | |
| Molecular Weight | 148.59 g/mol | Derived from C₅H₈N₂O (112.13 g/mol )[2][3][4] + HCl (36.46 g/mol ) |
| Canonical SMILES | Cl.OCCC1=CN=CN1 | [1] |
| InChI Key | XCBCBMPKJBWMMI-UHFFFAOYSA-N | [1] |
The structure consists of an imidazole ring, a versatile pharmacophore known for its role in coordinating to metallic centers in enzymes and receptors, linked via an ethyl bridge to a primary alcohol.[5] The hydrochloride salt forms via protonation of one of the basic nitrogen atoms in the imidazole ring.
The Impurity Landscape: A Proactive Approach
A robust characterization begins with anticipating potential impurities. For this compound, these can be broadly categorized into isomers, process-related impurities, and degradation products.
-
Isomeric Impurities : The substitution pattern on the imidazole ring is critical. Synthesis of the 5-substituted isomer can inadvertently produce the 1-substituted or 2-substituted isomers. These isomers can possess different pharmacological activities and must be diligently controlled.
-
Process-Related Impurities : Unreacted starting materials, reagents from the synthetic route (e.g., chloroacetyl chloride, benzyl alcohol precursors), or by-products from side reactions constitute this class.[6][7]
-
Degradation Products : The compound's stability under various stress conditions (heat, light, humidity, oxidation) should be understood. The ethanol moiety could be oxidized, or the imidazole ring could undergo cleavage under harsh conditions.
The following diagram illustrates the logical flow for assessing and controlling the quality of this critical intermediate.
Caption: Comprehensive workflow for the qualification of 2-(1H-Imidazol-5-yl)ethanol HCl.
Purification Strategy: Recrystallization
Should initial analysis by High-Performance Liquid Chromatography (HPLC) indicate the presence of impurities above acceptable limits (typically >0.5%), recrystallization is the most effective purification method for this crystalline hydrochloride salt. The choice of solvent system is paramount.
Causality Behind Solvent Choice : The ideal solvent system will fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, while impurities remain in solution. For a polar salt like this, a protic solvent like ethanol is a good starting point for dissolution. An anti-solvent, a non-polar solvent in which the compound is insoluble, such as diethyl ether or tert-butyl methyl ether (TBME), is then added to induce precipitation of the pure product.
Protocol 3.1: Recrystallization
-
Dissolution : In a clean, dry flask, dissolve the crude this compound in the minimum amount of hot absolute ethanol required for complete dissolution.
-
Hot Filtration (Optional) : If insoluble particulate matter is observed, perform a hot filtration through a pre-warmed funnel with filter paper to remove it.
-
Cooling & Crystallization : Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Precipitation : Once at room temperature, slowly add diethyl ether or TBME dropwise with gentle stirring until the solution becomes cloudy (the point of saturation).
-
Refrigeration : Place the flask in an ice bath or refrigerator (2-8 °C) for at least 2 hours to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a small amount of cold diethyl ether or TBME to remove any residual soluble impurities.
-
Drying : Dry the purified crystals under a high vacuum at a temperature well below the melting point (e.g., 40-50 °C) to remove all residual solvents.
Structural Elucidation and Identity Confirmation
A combination of spectroscopic methods must be used to unequivocally confirm the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure, including the substitution pattern on the imidazole ring. Spectra should be acquired in a deuterated solvent such as D₂O or DMSO-d₆.
Expected ¹H NMR Signals (in D₂O, referenced to TMSP) :
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Singlet | 1H | H-2 (imidazole) | Proton between two nitrogen atoms, highly deshielded. |
| ~7.4 | Singlet | 1H | H-4 (imidazole) | The other imidazole ring proton. |
| ~3.8 | Triplet | 2H | -CH₂-OH | Methylene group adjacent to the hydroxyl group. |
| ~2.9 | Triplet | 2H | Imidazole-CH₂- | Methylene group adjacent to the imidazole ring. |
Expected ¹³C NMR Signals (in D₂O) :
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~136 | C-2 | Carbon between two nitrogen atoms. |
| ~130 | C-5 | Carbon bearing the ethyl-ethanol substituent. |
| ~120 | C-4 | The other CH carbon on the imidazole ring. |
| ~60 | -CH₂-OH | Carbon attached to the hydroxyl group. |
| ~28 | Imidazole-CH₂- | Carbon attached to the imidazole ring. |
Protocol 4.1.1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of D₂O or DMSO-d₆ in a clean NMR tube.
-
Acquisition : Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).[8] Include standard experiments like DEPT-135 to confirm carbon types (CH, CH₂, CH₃).
-
Analysis : Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected values. The absence of signals corresponding to other isomers is a key indicator of purity.
Mass Spectrometry (MS)
MS provides the molecular weight of the parent free base. Electrospray ionization (ESI) in positive mode is ideal for this molecule.
Expected Result : The primary ion observed will be the [M+H]⁺ ion for the free base (C₅H₈N₂O), at an m/z of 113.1.[2][4]
Protocol 4.2.1: MS Analysis
-
Sample Preparation : Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or water/acetonitrile.
-
Infusion : Infuse the sample directly into the ESI source of the mass spectrometer.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-300).
-
Verification : Confirm the presence of the expected [M+H]⁺ ion at m/z 113.1.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides confirmation of the key functional groups present in the molecule.
Expected Key Absorption Bands :
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 3200 (broad) | O-H (alcohol) | Stretching |
| 3150 - 3000 | N-H (imidazole) | Stretching |
| ~3050 | =C-H (imidazole) | Stretching |
| 2950 - 2850 | -C-H (alkyl) | Stretching |
| ~1650 | C=N (imidazole) | Stretching |
| ~1100 | C-O (alcohol) | Stretching |
Purity Assessment and Quantification
While spectroscopy confirms identity, chromatography is the gold standard for quantifying purity and detecting trace-level impurities.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is the primary tool for assessing the purity of this compound.
Rationale for Method Design : A C18 column provides good retention for this moderately polar compound. A buffered mobile phase is necessary to ensure consistent ionization state and peak shape of the basic imidazole moiety. An acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid is typically used. Acetonitrile or methanol serves as the organic modifier. UV detection is suitable due to the UV absorbance of the imidazole ring (typically ~210-220 nm).
Caption: Typical HPLC method parameters for purity analysis.
Protocol 5.1.1: HPLC Purity Analysis
-
System Suitability : Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time repeatability (<1% RSD), peak area repeatability (<2% RSD), and theoretical plates (>2000).
-
Standard Preparation : Prepare a standard solution of known concentration (e.g., 1.0 mg/mL) in the mobile phase or a suitable diluent (e.g., water/acetonitrile).
-
Sample Preparation : Prepare the sample to be tested at the same concentration as the standard.
-
Injection & Analysis : Inject the standard and sample solutions.
-
Quantification : Determine the purity by area percent calculation. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%. Impurities are reported as a percentage of the main peak area.
Physicochemical Characterization
Thermal analysis and elemental analysis provide critical information about the material's solid-state properties and confirm its elemental composition.
Thermal Analysis (DSC/TGA)
Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a wealth of information.[9]
-
TGA measures changes in mass as a function of temperature, identifying water content and decomposition temperatures.[10]
-
DSC measures the heat flow into or out of a sample as it is heated, identifying melting points, phase transitions, and desolvation events.[11][12]
Expected Thermal Events :
-
Initial Weight Loss (TGA) : A potential small weight loss below 120 °C corresponding to the loss of adsorbed water or solvent.[9][13]
-
Melting (DSC) : A sharp endothermic peak corresponding to the melting point of the hydrochloride salt.
-
Decomposition (TGA/DSC) : A significant weight loss in the TGA curve at higher temperatures, often accompanied by a complex series of exothermic or endothermic events in the DSC curve, indicating thermal decomposition.[13]
Protocol 6.1.1: TGA/DSC Analysis
-
Instrument Calibration : Calibrate the instrument for temperature and heat flow using certified reference materials (e.g., indium).[9]
-
Sample Preparation : Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Analysis : Heat the sample under a nitrogen purge (e.g., 30 mL/min) at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 30°C to 350°C).[9]
-
Data Interpretation : Analyze the resulting thermogram for weight loss steps, melting endotherms, and decomposition onsets.
Elemental Analysis
Elemental analysis provides the empirical formula of the compound, which is a fundamental confirmation of its identity and the stoichiometry of the salt.
Expected Composition for C₅H₉ClN₂O :
-
Carbon (C): ~40.41%
-
Hydrogen (H): ~6.11%
-
Nitrogen (N): ~18.85%
-
Chlorine (Cl): ~23.86%
Trustworthiness Check : The experimental results should be within ±0.4% of the theoretical values to be considered a match. This analysis is a self-validating check on the salt formation and overall purity.
Conclusion: A Framework for Quality
The characterization of this compound is a multi-faceted process that relies on the synergistic application of orthogonal analytical techniques. From initial purification to final confirmation of structure, purity, and solid-state properties, each step in this guide is designed to build upon the last, creating a comprehensive and trustworthy quality profile. By understanding the "why" behind each method, scientists can move beyond simple data generation to true quality assurance, ensuring the reliability of this critical intermediate in the complex journey of drug development.
References
- 2-(1H-imidazol-5-yl)ethanol. ChemSynthesis. [Link]
- Gabarska, S., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(5), 1596. [Link]
- CID 175318239 | C10H16N4O2. PubChem. [Link]
- CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC).
- Reddy, K. L., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(1), 1-8. [Link]
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
- 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. [Link]
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
- 2-(5-NITRO-1H-IMIDAZOL-1-YL)ETHANOL. gsrs. [Link]
- Oliva, A., et al. (2013). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. Arkivoc, 2014(4), 228-241. [Link]
- Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. NETZSCH. [Link]
- Singh, M., et al. (2011). Thermal analysis of interaction between 2-PAM chloride and various excipients in some binary mixtures by TGA and DSC. Journal of Thermal Analysis and Calorimetry, 111(3). [Link]
- El-Metwaly, N. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH. [Link]
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Irfan-Yousuf/d2077e6270599a896d86364b6e5e04b4070a78ed]([Link]
- A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
- 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs.ECHA. [Link]
- Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitig
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. hovione.com [hovione.com]
- 9. azom.com [azom.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Molbank | Free Full-Text | 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
This guide provides a comprehensive technical overview of the solubility of 2-(1H-Imidazol-5-yl)ethanol hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers predictive insights based on its physicochemical properties, and provides a detailed, robust protocol for empirical solubility determination.
Introduction: The Significance of this compound
This compound is a heterocyclic compound featuring an imidazole ring, a structure of immense importance in medicinal chemistry. Imidazole moieties are present in numerous natural products and synthetic drugs, valued for their ability to engage in various biological interactions.[1][2] The hydrochloride salt form of this molecule is often utilized to enhance its stability and aqueous solubility, critical attributes for its application in pharmaceutical manufacturing and formulation.[3] A thorough understanding of its solubility in different solvent systems is paramount for process optimization, formulation development, and ensuring consistent product quality.
Theoretical Framework for Solubility
The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For an ionizable molecule like this compound, the key determinants are its chemical structure, pKa, and the pH of the medium, alongside the polarity and hydrogen bonding capacity of the solvent.
Molecular Structure and Physicochemical Properties
2-(1H-Imidazol-5-yl)ethanol is a polar molecule, a characteristic conferred by the nitrogen atoms in the imidazole ring and the terminal hydroxyl group.[4] These features allow for hydrogen bonding with polar solvents. The imidazole ring itself is aromatic and can participate in various intermolecular interactions.[4]
A crucial predictor of solubility is the octanol-water partition coefficient (LogP). For the parent compound, 2-(1H-Imidazol-5-yl)ethanol, the calculated LogP is approximately -0.0555.[5] A negative LogP value indicates that the compound is preferentially partitioned into the aqueous phase over an organic phase, suggesting inherent hydrophilicity and good solubility in polar solvents.[3][4]
The Critical Role of pKa and pH
As a hydrochloride salt, the solubility of 2-(1H-Imidazol-5-yl)ethanol is highly dependent on the pH of the aqueous medium. The molecule has two key ionizable sites: the imidazole ring and, to a lesser extent, the hydroxyl group.
The Henderson-Hasselbalch equation dictates the ratio of the ionized to the non-ionized form of the compound at a given pH. As a basic compound, the solubility of this compound is expected to be highest in acidic conditions where the imidazole ring is protonated, enhancing its interaction with polar solvents like water.[7] As the pH increases and approaches the pKa of the imidazole ring, the compound will deprotonate, leading to a decrease in aqueous solubility.[8]
Predicted and Analog-Derived Solubility Profile
In the absence of specific experimental data for this compound, we can predict its solubility based on its LogP value and data from analogous compounds like histamine.
Table 1: Predicted and Analog-Informed Solubility of this compound
| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale and Supporting Evidence |
| Water (acidic pH) | 10.2 | High | Very High | The compound is a hydrochloride salt and highly polar (LogP ~ -0.0555). In acidic pH, the imidazole ring is protonated, leading to strong ion-dipole interactions with water. Histamine and its salts are freely soluble in water.[7][9] |
| Methanol | 5.1 | High | High | Methanol is a polar protic solvent capable of hydrogen bonding. Histamine is easily soluble in methanol.[9] |
| Ethanol | 4.3 | High | High | Similar to methanol, ethanol is a polar protic solvent. Histamine and its hydrochloride salt are easily soluble in ethanol.[9] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate | Moderate to High | DMSO is a polar aprotic solvent. While it doesn't donate hydrogen bonds, it is a good acceptor. Many polar organic molecules exhibit good solubility in DMSO. |
| Acetone | 5.1 | Moderate | Low to Moderate | Acetone is less polar than alcohols and has limited hydrogen bonding capability. |
| Dichloromethane (DCM) | 3.1 | Low | Very Low | DCM is a non-polar solvent. The high polarity and ionic character of the hydrochloride salt make it unlikely to be soluble. |
| Diethyl Ether | 2.8 | Low | Very Low | Diethyl ether is a non-polar, non-hydrogen bonding solvent. Histamine is very slightly soluble in diethyl ether.[9] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, empirical determination is essential. The saturation shake-flask method is the gold standard for measuring thermodynamic solubility due to its reliability and reproducibility.[9]
The Shake-Flask Method: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the results.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water at various pH values, ethanol, methanol)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Calibrated analytical balance
-
pH meter
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the chosen solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for at least 24 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Interpreting Solubility Data: The Interplay of Factors
The empirically determined solubility data can be rationalized by considering the interplay between the solute and solvent properties.
Solvent Polarity and Hydrogen Bonding
A strong correlation is expected between the solubility of this compound and the polarity and hydrogen bonding capacity of the solvent. Polar protic solvents like water, methanol, and ethanol are anticipated to be excellent solvents due to their ability to engage in both hydrogen bonding with the hydroxyl group and the imidazole nitrogens, as well as ion-dipole interactions with the protonated imidazole and the chloride counter-ion.
The Influence of pH on Aqueous Solubility
For aqueous solutions, a pH-solubility profile is highly informative. The solubility is expected to be high at acidic pH values (pH < pKa of the imidazole ring) and decrease as the pH increases, with a significant drop around the pKa. Plotting solubility as a function of pH provides a visual representation of this relationship and is critical for formulation development.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound is not extensively documented, a comprehensive understanding of its physicochemical properties, particularly its polarity and ionizable nature, allows for robust predictions of its behavior in various solvents. Its hydrochloride salt form and inherent polarity suggest high solubility in polar protic solvents, with aqueous solubility being highly dependent on pH. For precise quantitative data, the shake-flask method provides a reliable and validated experimental approach. This guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection and facilitating the successful application of this important molecule in drug development and beyond.
References
- PubChem. Histamine.
- Wikipedia. Histamine. [Link]
- Stark, H.
- Khan Academy. pH and solubility. [Link]
- Al-Badr, A. A., & El-Subbagh, H. I. Analytical Profiles of Histamine.
- Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
- ChemSynthesis. 2-(1H-imidazol-5-yl)ethanol. [Link]
- Acros Pharmatech. 2-(1H-Imidazol-2-yl)ethanol. [Link]
- Wikipedia. Imidazole. [Link]
- PubChem. Imidazole.
- ACD/Labs. LogP—Making Sense of the Value. [Link]
- Singh, G., et al. Synthesis and therapeutic potential of imidazole containing compounds.
- Jorgensen, W. L., & Duffy, E. M. Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A. [Link]
- Kumar, S., et al. Imidazole, its derivatives & their importance. International Journal of Current Advanced Research. [Link]
- Delaney, J. S. Predicting Aqueous Solubility - It's Harder Than It Looks.
Sources
- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. acdlabs.com [acdlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Histamine | C5H9N3 | CID 774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Histamine - Wikipedia [en.wikipedia.org]
Stability and Storage of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride: A Technical Guide
Introduction
2-(1H-Imidazol-5-yl)ethanol hydrochloride is a heterocyclic compound of significant interest to researchers in drug discovery and development. As a derivative of imidazole, a scaffold present in many biologically active molecules, understanding its chemical stability and defining precise storage conditions is paramount. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, outlines recommended storage protocols, and details methodologies for rigorous stability assessment. The insights herein are curated for scientists and professionals to ensure the integrity of this compound throughout its lifecycle in a research and development setting.
Chemical Profile and Inherent Stability Considerations
This compound possesses a unique combination of functional groups that dictate its stability profile: an imidazole ring, a primary alcohol, and a hydrochloride salt. Each of these features contributes to its potential degradation pathways.
-
The Imidazole Moiety: The imidazole ring is susceptible to oxidation and photodegradation.[1][2] The presence of a labile proton on the nitrogen can be a critical factor in its decomposition pathways.[1]
-
The Ethanol Sidechain: The primary alcohol is generally stable but can undergo oxidation under aggressive conditions to form an aldehyde or carboxylic acid.
-
The Hydrochloride Salt: The hydrochloride salt form generally enhances the stability and solubility of the parent compound in aqueous solutions. However, it can also contribute to the hygroscopic nature of the solid material and influence its pH in solution, which is a critical factor in hydrolysis.
A summary of the key chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C5H9ClN2O | [1] |
| Molecular Weight | 148.59 g/mol | [1] |
| Appearance | Not specified, likely a white to off-white solid | General chemical knowledge |
| Storage Temperature | Room Temperature or 2-8°C | [1][3] |
| Solubility | Expected to be soluble in water | General knowledge of hydrochloride salts |
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, adherence to strict storage and handling protocols is essential. These recommendations are based on the compound's chemical nature and general best practices for similar molecules.
Long-Term Storage of Solid Material
For long-term storage, the solid compound should be kept in a tightly sealed container to prevent moisture uptake and oxidation.
-
Temperature: A controlled environment is recommended. While some suppliers suggest room temperature[1], storage at 2-8°C in a refrigerator is a more robust strategy to minimize the rate of any potential degradation.[3]
-
Atmosphere: For optimal stability, especially if the compound is to be stored for extended periods, storing under an inert atmosphere (e.g., nitrogen or argon) is advised.[4]
-
Light: The container should be opaque or stored in a dark location to protect against photodegradation.[5][6]
-
Container: Use a well-sealed, chemically inert container, such as an amber glass vial with a tight-fitting cap.
Handling of Solid Material
When handling the solid compound, it is crucial to minimize its exposure to the ambient environment.
-
Environment: Weighing and aliquoting should be performed in a controlled environment with low humidity, such as a glove box or a balance enclosure with a desiccant.
-
Cross-Contamination: Use clean, dedicated spatulas and weighing boats to prevent cross-contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Preparation and Storage of Solutions
Solutions of this compound are more susceptible to degradation than the solid form.
-
Solvent Selection: Use high-purity, degassed solvents for solution preparation. The choice of solvent will depend on the intended application. For aqueous solutions, use purified water (e.g., HPLC-grade).
-
pH Considerations: The pH of the solution can significantly impact stability. Given that it is a hydrochloride salt, aqueous solutions will be acidic. It is advisable to buffer the solution if a specific pH is required for an experiment and to assess the stability at that pH.
-
Short-Term Storage: Solutions should be prepared fresh whenever possible. If short-term storage is necessary, they should be kept at 2-8°C in a tightly sealed, light-protected container.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can accelerate degradation. If long-term storage of a solution is required, consider preparing and freezing single-use aliquots.
Potential Degradation Pathways
Understanding the potential degradation pathways is fundamental to designing appropriate stability studies and interpreting their results. The primary degradation routes for this compound are anticipated to be oxidation, photodegradation, and potentially hydrolysis under certain pH conditions.
Caption: Potential Degradation Pathways for this compound.
Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The method must be able to separate the parent compound from all potential degradation products.
Forced degradation studies are the cornerstone of developing and validating a stability-indicating method.[7][8][9] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.
Model HPLC Method Parameters
The following table provides a starting point for developing an HPLC method. Optimization will be necessary.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape. |
| Gradient | Start with a high aqueous percentage and ramp up the organic phase. | To elute the parent compound and a range of potential degradants with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | For reproducible retention times. |
| Detection | UV, scan for optimal wavelength (e.g., 210-230 nm) | Imidazole ring provides UV absorbance. |
| Injection Vol. | 10 µL | Standard injection volume. |
Forced Degradation Experimental Protocols
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
4.2.1. Acid and Base Hydrolysis
-
Prepare a solution of this compound in 0.1 M HCl.
-
Prepare a separate solution in 0.1 M NaOH.
-
Keep both solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before injection into the HPLC.
-
Analyze by the developed HPLC method.
4.2.2. Oxidative Degradation
-
Prepare a solution of the compound in a low concentration of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature, protected from light.
-
Sample at various time points.
-
Analyze by HPLC.
4.2.3. Thermal Degradation
-
Place the solid compound in a controlled temperature oven (e.g., 70°C).
-
Prepare a solution of the compound and place it in the same oven.
-
Sample at various time points.
-
For the solid sample, dissolve in a suitable solvent before analysis.
-
Analyze all samples by HPLC.
4.2.4. Photodegradation
-
Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6][10][11]
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample.[10]
-
The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/m².[10]
-
Analyze the samples by HPLC and compare the chromatograms of the exposed and control samples.
Caption: Workflow for Forced Degradation Studies and Method Validation.
Conclusion
The stability and proper storage of this compound are critical for the reliability and reproducibility of research and development activities. While specific degradation kinetics for this molecule are not extensively published, this guide provides a robust framework based on the chemical properties of its functional groups and established principles of pharmaceutical stability testing. By implementing the recommended storage and handling protocols and employing systematic stability testing through forced degradation studies, researchers can ensure the integrity of this valuable compound.
References
- PubMed.
- American Pharmaceutical Review.
- SciSpace.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
- National Center for Biotechnology Information.
- Pharmaffiliates. 2-(1H-Imidazol-5-yl)ethanol (BSC). [Link]
- Biomedical Journal of Scientific & Technical Research.
- Q1 Scientific. Photostability testing theory and practice. [Link]
- European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
Sources
- 1. This compound CAS#: 180307-01-1 [m.chemicalbook.com]
- 2. 2-(1H-Imidazol-2-yl)ethanol [acrospharmatech.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. aksci.com [aksci.com]
- 6. database.ich.org [database.ich.org]
- 7. biomedres.us [biomedres.us]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. q1scientific.com [q1scientific.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comprehensive Guide to the Nomenclature of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synonyms, chemical identifiers, and nomenclature associated with 2-(1H-Imidazol-5-yl)ethanol hydrochloride. In the landscape of scientific literature and chemical databases, a single compound can be referenced by a multitude of names. A thorough understanding of this nomenclature is critical for accurate literature searches, unambiguous communication of research findings, and effective procurement of chemical reagents. This guide aims to be an authoritative resource for researchers, scientists, and professionals in drug development by clarifying the various terminologies for this compound.
Core Chemical Identity and Structure
The foundational step in navigating the nomenclature of any chemical is to establish its core identity through its chemical structure and unique identifiers. This compound is the hydrochloride salt of the parent compound, 2-(1H-Imidazol-5-yl)ethanol.
The chemical structure of the parent compound, 2-(1H-Imidazol-5-yl)ethanol, is characterized by an ethanol group attached to the 5-position of an imidazole ring.
Caption: Chemical structure of 2-(1H-Imidazol-5-yl)ethanol.
Synonym Compendium and Identifier Cross-Reference
The following table provides a comprehensive list of synonyms and identifiers for 2-(1H-Imidazol-5-yl)ethanol and its hydrochloride salt. It is crucial for researchers to be aware of these variations to ensure comprehensive data retrieval from scientific databases and literature.
| Identifier Type | 2-(1H-Imidazol-5-yl)ethanol | This compound | Source |
| CAS Number | 872-82-2 | 180307-01-1 | [1][2][3][4][5][6] |
| IUPAC Name | 2-(1H-imidazol-5-yl)ethanol | 2-(1H-imidazol-5-yl)ethanol;hydrochloride | [4][7] |
| Common Synonyms | Imidazolyl-4-ethanol, Histaminol | [5][7] | |
| Molecular Formula | C₅H₈N₂O | C₅H₉ClN₂O | [1][2][3][5][6] |
| Molecular Weight | 112.13 g/mol | 148.59 g/mol | [1][2][3][5][6] |
| MDL Number | MFCD00195671 | MFCD27665423 | [1][6] |
| InChI Key | XCBCBMPKJBWMMI-UHFFFAOYSA-N | [4] |
Distinguishing from Structurally Related Compounds
A significant point of confusion in the scientific literature and supplier catalogs is the conflation of 2-(1H-Imidazol-5-yl)ethanol with another imidazole-containing compound, 4-Methylhistamine . This is often due to structural similarities and their shared relationship with histamine and its receptors. It is imperative to distinguish between these two distinct chemical entities.
| Feature | 2-(1H-Imidazol-5-yl)ethanol | 4-Methylhistamine | Source |
| Core Structure | Imidazole with an ethanol side chain | Imidazole with an ethylamine side chain and a methyl group | [3][8] |
| CAS Number (Base) | 872-82-2 | 36507-31-0 | [1][3][8] |
| CAS Number (Salt) | 180307-01-1 (hydrochloride) | 36376-47-3 (dihydrochloride) | [2][6][8][9][10] |
| Synonyms | Histaminol, Imidazolyl-4-ethanol | 5-(2-AMINOETHYL)-4-METHYLIMIDAZOLE, SKF-71517 | [5][9][10] |
The presence of a primary amine in 4-Methylhistamine, as opposed to the primary alcohol in 2-(1H-Imidazol-5-yl)ethanol, results in significantly different chemical and pharmacological properties. Researchers should always verify the CAS number to ensure they are working with the correct compound.
Role in Histamine Receptor Research
While direct and extensive pharmacological data on 2-(1H-Imidazol-5-yl)ethanol is not as prevalent as for other histamine analogs, its structural relationship to histamine makes it a compound of interest in the study of histamine receptors, particularly the H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor in the central and peripheral nervous systems that modulates the release of histamine and other neurotransmitters.[11] Its role in neurotransmitter release makes it a target for drug development in various neurological and psychiatric disorders.[12][13]
Derivatives and analogs of imidazole-containing compounds are frequently synthesized and evaluated for their activity as agonists or antagonists at histamine receptors.[14][15] The synthesis of various imidazole derivatives, including those with ethanol side chains, is a common strategy in medicinal chemistry to explore the structure-activity relationships of ligands for these receptors.[16]
Caption: Imidazole analogs can modulate presynaptic H3 autoreceptors, affecting histamine release.
Experimental Protocols: A Note on Synthesis
General Synthetic Workflow for Imidazole Alkylation:
-
Deprotonation of Imidazole: Imidazole is treated with a suitable base (e.g., sodium hydride, sodium hydroxide) in an appropriate solvent (e.g., dimethylformamide, acetonitrile) to generate the imidazolide anion.
-
Nucleophilic Attack: The imidazolide anion acts as a nucleophile and attacks the electrophilic carbon of a reagent containing the desired side chain (e.g., ethylene oxide or a protected 2-haloethanol).
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified using standard techniques such as chromatography or recrystallization.
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting salt typically precipitates and can be collected by filtration.
Caption: Generalized synthetic workflow for this compound.
Conclusion
The accurate identification of chemical compounds is a cornerstone of scientific integrity and reproducibility. For this compound, a clear understanding of its various synonyms and, critically, its distinction from structurally similar compounds like 4-Methylhistamine, is essential for researchers. By consistently using precise identifiers such as CAS numbers, the scientific community can avoid ambiguity and ensure the clarity and accuracy of its collective knowledge.
References
- Protheragen. 4-Methylhistamine dihydrochloride. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 37463, 4-Methylhistamine. [Link]
- ChemSynthesis. 2-(1H-imidazol-5-yl)ethanol. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 175318239. [Link]
- ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
- PubMed. Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)
- ScienceDirect. Non-imidazole histamine H3 ligands: part V.
- Chemsrc. CAS#:2287238-70-2 | (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride. [Link]
- Wikipedia. Histamine H3 receptor. [Link]
- PubMed. Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R)- And (1S,2S) -. [Link]
- Wikipedia. H3 receptor antagonist. [Link]
Sources
- 1. 872-82-2|2-(1H-Imidazol-5-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. This compound CAS#: 180307-01-1 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. 180307-01-1|this compound|BLD Pharm [bldpharm.com]
- 7. CID 175318239 | C10H16N4O2 | CID 175318239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methylhistamine | C6H11N3 | CID 37463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methylhistamine dihydrochloride - Protheragen [protheragen.ai]
- 10. 36376-47-3 CAS Manufactory [m.chemicalbook.com]
- 11. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 12. Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 14. Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Navigating the Safety Profile of 2-(1H-Imidazol-5-yl)ethanol hydrochloride: A Technical Guide for Researchers
This guide provides an in-depth examination of the health and safety considerations for 2-(1H-Imidazol-5-yl)ethanol hydrochloride (CAS No. 180307-01-1), a key intermediate in pharmaceutical research and development. Designed for laboratory professionals, this document synthesizes available data from authoritative sources to establish a robust framework for safe handling, storage, and emergency response.
While a comprehensive Safety Data Sheet (SDS) for this specific hydrochloride salt is not publicly available, this guide establishes a reliable safety profile by cross-referencing data from its free base, 2-(1H-Imidazol-5-yl)ethanol, and analogous imidazole hydrochloride compounds. This approach ensures a scientifically grounded and cautious methodology, prioritizing user safety in the absence of a single, definitive regulatory document.
Core Hazard Identification and GHS Classification
Based on data from closely related compounds, this compound is classified as a hazardous substance that warrants careful handling. The primary hazards are associated with irritation and acute oral toxicity.[1]
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Caption: GHS Pictogram for this compound.
Signal Word: Warning
This classification underscores the necessity for stringent adherence to personal protective equipment (PPE) protocols and engineered controls to mitigate exposure risks.
Exposure Control and Personal Protection: A Proactive Stance
Given the irritant nature of the compound, preventing direct contact is the cornerstone of safe handling. A multi-layered approach combining engineering controls and personal protective equipment is essential.
Engineering Controls:
-
Ventilation: All handling of the solid compound should occur within a certified laboratory chemical fume hood to minimize inhalation of dust particles.[2] Facilities must be equipped with eyewash stations and safety showers in close proximity to the workstation.[3]
-
Containment: Use of glove bags or other containment solutions is recommended for highly sensitive operations or when handling larger quantities.
Personal Protective Equipment (PPE) Protocol:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a fully-buttoned lab coat. | Prevents skin irritation from direct contact.[2][4] |
| Respiratory Protection | Not typically required if handled within a fume hood. If dust cannot be controlled, a NIOSH-approved particulate respirator (e.g., N95) should be used. | Mitigates the risk of respiratory tract irritation.[2] |
graph PPE_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Handling Solid Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FumeHood [label="Work inside a\nChemical Fume Hood?"]; PPE [label="Wear Standard PPE:\n- Safety Goggles\n- Nitrile Gloves\n- Lab Coat", fillcolor="#FBBC05"]; Resp [label="Add Particulate\nRespirator (N95)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed with\nExperiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> FumeHood; FumeHood -> PPE [label=" Yes"]; FumeHood -> Resp [label=" No / Dust cannot\n be controlled"]; Resp -> PPE; PPE -> Proceed; }
Caption: Decision workflow for selecting appropriate PPE.
Proactive Handling and Storage Protocols
The stability of this compound relies on proper storage conditions to prevent degradation and maintain purity. As with many hydrochloride salts, it is likely hygroscopic.
Storage Recommendations:
-
Container: Store in a tightly sealed, airtight container to protect from moisture.[3]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Segregation: Store separately from strong bases, acid anhydrides, and acid chlorides.
Safe Handling Practices:
-
Avoid the formation of dust and aerosols during handling.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Ensure all containers are clearly labeled with the chemical name and associated hazards.
-
Empty containers may retain product residue and should be handled as hazardous until properly decontaminated.[4]
Emergency Procedures: A Self-Validating Response System
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these protocols before beginning work with the compound.
First-Aid Measures:
| Exposure Route | Protocol | Causality |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] | To physically remove the irritant and minimize damage to the cornea. |
| Skin Contact | Immediately remove contaminated clothing. Wash affected area with plenty of soap and water. If irritation persists, seek medical attention.[2] | To remove the irritant and prevent prolonged contact that can lead to dermatitis. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] | To remove the individual from the source of exposure and support respiratory function. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] | Vomiting may cause aspiration of the chemical. The primary goal is dilution and professional medical treatment. |
Accidental Release Measures:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[2]
-
Clean-up: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Caption: Step-by-step workflow for accidental spill response.
Chemical Reactivity and Stability
Understanding the chemical stability is key to preventing hazardous situations during experiments and storage.
-
Reactivity: Generally stable under recommended storage conditions.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][5]
Toxicological and Ecological Information
-
Toxicological Profile: Acute oral toxicity is expected (Harmful if swallowed). The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][2] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.
-
Ecological Profile: Data for this specific compound is not available. However, as a precautionary measure, avoid release into the environment. Do not let the product enter drains, waterways, or soil.[2]
References
- Fluorochem. 2-(1H-Imidazol-5-yl)
- European Chemicals Agency (ECHA).
- BP.
- Sigma-Aldrich.
- AK Scientific, Inc. 2-Amino-2-(1H-imidazol-2-yl)
- Washington State University.
- Santa Cruz Biotechnology.
- Molecular Dimensions.
Sources
- 1. Substance Information - ECHA [echa.europa.eu]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. 1H-Imidazole-1-ethanol, 2-(heptadecen-1-yl)-4,5-dihydro-, hydrochloride (1:1) | C22H43ClN2O | CID 6440396 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Imidazole-Based Compounds in Biological Systems
Introduction: The Imidazole Scaffold - A Privileged Structure in Modern Medicine
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, amphoteric nature, and ability to engage in a multitude of noncovalent interactions have established it as a "privileged structure". This scaffold is not only a fundamental component of essential biological molecules like the amino acid histidine and the neurotransmitter histamine but is also integrated into a vast array of FDA-approved therapeutics.[1][2][3] The versatility of the imidazole ring allows it to bind to diverse biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and coordination with metal ions, leading to a broad spectrum of pharmacological activities.[4][5][6]
This guide provides a detailed exploration of the core mechanisms through which imidazole-based compounds exert their biological effects. We will dissect their modes of action at the molecular level, from the precise inhibition of key enzymes to the modulation of cellular receptors and the disruption of pathogenic cells. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of established knowledge but also practical, field-proven insights into the experimental validation of these mechanisms.
Part 1: Inhibition of Key Enzymes - The Cornerstone of Imidazole Bioactivity
The ability of the imidazole ring to interact with the active sites of enzymes is arguably its most significant contribution to its therapeutic efficacy. This interaction is often mediated by the lone pair of electrons on the sp2-hybridized nitrogen atom, which can act as a potent ligand for metal cofactors or as a hydrogen bond acceptor.
Section 1.1: Cytochrome P450 Enzyme Inhibition - The Antifungal Mechanism
The most prominent example of imidazole's enzyme inhibitory action is in its role as an antifungal agent. Azole antifungals, including imidazoles like clotrimazole and miconazole, function by crippling the fungal cell's ability to produce its primary sterol, ergosterol.
The Causality of Action: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals, responsible for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[7] Imidazole antifungals specifically target and inhibit a critical enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase. This enzyme is a member of the cytochrome P450 superfamily, designated CYP51.[8][9][10] The mechanism of inhibition is a classic example of targeted drug action: the N-3 atom of the imidazole ring coordinates directly with the heme iron atom located at the heart of the CYP51 active site.[2] This binding event blocks the enzyme's ability to demethylate its substrate, lanosterol.
The consequences of this inhibition are twofold:
-
Ergosterol Depletion: The lack of ergosterol compromises the structural and functional integrity of the fungal membrane.[11][12]
-
Toxic Sterol Accumulation: The blockage leads to a buildup of methylated sterol precursors, such as lanosterol, which are toxic to the cell, further disrupting membrane structure and leading to increased permeability and eventual cell death.[13][14]
At lower concentrations, this effect is primarily fungistatic, halting fungal growth. At higher concentrations, the widespread membrane damage becomes fungicidal.[13]
Diagram: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the point of intervention for imidazole-based antifungals in the fungal ergosterol biosynthesis pathway.
Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by imidazole antifungals blocks ergosterol synthesis.
Experimental Protocol: In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol describes a reconstituted enzyme assay to determine the inhibitory potential of a compound against CYP51. The rationale is to combine the purified target enzyme (CYP51) and its necessary redox partner (cytochrome P450 reductase, CPR) with the substrate (lanosterol) and measure product formation in the presence and absence of the inhibitor.
-
Self-Validation: The protocol includes a positive control (a known inhibitor like ketoconazole) to validate assay performance and a vehicle control (DMSO) to establish baseline enzyme activity. The multi-point dose-response allows for the calculation of a reliable IC50 value.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol and 1 mM EDTA.
-
Enzyme Mix: On ice, prepare a mix containing purified human or fungal CYP51 (final concentration 0.5 µM) and cytochrome P450 reductase (final concentration 2.0 µM) in the assay buffer.[15]
-
Substrate Solution: Prepare a 50 µM solution of lanosterol in a suitable solvent (e.g., methanol) and then dilute it into the assay buffer containing a detergent (e.g., 0.1% Tween-80) to ensure solubility.
-
Inhibitor Stock: Prepare a 10 mM stock solution of the test compound and a positive control (e.g., ketoconazole) in DMSO. Create serial dilutions in DMSO.
-
NADPH Solution: Prepare a 10 mM solution of NADPH in the assay buffer. This is the cofactor that initiates the reaction.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 2 µL of the inhibitor dilution (or DMSO for the control).
-
Add 178 µL of the Enzyme Mix to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the NADPH solution to each well.
-
Incubate at 37°C for 30 minutes with gentle shaking.
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
-
Product Detection and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or HPLC vials.
-
Analyze the formation of the 14α-demethylated product from lanosterol using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 1.2: Metalloenzyme Inhibition - Targeting Metal-Dependent Processes
Many essential enzymes rely on a metal ion cofactor—most commonly zinc (Zn²⁺)—for their catalytic activity. The electron-rich nitrogen atoms of the imidazole ring make it an excellent metal-binding fragment (MBF) or "zinc-binding group" (ZBG).[16][17] Imidazole derivatives can inhibit these metalloenzymes by displacing a catalytic water molecule and coordinating directly with the active site metal ion, thereby inactivating the enzyme.[17] This mechanism is central to the anticancer and anti-inflammatory properties of many imidazole compounds.
Key Metalloenzyme Targets:
-
Carbonic Anhydrases (CAs): These ubiquitous zinc-containing enzymes catalyze the reversible hydration of CO₂.[7] Their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers where CAs are overexpressed and contribute to tumor acidosis.[7][18]
-
Histone Deacetylases (HDACs): HDACs are zinc-dependent enzymes that play a crucial role in epigenetic regulation. Their inhibition by imidazole-based compounds can lead to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes, making them a key target in oncology.[18]
Diagram: Imidazole Coordination in a Zinc Metalloenzyme
This diagram shows a simplified representation of an imidazole-based inhibitor coordinating with the zinc ion in the active site of a metalloenzyme.
Caption: An imidazole inhibitor coordinating to the active site zinc ion, displacing water and inactivating the enzyme.
Data Table: Inhibitory Activity of Imidazole Derivatives Against Metalloenzymes
The following table summarizes the inhibitory potency (IC50 or Ki values) of representative imidazole-based compounds against various carbonic anhydrase isoforms. This quantitative data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds.
| Compound Class | Target Isoform | Inhibitory Value (µM) | Reference |
| Imidazole-hydrazone derivatives | hCA I | 39.38 - 198.04 | [3] |
| Imidazole-hydrazone derivatives | hCA II | 39.16 - 86.64 | [3] |
| 5-nitro-1H-benzo[d]imidazole-2(3H)-thione derivatives | bCA-II | 8.2 - 27.6 | [18] |
| Quinazolinone derivatives | hCA-II | 14.0 - 59.6 | [18] |
| Standard Inhibitor (Acetazolamide) | hCA I | 18.11 | [3] |
| Standard Inhibitor (Acetazolamide) | hCA II | 20.65 | [3] |
hCA = human Carbonic Anhydrase; bCA = bovine Carbonic Anhydrase
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay is based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[1]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[1]
-
CA Enzyme Stock: Dissolve bovine erythrocyte CA in cold Assay Buffer to a concentration of 1 mg/mL. Store in aliquots at -20°C.[1]
-
CA Working Solution: Dilute the stock solution in cold Assay Buffer to the desired working concentration just before use.
-
Substrate Stock: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. Prepare this fresh daily.[1]
-
Inhibitor Solutions: Dissolve test compounds and a positive control (Acetazolamide) in DMSO to 10 mM. Perform serial dilutions to create a range of concentrations.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Prepare wells for Blank (buffer + substrate), Maximum Activity (buffer + enzyme + DMSO), and Test Compound (buffer + enzyme + inhibitor). It is recommended to run all conditions in triplicate.[1]
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the Maximum Activity control).
-
Add 20 µL of the CA Working Solution to all wells except the Blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
-
Reaction and Measurement:
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the Maximum Activity control.
-
Plot the percent inhibition vs. log[Inhibitor] and fit the curve to determine the IC50 value.
-
Section 1.3: Kinase and Topoisomerase Inhibition - Disrupting Cancer Cell Proliferation
The anticancer activity of imidazole derivatives is often linked to their ability to inhibit enzymes that are critical for the growth and survival of cancer cells.
-
Protein Kinases: These enzymes regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. Imidazole-based compounds have been developed as potent inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs).[20] They typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing phosphorylation of downstream substrates.
-
DNA Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription. Inhibition of topoisomerase I and II by imidazole derivatives leads to the accumulation of DNA strand breaks, which triggers apoptosis and cell death.[1][20]
Data Table: Topoisomerase Inhibitory Activity of Imidazole Derivatives
| Compound Class | Target | IC50 Value (µM) | Target Cell Line | Reference |
| Imidazole-2-thione derivative (5h) | Topoisomerase II | Not specified, but active | MCF-7 | [21] |
| Benzimidazole-Triazole derivative (4h) | Topoisomerase I | 4.56 | A549 | [22] |
| Benzimidazole-Triazole derivative (4b) | Topoisomerase I | 7.34 | A549 | [22] |
| β-carboline-bisindole derivative | Topoisomerase I | 1.01 | A549 | [23] |
| Doxorubicin (Reference) | Topoisomerase II | 3.62 | - | [22] |
Experimental Protocol: Generic Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The amount of light generated is directly proportional to the kinase activity.[2][8]
Methodology:
-
Kinase Reaction (5 µL volume):
-
In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test inhibitor in a suitable kinase buffer.
-
Incubate at room temperature (or the optimal temperature for the kinase) for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.[8]
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[4][8]
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Part 2: Modulation of Cellular Receptors
Beyond intracellular enzymes, imidazole compounds are adept at interacting with transmembrane receptors, particularly G-protein coupled receptors (GPCRs).
Section 2.1: Histamine H₃ Receptor Antagonism
The imidazole ring is a core structural feature of histamine itself, making it an ideal scaffold for designing ligands that target histamine receptors. Imidazole-based compounds are among the most potent and widely studied histamine H₃ receptor antagonists.[19][24] The H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it a target for cognitive and sleep-wake disorders.
The interaction involves the imidazole ring fitting into a specific binding pocket and forming key interactions with amino acid residues. For instance, the charged nitrogen of the imidazole ring often forms a critical salt bridge with a conserved aspartate residue (Asp³·³²) in the receptor, while the ring itself engages in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine or tryptophan.[23]
Diagram: Imidazole Antagonist at the H₃ Receptor
This diagram conceptualizes the key interactions of an imidazole-based antagonist within the H₃ receptor binding pocket.
Caption: Key interactions of an imidazole antagonist in the H₃ receptor binding site.
Experimental Protocol: Radioligand Binding Assay for H₃ Receptor Affinity
This assay is the gold standard for determining the affinity (Ki) of a test compound for a receptor.[6] It measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand that has a known high affinity for the receptor.
Methodology:
-
Membrane Preparation:
-
Harvest cells engineered to express the human H₃ receptor (e.g., HEK293T-H₃R cells).
-
Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell debris.
-
Resuspend the cell pellet (which contains the membranes and receptors) in the same buffer, sonicate briefly, and centrifuge again.[25]
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay (96-well plate format):
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A known H₃R antagonist or agonist radiolabeled with tritium, e.g., [³H]-N-α-methylhistamine ([³H]-NAMH).[25]
-
Plate Setup:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + a high concentration (e.g., 10 µM) of a known, potent unlabeled H₃R ligand (e.g., clobenpropit) to saturate all specific binding sites.[25]
-
Test Compound: Membrane preparation + Radioligand + serial dilutions of the test compound.
-
-
Incubate the plate at 25°C for 2 hours with continuous shaking to reach equilibrium.[25]
-
-
Separation and Counting:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C filters). The membranes get trapped on the filter while the free ligand passes through.[26]
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity trapped on each filter using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate by subtracting the NSB counts from the Total Binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 3: Multi-Target Mechanisms in Pathogen and Cancer Cells
While specific enzyme or receptor inhibition is a primary mechanism, the overall biological effect of imidazole compounds often results from a cascade of downstream events or the engagement of multiple targets simultaneously.
Section 3.1: Disruption of Microbial Cell Integrity
As discussed, the primary antifungal mechanism is the inhibition of ergosterol synthesis. However, imidazole derivatives also exert broader disruptive effects on microbial cells, contributing to their antibacterial activity. These mechanisms include:
-
Direct Membrane Disruption: At higher concentrations, imidazole compounds can intercalate into the lipid bilayer of both fungal and bacterial cells, causing direct physical damage, increased permeability, and leakage of essential intracellular components.[8][25]
-
Inhibition of Nucleic Acid Synthesis: Some derivatives have been shown to interfere with the replication and transcription of DNA and RNA, halting microbial proliferation.[8][25]
-
Inhibition of Cell Wall Synthesis: This mechanism has been reported for some antibacterial imidazole compounds, weakening the structural integrity of the bacterial cell.[25]
Section 3.2: Induction of Apoptosis and Cell Cycle Arrest in Cancer
The inhibition of key kinases or topoisomerases by imidazole anticancer agents culminates in profound cellular responses, primarily cell cycle arrest and programmed cell death (apoptosis).
-
Cell Cycle Arrest: By inhibiting proteins essential for cell cycle progression, these compounds can cause cells to accumulate at specific checkpoints, such as G₂/M or G₀/G₁.[20] For example, certain imidazole-chalcone hybrids inhibit the polymerization of tubulin, disrupting the mitotic spindle and leading to arrest in the M phase.[20] This halt in proliferation prevents the expansion of the tumor cell population.
-
Induction of Apoptosis: The DNA damage caused by topoisomerase inhibitors or the disruption of critical survival signaling by kinase inhibitors triggers cellular stress pathways. These pathways activate both the intrinsic (mitochondrial) and extrinsic apoptotic cascades, leading to the systematic dismantling of the cell.[20]
Diagram: Workflow for Cell Cycle Analysis by Flow Cytometry
This diagram outlines the key steps in preparing and analyzing cells to determine the effect of an imidazole compound on cell cycle distribution.
Caption: Experimental workflow for analyzing cell cycle distribution after treatment with an imidazole compound.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is a cornerstone technique for quantifying the effects of a compound on cell proliferation. The rationale is that PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G₀/G₁ (2N DNA), S (between 2N and 4N DNA), and G₂/M (4N DNA) phases.[11][12]
Methodology:
-
Cell Preparation and Treatment:
-
Seed cells (e.g., a cancer cell line) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazole test compound (and a vehicle control) for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells (to include apoptotic cells).
-
Centrifuge the cells (e.g., at 300 x g for 5 minutes) and wash once with cold PBS.[12]
-
Resuspend the cell pellet in a small volume of PBS to create a single-cell suspension.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of ~70%. This fixes and permeabilizes the cells.[14][20]
-
Incubate on ice for at least 30 minutes or store at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells and carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.[14]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[14][20]
-
Incubate in the dark at room temperature for 30 minutes.[14]
-
-
Flow Cytometry Analysis:
-
Filter the cell suspension through a 40 µm mesh to remove clumps.[14]
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (e.g., FL-2 or FL-3).[13]
-
Collect data for at least 10,000 single-cell events. Use pulse processing (e.g., plotting fluorescence area vs. width) to exclude doublets and aggregates from the analysis.[20]
-
-
Data Interpretation:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.
-
Compare the cell cycle distribution of treated samples to the vehicle control to identify any drug-induced cell cycle arrest.
-
Conclusion
The imidazole scaffold demonstrates remarkable versatility, enabling a wide range of mechanisms of action that have been successfully translated into clinically effective drugs. From the precise coordination with metal ions in the active sites of fungal and human enzymes to the specific modulation of GPCRs and the broad disruption of cancer cell proliferation, imidazole-based compounds are a testament to the power of privileged structures in drug discovery. The continued exploration of this scaffold, particularly in the design of multi-target hybrids and strategies to overcome drug resistance, promises to yield new generations of therapeutics for a host of human diseases.[18][20]
References
- Fromtling, R. A. (1985). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Sabouraudia: Journal of Medical and Veterinary Mycology, 23(5), 355-371.
- Fromtling, R. A. (1985).
- Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
- Fromtling, R. A. (1985). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Reviews of Infectious Diseases, 7(Suppl_4), S734-S737.
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.).
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4568.
- Kushwaha, P. M., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Preprints.org.
- Carrillo-Muñoz, A. J., et al. (2006). Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. Journal of Antimicrobial Chemotherapy, 58(2), 453-457.
- Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(5), 1088.
- Imidazole. (n.d.). In Wikipedia. Retrieved January 7, 2026.
- The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 879.
- Kathmann, M., et al. (2001). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Journal of Medicinal Chemistry, 44(18), 3071-3074.
- Schwartz, J. C. (2003). Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(21), 3747-3750.
- Leurs, R., et al. (2002). Histamine H3-receptor Agonists and Imidazole-Based H3-receptor Antagonists Can Be Thermodynamically Discriminated. British Journal of Pharmacology, 135(6), 1367-1376.
- Summarized synthesis of ergosterol, the fungal sterol, and detailed... (n.d.).
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
- Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. (2023).
- Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. (2002). British Journal of Pharmacology, 135(6), 1367-1376.
- Imidazole-based adrenergic receptor agonists and antagonists. (n.d.).
- Dick, B. L., et al. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 118(16), 7785-7860.
- Dick, B. L., et al. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 118(16), 7785–7860.
- Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (2021). International Journal of Molecular Sciences, 22(8), 4099.
- Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (n.d.).
- Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis Online.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
- Propidium Iodide Cell Viability Flow Cytometry Protocol. (n.d.). R&D Systems.
- DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility.
- Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL.
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. (n.d.). BenchChem.
- ADP-Glo(TM) Kinase Assay Quick Protocol. (n.d.).
- Imidazole-2-thione and Acylhydrazone Derivatives Targeting Carbonic Anhydrase-II: Synthesis, In-Vitro Evaluations, and MM-GBSA Calculation. (n.d.).
- New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (2024). Journal of the Iranian Chemical Society.
- IC50 graphs of molecules showing the best inhibitor potential. (n.d.).
- Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. (2023). Molecules, 28(15), 5786.
- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (n.d.). ACS Omega.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
- ADP-Glo™ Kinase Assay Technical Manual. (n.d.).
- Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. carnabio.com [carnabio.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. biorxiv.org [biorxiv.org]
- 26. giffordbioscience.com [giffordbioscience.com]
A Theoretical and Computational Blueprint for the Analysis of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 2-(1H-Imidazol-5-yl)ethanol hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. By leveraging established quantum chemical methods, this guide outlines a systematic approach to elucidate the structural, electronic, and spectroscopic properties of this imidazole derivative. The methodologies detailed herein are designed to offer predictive insights that can accelerate experimental research and deepen the understanding of the molecule's behavior at an atomic level. While direct computational studies on this specific compound are not extensively published, this guide synthesizes proven computational strategies for analogous imidazole-based compounds to propose a robust investigatory workflow.
Introduction: The Significance of Imidazole Derivatives and the Rationale for Computational Scrutiny
Imidazole-containing compounds are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] Their prevalence stems from the unique electronic properties of the imidazole ring and its ability to participate in various non-covalent interactions, making it a versatile scaffold for drug design.[1] 2-(1H-Imidazol-5-yl)ethanol, a metabolite of histidine, and its hydrochloride salt are of interest as potential building blocks in the synthesis of novel therapeutic agents.[3][4]
A thorough understanding of the molecule's conformational landscape, electronic distribution, and spectroscopic signatures is paramount for its effective utilization. Theoretical and computational chemistry offers a powerful, non-destructive avenue to probe these characteristics with high precision.[5][6] By employing methods such as Density Functional Theory (DFT), we can predict molecular geometries, vibrational frequencies, and electronic transitions, thereby providing a foundational understanding that can guide and complement experimental investigations.[5][6] This guide will detail the application of these computational techniques to this compound, offering a roadmap for its comprehensive theoretical characterization.
Foundational Chemical Properties
A summary of the known chemical properties of the parent compound, 2-(1H-Imidazol-5-yl)ethanol, is presented in Table 1. These values serve as a baseline for computational validation and provide context for the theoretical analysis.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | [7][8] |
| Molecular Weight | 112.13 g/mol | [7][8] |
| Topological Polar Surface Area (TPSA) | 48.91 Ų | [8] |
| logP | -0.0555 | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Rotatable Bonds | 2 | [8] |
Table 1: Physicochemical Properties of 2-(1H-Imidazol-5-yl)ethanol.
Theoretical and Computational Methodologies: A Step-by-Step Protocol
The following sections outline a detailed workflow for the theoretical and computational investigation of this compound. The causality behind each step is explained to provide a clear understanding of the experimental design.
Geometry Optimization and Conformational Analysis
Causality: The first and most critical step in any computational study is to determine the most stable three-dimensional structure of the molecule. The geometry optimization process seeks to find the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which possesses rotatable bonds, a thorough conformational analysis is necessary to identify the global minimum energy structure.
Protocol:
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular building program.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers. This is crucial due to the flexible ethanol side chain.
-
Quantum Mechanical Optimization: Each identified conformer should be subjected to geometry optimization using Density Functional Theory (DFT). A widely used and reliable functional for this purpose is B3LYP, paired with a suitable basis set such as 6-311++G(d,p).[9] The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure and potential intramolecular hydrogen bonding.
-
Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Caption: Workflow for Geometry Optimization and Conformational Analysis.
Spectroscopic Property Prediction
Causality: Computationally predicting spectroscopic data (Infrared and Nuclear Magnetic Resonance) serves a dual purpose. Firstly, it allows for the validation of the chosen theoretical model by comparing the predicted spectra with experimental data. Secondly, it aids in the interpretation of experimental spectra by providing a detailed assignment of vibrational modes and chemical shifts.
Protocol:
-
Infrared (IR) Spectroscopy:
-
Using the optimized global minimum energy structure, perform a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.
-
The output will provide the harmonic vibrational frequencies and their corresponding intensities.
-
It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Employ the Gauge-Including Atomic Orbital (GIAO) method, which is a robust approach for calculating NMR chemical shifts.[1]
-
Perform the GIAO calculation at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry.
-
The calculated chemical shifts should be referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
-
| Spectroscopic Data | Computational Method | Basis Set | Purpose |
| Infrared (IR) Frequencies | DFT (B3LYP) | 6-311++G(d,p) | Predict vibrational modes and compare with experimental IR spectra. |
| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT (B3LYP) | 6-311++G(d,p) | Predict chemical shifts and aid in the assignment of experimental NMR signals. |
Table 2: Computational Protocols for Spectroscopic Data Prediction.
Electronic Structure Analysis
Causality: Understanding the electronic properties of a molecule is fundamental to predicting its reactivity and potential biological activity. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are key tools for this purpose.
Protocol:
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis:
-
From the output of the geometry optimization, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[2]
-
Visualize the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance, respectively.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Generate the MEP surface of the optimized molecule.
-
The MEP map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions.[2][6] This is invaluable for predicting sites of intermolecular interactions.
-
Caption: Logical Flow of Electronic Structure Analysis.
Potential Applications and Future Directions
The theoretical and computational data generated through this workflow can have significant implications for the practical application of this compound.
-
Drug Design and Development: The detailed understanding of its electronic structure and potential interaction sites can inform the design of novel derivatives with enhanced biological activity.[1][2] For instance, the MEP map can guide modifications to improve binding affinity to a target protein.
-
Materials Science: The predicted properties can be valuable in the development of new materials, such as ionic liquids or coordination polymers, where imidazole derivatives often play a key role.
-
Reaction Mechanism Studies: The computational framework can be extended to model reaction pathways involving this molecule, providing insights into its reactivity and aiding in the optimization of synthetic routes.
Future work should focus on securing experimental spectroscopic data for this compound to validate and refine the computational models presented here. Furthermore, molecular docking studies could be performed to investigate its potential interactions with biological targets, thereby opening new avenues for its application in medicinal chemistry.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical and computational characterization of this compound. By following the detailed protocols for geometry optimization, spectroscopic prediction, and electronic structure analysis, researchers can gain a deep and predictive understanding of this molecule's properties. This, in turn, will facilitate its informed application in various scientific disciplines, from drug discovery to materials science. The integration of computational chemistry, as detailed in this guide, represents a crucial step in the modern, efficient, and rational design of new chemical entities.
References
- Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. (n.d.). ResearchGate.
- A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. (n.d.). Journal of Molecular Structure.
- Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. (n.d.). ResearchGate.
- Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. (n.d.). ResearchGate.
- Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2023). RSC Advances.
- 2-(1H-imidazol-5-yl)ethanol. (n.d.). ChemSynthesis.
- Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. (2022). Molecules.
- Identification and biosynthesis of 2-(1H-imidazol-5-yl) ethan-1-ol (histaminol) in methanogenic archaea. (2019). Microbiology.
- Synthesis, Characterization and Molecular Modeling of Some New Imidazolone Derivatives. (2016). ResearchGate.
- Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. (2016). Chemistry Central Journal.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc.
- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.). Indian Journal of Pure & Applied Physics.
- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.). Indian Journal of Pure & Applied Physics.
- CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC). (n.d.). Pharmaffiliates.
- Identification and biosynthesis of 2-(1H-imidazol-5-yl) ethan-1-ol (histaminol) in methanogenic archaea. (2019). Microbiology Society.
- Structure and Vibrational Studies of ±1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method. (2015). ResearchGate.
- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). ACS Omega.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 2-(1H-Imidazol-5-yl)ethanol hydrochloride in PROTAC® Linker Synthesis
For: Researchers, scientists, and drug development professionals in the field of Targeted Protein Degradation.
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][3]
While the selection of the POI ligand and the E3 ligase ligand determines the target and the degradation machinery, the linker is far from a passive spacer. Its length, rigidity, composition, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and physicochemical properties.[3] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
In recent years, the field has seen a shift from simple alkyl and polyethylene glycol (PEG) linkers towards more sophisticated and rigid structures, including those incorporating heterocyclic moieties.[1] Heterocyclic linkers can impart conformational rigidity, improve metabolic stability, and enhance cell permeability, thereby addressing some of the key challenges in PROTAC development. This application note provides a detailed guide on the use of a specific heterocyclic building block, 2-(1H-Imidazol-5-yl)ethanol hydrochloride , in the synthesis of bifunctional PROTAC linkers. The imidazole ring offers a unique combination of properties, including its potential for hydrogen bonding interactions and its ability to serve as a rigid scaffold.
This document will provide a comprehensive overview of the synthetic strategies and detailed protocols for incorporating this versatile building block into a PROTAC linker, empowering researchers to explore novel chemical space in their quest for potent and selective protein degraders.
The PROTAC Mechanism of Action: A Conceptual Overview
The following diagram illustrates the catalytic cycle of a PROTAC molecule.
Caption: General mechanism of PROTAC-mediated protein degradation.
Designing a Bifunctional Linker with 2-(1H-Imidazol-5-yl)ethanol
The goal of this synthetic strategy is to create a bifunctional linker with two orthogonal reactive handles, allowing for the sequential conjugation of the POI ligand and the E3 ligase ligand. In this example, we will synthesize a linker with a terminal carboxylic acid and a terminal amine. The imidazole-containing core will provide rigidity to the linker.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for the bifunctional linker.
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or appropriate staining. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer, and chemical shifts are reported in ppm relative to the residual solvent peak. Mass spectra should be obtained using an electrospray ionization (ESI) mass spectrometer.
Protocol 1: N-Boc Protection of 2-(1H-Imidazol-5-yl)ethanol
Rationale: The imidazole ring contains a nucleophilic secondary amine that can interfere with subsequent reactions. Protection with a tert-butoxycarbonyl (Boc) group is a common strategy to temporarily mask this reactivity. The Boc group is stable under the basic conditions of the subsequent Williamson ether synthesis but can be readily removed under acidic conditions at the end of the synthesis.
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 148.59 | 10 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12 | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 22 | 2.2 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Procedure:
-
To a stirred solution of this compound (1.49 g, 10 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add triethylamine (3.06 mL, 22 mmol). Stir for 15 minutes to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (2.62 g, 12 mmol) and 4-(dimethylamino)pyridine (0.12 g, 1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane).
-
Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the Boc-protected imidazole ethanol as a colorless oil.
Protocol 2: Williamson Ether Synthesis to Introduce the Second Functional Handle
Rationale: The Williamson ether synthesis is a robust method for forming an ether linkage. Here, the hydroxyl group of the Boc-protected imidazole ethanol acts as a nucleophile to displace a leaving group on an alkyl chain that is terminally functionalized with a protected amine (in this case, an azide which can be later reduced to an amine, or a phthalimide-protected amine). For this protocol, we will use an alkyl bromide with a terminal ester, which will be hydrolyzed to a carboxylic acid in the next step.
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Boc-protected imidazole ethanol | 212.26 | 8 | 1.0 |
| Sodium hydride (NaH), 60% in mineral oil | 24.00 | 9.6 | 1.2 |
| Ethyl 6-bromohexanoate | 223.10 | 8.8 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 40 mL | - |
Procedure:
-
To a stirred suspension of sodium hydride (0.38 g, 9.6 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C under a nitrogen atmosphere, add a solution of Boc-protected imidazole ethanol (1.70 g, 8 mmol) in anhydrous THF (20 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl 6-bromohexanoate (1.96 g, 8.8 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the ether-linked bifunctional intermediate.
Protocol 3: Ester Hydrolysis to Unmask the Carboxylic Acid
Rationale: The terminal ester group is hydrolyzed to a carboxylic acid, providing one of the reactive handles for conjugation.
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Ether-linked bifunctional intermediate | - | 6 | 1.0 |
| Lithium hydroxide (LiOH) | 23.95 | 18 | 3.0 |
| Tetrahydrofuran (THF) | - | 20 mL | - |
| Methanol (MeOH) | - | 10 mL | - |
| Water | - | 10 mL | - |
| 1 M Hydrochloric acid (HCl) | - | - | - |
Procedure:
-
Dissolve the ether-linked bifunctional intermediate (approx. 6 mmol) in a mixture of THF (20 mL), methanol (10 mL), and water (10 mL).
-
Add lithium hydroxide (0.43 g, 18 mmol) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate, which can often be used in the next step without further purification.
Protocol 4: Boc Deprotection to Unmask the Imidazole
Rationale: The final step is the removal of the Boc protecting group to regenerate the free imidazole. This is achieved under acidic conditions, which are orthogonal to the conditions used in the previous steps.
| Reagent | Concentration | Volume (mL) |
| Carboxylic acid intermediate | - | - |
| Trifluoroacetic acid (TFA) | - | 5 |
| Dichloromethane (DCM) | - | 5 |
Procedure:
-
Dissolve the carboxylic acid intermediate (approx. 5 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (5 mL) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the loss of the Boc group.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting residue is the final bifunctional linker as a TFA salt, which can be purified by reverse-phase HPLC if necessary.
Characterization of the Final Linker
The structure and purity of the final bifunctional linker should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Conclusion
The protocols outlined in this application note provide a robust and versatile framework for the synthesis of a bifunctional PROTAC linker incorporating the rigid heterocyclic core of 2-(1H-Imidazol-5-yl)ethanol. By following these step-by-step procedures, researchers can generate novel linkers with distinct physicochemical properties, enabling the systematic optimization of PROTACs for enhanced efficacy and drug-like properties. The modular nature of this synthetic route allows for the facile introduction of different linker lengths and terminal functionalities, thereby expanding the toolbox for the rational design of next-generation protein degraders.
References
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]
- Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC. [Link]
- Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amid
Sources
Application Notes and Protocols for the Versatile Coupling of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block
2-(1H-Imidazol-5-yl)ethanol hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure uniquely presents two reactive centers: a secondary amine within the imidazole ring and a primary alcohol on the ethyl side chain. This duality allows for a diverse range of chemical modifications, enabling the synthesis of a wide array of derivatives with potential therapeutic applications. The imidazole moiety, a common feature in many biologically active compounds, offers sites for N-alkylation and metal coordination, while the hydroxyl group is amenable to esterification, etherification, and amidation reactions.[1][2][3][4] This guide provides detailed experimental protocols for the strategic coupling of 2-(1H-Imidazol-5-yl)ethanol, focusing on practical applications for researchers and drug development professionals.
Chemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for successful and reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClN₂O | ChemScene |
| Molecular Weight | 148.6 g/mol | ChemScene |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | Generic |
| Storage | Store in a cool, dry place away from incompatible substances. | Generic |
Note: As the starting material is a hydrochloride salt, it is often necessary to neutralize it in situ or in a preliminary step to liberate the free base for subsequent reactions. This is typically achieved by the addition of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
Strategic Considerations for Coupling Reactions: The Imidazole Moiety
The imidazole ring contains two nitrogen atoms, one of which is a secondary amine. This nitrogen can be nucleophilic and may compete with the hydroxyl group in certain coupling reactions. To achieve regioselective coupling at the hydroxyl group, protection of the imidazole nitrogen may be necessary.
Protecting Group Strategies for the Imidazole Nitrogen
Several protecting groups can be employed to temporarily block the reactivity of the imidazole nitrogen. The choice of protecting group depends on the stability required for the subsequent reaction conditions and the ease of its removal.
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂, base (e.g., TEA, DMAP) | NaBH₄ in EtOH; mild acid (e.g., TFA in DCM) or basic conditions.[5][6] | Widely used, stable to many reaction conditions. |
| Diethoxymethyl | Triethyl orthoformate, acid catalyst | Mild aqueous acid or neutral conditions.[7][8][9][10] | Easily introduced and removed under mild conditions. |
| 1-(1-Ethoxyethyl) | Ethyl vinyl ether, acid catalyst | Mild aqueous acid.[11] | Effective and readily cleaved. |
The following diagram illustrates the general concept of protecting the imidazole nitrogen to facilitate selective coupling at the hydroxyl group.
Caption: Workflow for selective coupling via imidazole protection.
Experimental Protocols for Coupling Reactions
The following protocols provide detailed, step-by-step methodologies for key coupling reactions of 2-(1H-Imidazol-5-yl)ethanol.
Protocol 1: Esterification via Acyl Chloride
This protocol describes the formation of an ester linkage by reacting the hydroxyl group with an acyl chloride.
Principle: The hydroxyl group of 2-(1H-Imidazol-5-yl)ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form an ester. A base is required to neutralize the HCl byproduct and the hydrochloride salt of the starting material.
Materials and Reagents:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath. Add TEA or DIPEA (2.2 eq) dropwise while stirring.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.
Analytical Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Williamson Ether Synthesis
This protocol details the formation of an ether linkage by reacting the alkoxide of 2-(1H-Imidazol-5-yl)ethanol with an alkyl halide.[12][13][14][15][16]
Principle: The hydroxyl group is first deprotonated with a strong base to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide via an Sₙ2 reaction to form the ether.[16]
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF (or THF).
-
Alkoxide Formation: In a separate flask, dissolve this compound (1.0 eq) and a neutralizing base like TEA (1.1 eq) in anhydrous DMF. Slowly add this solution to the NaH suspension at 0 °C. Stir the mixture at this temperature for 30 minutes to allow for complete deprotonation.
-
Alkyl Halide Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
Analytical Characterization: Analyze the purified ether by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Mitsunobu Reaction for Etherification or Esterification
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including ethers and esters, with inversion of stereochemistry if a chiral center is present.[17][18][19][20]
Principle: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The resulting alkoxyphosphonium salt is then displaced by a nucleophile (a phenol for etherification or a carboxylic acid for esterification).[19]
Materials and Reagents:
-
This compound
-
Phenol (for ether synthesis) or Carboxylic acid (for ester synthesis) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Triethylamine (TEA) (1.1 eq, to neutralize the hydrochloride)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the phenol or carboxylic acid (1.2 eq), PPh₃ (1.5 eq), and TEA (1.1 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Analytical Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Overview of coupling reactions for 2-(1H-Imidazol-5-yl)ethanol.
Analytical Monitoring and Purification
Effective monitoring and purification are critical for successful synthesis.
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A rapid and convenient method to monitor the consumption of starting materials and the formation of products. Use an appropriate mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and visualize with UV light and/or a potassium permanganate stain.
Purification Techniques:
-
Acid-Base Extraction: The basic nature of the imidazole ring allows for purification by acid-base extraction. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the product into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final products. The polarity of the eluent can be adjusted to achieve optimal separation. For polar imidazole-containing compounds, a dichloromethane/methanol solvent system may be effective.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete neutralization of the hydrochloride salt. Inactive reagents. Insufficient reaction time or temperature. | Ensure adequate base is used. Use fresh, high-purity reagents. Optimize reaction time and temperature. |
| Multiple products observed by TLC | Side reactions involving the imidazole nitrogen. | Consider using a protecting group for the imidazole nitrogen. |
| Difficulty in purifying the product | Product is highly polar and streaks on silica gel. | Add a small amount of triethylamine (~0.5%) to the chromatography eluent to reduce tailing. Consider reverse-phase chromatography for very polar compounds. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of diverse molecular architectures. By understanding its chemical properties and employing the appropriate coupling strategies and purification techniques outlined in these protocols, researchers can effectively utilize this compound in their drug discovery and development efforts. The choice of reaction conditions, the potential need for protecting groups, and careful monitoring are paramount to achieving high yields and purity of the desired derivatives.
References
- Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040.
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. Chemsrc.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Biosynth. (n.d.). Reagents for Coupling.
- Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [PDF].
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
- Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Colombo, M., et al. (2021).
- Shen, Z., et al. (2007). Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
- Manoharan, T. S., & Brown, R. S. (1988). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles.
- A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (n.d.). Sciforum.
- Kim, E. J., Ko, S. Y., & Dziadulewicz, E. K. (2005). Mitsunobu alkylation of imidazole: A convenient route to chiral ionic liquids. Tetrahedron Letters, 46(4), 631-633.
- Lovely, C. J., et al. (2009). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Organic & Biomolecular Chemistry.
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. Chemsrc.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- Williamson Ether Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.
- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). Ijarse.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Journal of Chemical Reviews.
- Mitsunobu and Related Reactions: Advances and Applic
- Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. (n.d.). Benchchem.
- Williamson ether synthesis. (n.d.). Khan Academy.
- Williamson ether synthesis. (n.d.). chemeurope.com.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc.
- Imidazole-ethanol esters. (n.d.).
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). [Source].
- Review of pharmacological effects of imidazole deriv
- A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (2020).
- Imidazole and Derivatives Drugs Synthesis: A Review. (2023). Bentham Science Publishers.
- Imidazole aromatic alcohol derivatives and their preparation method and use. (n.d.).
- Sullivan, C. E., et al. (1982). Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-aminoimidazole: a ring-intact reduction product of metronidazole. Biochemical Pharmacology, 31(16), 2689-2691.
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbam
- Novel 2,2'-BI-1H-imidazoles. (n.d.).
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.). NIH.
- 2-(1H-Imidazol-5-yl)ethanol. (n.d.). ChemScene.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles | Chemsrc ID:444403 [chemsrc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. Khan Academy [khanacademy.org]
- 15. Williamson_ether_synthesis [chemeurope.com]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 19. Mitsunobu Reaction [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 2-(1H-Imidazol-5-yl)ethanol Hydrochloride as a Versatile Synthon in Medicinal Chemistry
Abstract
This guide provides a comprehensive overview of 2-(1H-Imidazol-5-yl)ethanol hydrochloride, a pivotal chemical building block for medicinal chemistry and drug discovery. We delve into its core applications, stemming from its structural analogy to histamine, and detail its broader utility as a versatile intermediate for synthesizing diverse bioactive compounds. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for its chemical modification, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Imidazole Scaffold and a Key Intermediate
The imidazole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it a cornerstone of modern drug design.[2]
2-(1H-Imidazol-5-yl)ethanol, also known as histaminol, is a direct structural analog of the critical neurotransmitter histamine.[3] This relationship immediately positions its hydrochloride salt as a high-value starting material for the synthesis of histamine receptor modulators.[4][5][6] Beyond this primary application, its bifunctional nature—possessing a reactive imidazole ring and a primary alcohol—offers multiple handles for chemical elaboration. This guide serves to unlock the potential of this synthon by providing both the strategic context for its use and the practical methodologies for its application.
Physicochemical Properties & Handling
The hydrochloride salt form of 2-(1H-Imidazol-5-yl)ethanol offers superior handling properties, including enhanced stability and solubility in polar solvents, compared to its free base.
| Property | This compound | 2-(1H-Imidazol-5-yl)ethanol (Free Base) |
| CAS Number | 180307-01-1[7] | 872-82-2[8] |
| Molecular Formula | C₅H₉ClN₂O[7] | C₅H₈N₂O[8] |
| Molecular Weight | 148.59 g/mol [7] | 112.13 g/mol [8] |
| Appearance | Off-white to yellow solid | Solid |
| Purity (Typical) | ≥97%[8] | ≥97% |
| Storage Conditions | Room temperature, sealed in a dry environment, under nitrogen.[7][8] | Room temperature, under inert gas. |
| Solubility | Soluble in water, methanol, DMSO. | Soluble in polar organic solvents. |
Handling Notes: Always handle in a well-ventilated area using appropriate personal protective equipment (PPE). Due to its hygroscopic nature, store the hydrochloride salt in a desiccator and minimize its exposure to the atmosphere.
Core Applications in Drug Design & Discovery
The utility of this building block can be broadly categorized into two strategic areas: the development of histamine receptor modulators and its use as a general-purpose intermediate for creating diverse pharmacophores.
The Histamine Receptor Modulator Scaffold
The structural core of 2-(1H-Imidazol-5-yl)ethanol is nearly identical to that of histamine, making it an ideal starting point for synthesizing ligands that target histamine receptors (H1, H2, H3, H4). Each receptor subtype presents a unique therapeutic opportunity, from allergy and gastric acid secretion to neurological disorders.[4][6][9] The key to developing selective modulators lies in the strategic modification of the primary amine (or its surrogate) and the imidazole ring. This building block provides the perfect foundation for such explorations.
A protonated amidine group linked to a tautomeric imidazole ring is often considered an essential feature for H2 receptor agonist activity.[4] Conversely, the addition of lipophilic moieties to the imidazole ring is a common strategy for developing potent H3 receptor antagonists.[9] The 2-(1H-Imidazol-5-yl)ethanol scaffold allows for modifications at three key positions to explore this chemical space.
A Versatile Intermediate for Diverse Bioactive Molecules
While its connection to histamine is paramount, the imidazole-ethanol motif is a powerful pharmacophore in its own right. The isomeric scaffold, 2-(1H-imidazol-1-yl)ethanol, is the backbone of numerous azole antifungal agents like miconazole and econazole.[10][11] In these drugs, the imidazole nitrogen coordinates to the heme iron of fungal CYP51, a critical enzyme in ergosterol biosynthesis.[12] The hydroxyl group is often esterified to introduce additional aromatic systems, enhancing binding affinity and potency.[12]
This same functionality makes 2-(1H-Imidazol-5-yl)ethanol a valuable building block for:
-
Kinase Inhibitors: The imidazole ring can form key hydrogen bonds within the hinge region of kinase active sites.
-
Metal-Binding Compounds: The imidazole moiety can chelate biologically relevant metal ions.
-
Prodrugs and Linkers: The primary alcohol is an ideal handle for creating ester-based prodrugs or for attaching linkers for antibody-drug conjugates (ADCs).[13]
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps. They provide a robust starting point for the chemical modification of this compound.
Note: Prior to use in reactions requiring a free base, this compound should be neutralized. This can be achieved by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by drying and evaporation of the organic layer.
Protocol 1: Esterification of the Primary Hydroxyl Group
This protocol details the synthesis of a succinate monoester, a common strategy for introducing a carboxylic acid handle for further conjugation or to create a prodrug. The methodology is adapted from similar esterifications of imidazole-based alcohols.[13]
Objective: To synthesize 4-((2-(1H-imidazol-5-yl)ethyl)oxy)-4-oxobutanoic acid.
Materials:
-
2-(1H-Imidazol-5-yl)ethanol (free base)
-
Succinic anhydride (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(1H-Imidazol-5-yl)ethanol (1.0 eq) and succinic anhydride (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DCM to dissolve the solids. Add triethylamine (1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 40 °C) and maintain for 6 hours or until TLC analysis (e.g., 10% MeOH in DCM with 0.5% NH₄OH) shows complete consumption of the starting alcohol.
-
Work-up:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify to pH ~2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a DCM/Methanol gradient to afford the pure product.
-
Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Causality & Trustworthiness:
-
Why triethylamine? TEA acts as a base to catalyze the ring-opening of the succinic anhydride by the alcohol. It also scavenges any acidic byproducts.[13]
-
Why anhydrous conditions? Succinic anhydride is sensitive to moisture and can hydrolyze to succinic acid, which would lead to unwanted side reactions and lower yields.
-
Self-Validation: The progress of the reaction is easily monitored by TLC. A successful reaction will show the disappearance of the starting alcohol spot and the appearance of a new, more polar product spot. The final structure is unequivocally confirmed by standard spectroscopic methods.
Protocol 2: N-Alkylation of the Imidazole Ring
This protocol provides a general method for attaching an alkyl or benzyl group to one of the imidazole nitrogens, a key step in synthesizing many H3 receptor antagonists.
Objective: To synthesize N-benzyl-2-(1H-imidazol-5-yl)ethanol.
Materials:
-
2-(1H-Imidazol-5-yl)ethanol (free base)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl bromide (1.0 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine, Anhydrous Na₂SO₄
Step-by-Step Procedure:
-
Deprotonation: To a flame-dried flask under N₂, add 2-(1H-Imidazol-5-yl)ethanol (1.0 eq) and dissolve in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Stir at 0 °C for 30 minutes. (Caution: H₂ gas evolution).
-
Alkylation: Add benzyl bromide (1.0 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC indicates completion.
-
Quenching: Cool the reaction back to 0 °C and quench very carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Dilute the mixture with water and extract with EtOAc (3x). Combine the organic layers, wash with brine (2x) to remove residual DMF, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude oil via flash column chromatography (Silica, e.g., Hexanes/EtOAc gradient) to isolate the product. Note that two regioisomers may form and may be separable by chromatography.
-
Characterization: Characterize the product(s) by NMR and LC-MS to confirm the structure and determine the regioselectivity of the alkylation.
Causality & Trustworthiness:
-
Why NaH? Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H, generating the highly nucleophilic imidazolide anion required for the Sₙ2 reaction with benzyl bromide.
-
Why DMF? DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the imidazolide anion and promoting the Sₙ2 reaction.
-
Regioselectivity: Alkylation can occur at either N-1 or N-3. The ratio of products can depend on the substrate, electrophile, and reaction conditions. NMR (specifically NOE experiments) can be used to definitively assign the structure of the major isomer.
Conclusion
This compound is more than a simple chemical; it is a strategic synthon that provides a direct and efficient entry point into several classes of high-value therapeutic targets. Its structural similarity to histamine makes it an indispensable tool for researchers exploring histamine receptor pharmacology. Furthermore, its dual reactive sites—the imidazole ring and the primary alcohol—endow it with the versatility required for broad application in lead optimization, prodrug design, and fragment-based drug discovery. The protocols and strategic insights provided herein are intended to empower researchers to fully exploit the potential of this powerful building block in their quest for novel therapeutics.
References
- Durant, G. J., Emmett, J. C., Ganellin, C. R., Miles, P. D., Parsons, M. E., Prain, H. D., & White, G. R. (1977). The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations. Journal of Medicinal Chemistry.
- Van der Goot, H., Schepers, M. J., Sterling, J., & Timmerman, H. (1992). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl). Journal of Medicinal Chemistry.
- Vitali, T., Impicciatore, M., Plazzi, P. V., Bordi, F., & Vitto, M. (1984). [Imidazole H-2 agonists. Synthesis and activity of 2-(2-amino-4-imidazolyl)ethylamine (2-aminohistamine) dihydrochloride]. Il Farmaco; edizione scientifica.
- University of California, Santa Cruz. (n.d.). Protocol: Chemical Modification.
- ChemSynthesis. (n.d.). 2-(1H-imidazol-5-yl)ethanol.
- Google Patents. (n.d.). PT760811E - Imidazole derivatives as histamine receptor h3 modulators.
- Sattler, J., Sander, K., Funke, U., Stark, H., & Schunack, W. (2002). Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
- Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
- De Vita, D., Scipione, L., Tortorella, S., et al. (2019). Novel mutual prodrug of 5-fluorouracil and heme oxygenase-1 inhibitor (5-FU/HO-1 hybrid): design and preliminary in vitro evaluation. Scientific Reports.
- ResearchGate. (n.d.). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol.
- ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
- PubChem. (n.d.). CID 175318239 | C10H16N4O2.
- Pharmaffiliates. (n.d.). CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC).
- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. longdom.org [longdom.org]
- 3. CID 175318239 | C10H16N4O2 | CID 175318239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The histamine H2 receptor agonist impromidine: synthesis and structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Imidazole H-2 agonists. Synthesis and activity of 2-(2-amino-4-imidazolyl)ethylamine (2-aminohistamine) dihydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 180307-01-1|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Novel mutual prodrug of 5-fluorouracil and heme oxygenase-1 inhibitor (5-FU/HO-1 hybrid): design and preliminary in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Biologically Active Molecules Utilizing 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the strategic utilization of 2-(1H-imidazol-5-yl)ethanol hydrochloride as a pivotal building block in the synthesis of biologically active molecules, with a primary focus on the development of potent and selective histamine H₃ receptor antagonists. We delve into the chemical rationale underpinning key synthetic transformations, including imidazole nitrogen protection, hydroxyl group activation, and subsequent elaboration to target compounds. Detailed, field-proven protocols are presented, alongside structured data on the pharmacological activity of synthesized analogues. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile scaffold for the discovery of novel therapeutics.
Introduction: The Imidazole Moiety in Medicinal Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds due to its unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding and metal coordination.[1][2] Its presence in the endogenous neurotransmitter histamine has made it a cornerstone for the design of ligands targeting histamine receptors. In particular, the histamine H₃ receptor (H₃R), a presynaptic autoreceptor primarily expressed in the central nervous system, has emerged as a critical target for the treatment of various neurological and psychiatric disorders.[3][4] H₃R antagonists have shown therapeutic potential in conditions such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[3]
This compound offers a strategically valuable starting point for the synthesis of H₃R antagonists and other bioactive molecules. Its structure contains the essential imidazole pharmacophore, along with a modifiable ethanol side chain that allows for the introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.
Chemical Properties and Strategic Considerations
2-(1H-Imidazol-5-yl)ethanol possesses two primary reactive sites: the imidazole ring and the primary alcohol. The imidazole ring contains two nitrogen atoms, one of which is a pyrrole-type nitrogen (N-H) and the other a pyridine-type nitrogen. The N-H is nucleophilic and can be readily alkylated or protected. The hydroxyl group of the ethanol side chain can be activated for nucleophilic substitution or modified through esterification or etherification.
A crucial strategic decision in the synthesis of derivatives from this precursor is the management of the imidazole nitrogen. Unprotected, it can interfere with reactions targeting the hydroxyl group. Therefore, a protection-deprotection strategy is often employed. The trityl (Tr) group is a common and effective protecting group for the imidazole nitrogen, offering steric bulk and stability under various reaction conditions, while being readily removable under acidic conditions.
Synthetic Workflow for Histamine H₃ Receptor Antagonists
A general and effective synthetic pathway for the preparation of chiral histamine H₃ receptor antagonists from this compound is outlined below. This workflow is designed to be modular, allowing for the introduction of chemical diversity at key positions.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1H-Imidazol-5-yl)ethanol Hydrochloride in Drug Discovery
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including natural products like histamine and histidine.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions in enzymes make it a highly versatile building block for drug design.[4][5] 2-(1H-Imidazol-5-yl)ethanol hydrochloride is a particularly valuable starting material, offering a bifunctional platform with a nucleophilic imidazole ring and a primary alcohol that can be selectively functionalized. This guide provides detailed application notes and protocols for leveraging this building block in the synthesis of potential therapeutic agents, with a focus on histamine H2 receptor antagonists.
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₉ClN₂O | ChemScene[5] |
| Molecular Weight | 148.59 g/mol | ChemScene[5] |
| Appearance | Off-white to white solid | --- |
| Solubility | Soluble in water and methanol | --- |
| Storage | Store at room temperature under an inert atmosphere | ChemScene[5] |
Note: Some physical properties like melting point are not consistently reported across suppliers and should be determined experimentally.
Safety and Handling
Imidazole derivatives, as a class, require careful handling. While a specific safety data sheet (SDS) for this compound is not universally available, general precautions for imidazole-containing compounds should be strictly followed.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[6][7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6][7]
-
In case of contact:
-
Incompatibilities: Avoid strong oxidizing agents.[7]
Application in the Synthesis of Histamine H2 Receptor Antagonists
Histamine H2 receptor antagonists are a class of drugs that reduce the production of stomach acid and are used to treat conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[8][9] The prototypical H2 antagonist, cimetidine, features a 5-methyl-4-substituted imidazole core. This compound serves as an excellent starting point for the synthesis of cimetidine analogues and other novel H2 antagonists.
The general synthetic strategy involves two key transformations of the building block:
-
Activation of the primary alcohol and substitution with a thiol-containing side chain.
-
Elaboration of the side chain to incorporate a polar, N-cyanoguanidine or a similar "urea equivalent" group.
The following diagram illustrates the general workflow for synthesizing a cimetidine analogue from this compound.
Caption: General workflow for the synthesis of cimetidine analogues.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and characterization data for verification.
Protocol 1: Synthesis of 2-((2-Aminoethyl)thio)ethyl-1H-imidazole (Intermediate Thioether)
This protocol details the crucial thioether formation via a Mitsunobu reaction. The Mitsunobu reaction allows for the conversion of a primary alcohol to a thioether with inversion of configuration, although in this case, the stereocenter is not generated.[1][2][3]
Reaction Scheme:
Imidazole-CH₂CH₂-OH + HS-CH₂CH₂-NH₂ (protected) --(PPh₃, DIAD)--> Imidazole-CH₂CH₂-S-CH₂CH₂-NH₂ (protected) --(Deprotection)--> Imidazole-CH₂CH₂-S-CH₂CH₂-NH₂
Materials:
-
This compound
-
N-Boc-cysteamine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
Neutralization of Starting Material: Dissolve this compound in a minimal amount of water and neutralize with a saturated aqueous solution of NaHCO₃ until effervescence ceases. Extract the free base into ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2-(1H-Imidazol-5-yl)ethanol as an oil.
-
Mitsunobu Reaction:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-(1H-Imidazol-5-yl)ethanol (1.0 eq.), N-Boc-cysteamine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq.) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C. The reaction mixture will typically turn from colorless to a pale yellow.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (mobile phase: 10% methanol in DCM), observing the disappearance of the starting alcohol.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and add hexanes to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold hexanes.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Deprotection:
-
Dissolve the purified Boc-protected thioether in DCM (10 volumes).
-
Add trifluoroacetic acid (TFA) (5 volumes) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and basify with a 1M NaOH solution to pH > 10.
-
Extract the product with DCM (3 x 20 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the desired 2-((2-aminoethyl)thio)ethyl-1H-imidazole.
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the imidazole protons (δ ~7.5 and ~6.8 ppm), and the aliphatic protons of the thioether chain.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the imidazole carbons and the aliphatic carbons.
-
Mass Spectrometry (ESI+): Calculate and observe the [M+H]⁺ peak.
Protocol 2: Synthesis of a Cimetidine Analogue
This protocol describes the final coupling step to introduce the N-cyanoguanidine moiety.
Reaction Scheme:
Imidazole-CH₂CH₂-S-CH₂CH₂-NH₂ + (MeS)₂C=NCN --(Methylamine)--> Imidazole-CH₂CH₂-S-CH₂CH₂-NH-C(=NCN)-NHMe
Materials:
-
2-((2-Aminoethyl)thio)ethyl-1H-imidazole (from Protocol 1)
-
Dimethyl N-cyanodithioiminocarbonate
-
Aqueous methylamine solution (40%)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-((2-aminoethyl)thio)ethyl-1H-imidazole (1.0 eq.) and dimethyl N-cyanodithioiminocarbonate (1.1 eq.) in ethanol (10 volumes).
-
Addition of Methylamine: Add a 40% aqueous solution of methylamine (5 eq.) and stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification:
-
Monitor the reaction by TLC (10% methanol in DCM).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of methanol in DCM to afford the final cimetidine analogue.
-
Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz): Confirm the presence of the N-methyl group signal (δ ~2.7 ppm) and the characteristic shifts of the imidazole and thioether protons.
-
¹³C NMR (DMSO-d₆, 100 MHz): Observe the signal for the cyano carbon (δ ~115 ppm) and the guanidine carbon (δ ~160 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.
Signaling Pathway Context: Histamine H2 Receptor
The synthesized compounds are designed to act as antagonists at the histamine H2 receptor, a G-protein coupled receptor (GPCR). Understanding the signaling pathway is crucial for interpreting structure-activity relationships (SAR).
Caption: Simplified signaling pathway of the histamine H2 receptor.
Conclusion and Future Directions
This compound is a readily accessible and highly versatile building block for the synthesis of diverse heterocyclic compounds. The protocols outlined provide a robust framework for the generation of histamine H2 receptor antagonist libraries. Future work could involve the diversification of the thioether side chain and the exploration of alternative "urea equivalent" groups to modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds. The inherent bifunctionality of the starting material also opens avenues for its application in the synthesis of other classes of bioactive molecules, making it a valuable asset in any drug discovery program.
References
- Wikipedia. Mitsunobu reaction.
- Organic Chemistry Portal. Mitsunobu Reaction.
- PubMed. One-Pot Substitution of Aliphatic Alcohols Mediated by Sulfuryl Fluoride.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Google Patents. Cyanoguanidine derivative and process for preparation thereof.
- ChemSynthesis. 2-(1H-imidazol-5-yl)ethanol.
- PubChem. CID 175318239.
- PubMed. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives.
- PubMed. Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds.
- Growing Science. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives.
- National Center for Biotechnology Information. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives.
- Google Patents. Cyanoguanidine derivative and process for preparation thereof.
- PubMed. Synthesis and histamine H2-antagonist activity of 4-quinazolinone derivatives.
- ResearchGate. (PDF) A Convenient Route To Cyanoguanidines.
- BP. SAFETY DATA SHEET.
- Pharmaffiliates. 2-(1H-Imidazol-5-yl)ethanol.
- PubMed. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds.
- ResearchGate. Reaction of Thiosemicarbazide with N-Cyanoguanidine: Synthesis of 3,5-Diamino-1-thiocarbamoyl- and 3,5-Diamino-1-thiazol-2-yl-1,2,4-triazoles.
- GSRS. 2-(5-NITRO-1H-IMIDAZOL-1-YL)ETHANOL.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. One-Pot Substitution of Aliphatic Alcohols Mediated by Sulfuryl Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reaction Conditions and Synthetic Protocols for 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 2-(1H-Imidazol-5-yl)ethanol hydrochloride (CAS: 180307-01-1). This versatile heterocyclic building block, an isomer of the more common 1-substituted imidazole ethanol and structurally analogous to histaminol, presents unique opportunities and challenges in synthesis due to its dual reactive sites: the imidazole ring and the primary alcohol. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-proven protocols for key transformations including prerequisite neutralization, O-acylation, O-alkylation, and N-alkylation. Purification strategies tailored for this polar, basic compound are also discussed in detail to ensure high purity of final products.
Introduction and Core Concepts
2-(1H-Imidazol-5-yl)ethanol is a valuable intermediate in medicinal chemistry and materials science.[1] Its structure, featuring a 5-substituted imidazole ring, is a key pharmacophore in many biologically active molecules. The presence of both a nucleophilic imidazole ring and a primary hydroxyl group allows for a wide range of chemical modifications.[2]
The compound is typically supplied as a hydrochloride salt to improve its stability and handling. However, this salt form renders the imidazole ring non-nucleophilic. Therefore, a critical first step in most synthetic applications is the neutralization of the salt to liberate the free base. Understanding the chemoselectivity between the imidazole nitrogens and the hydroxyl group is paramount for designing successful synthetic strategies.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | Imidazolyl-4-ethanol | [5] |
| CAS Number | 180307-01-1 (Hydrochloride Salt) | [3] |
| CAS Number | 872-82-2 (Free Base) | [5][6] |
| Molecular Formula | C₅H₉ClN₂O | [3] |
| Molecular Weight | 148.59 g/mol (Hydrochloride Salt) | [3] |
| Molecular Formula | C₅H₈N₂O | [5] |
| Molecular Weight | 112.13 g/mol (Free Base) | [5] |
| Storage | Room temperature, under inert atmosphere | [5] |
Reactivity and Mechanistic Overview
The synthetic utility of 2-(1H-Imidazol-5-yl)ethanol stems from three primary reactive sites: the N1 and N3 nitrogens of the imidazole ring and the oxygen of the primary alcohol. The hydrochloride salt form protonates the imidazole ring, deactivating its nucleophilic character.
Caption: Key reactive sites and the effect of the hydrochloride salt.
Causality Behind Reactivity:
-
Neutralization is Essential: Before attempting reactions that require a nucleophilic imidazole ring (e.g., N-alkylation) or base-catalyzed reactions at the hydroxyl group, the hydrochloride salt must be neutralized.
-
Nucleophilicity: After neutralization, the imidazole nitrogen is generally a stronger nucleophile than the primary alcohol. Reactions with electrophiles like alkyl halides may proceed preferentially at the nitrogen.
-
Acidity: The N-H proton of the imidazole ring (pKa ≈ 14.5) is more acidic than the O-H proton of the ethanol group (pKa ≈ 16-17). This difference can be exploited for selective deprotonation with carefully chosen bases.
Core Synthetic Protocols
The following protocols are designed as robust starting points. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to optimize reaction times and conditions.
Protocol 1: Prerequisite - Neutralization to Yield the Free Base
This protocol describes the liberation of the free base from the hydrochloride salt, which can then be used in subsequent reactions either in situ or after isolation.
Sources
Application Notes & Protocols: The Role of Functional Groups in Click Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document addresses the inquiry regarding the role of 2-(1H-Imidazol-5-yl)ethanol hydrochloride in click chemistry. It is important to clarify from the outset that this specific compound is not a recognized reagent within the established click chemistry framework. This guide will first elaborate on the reasons for its non-involvement by defining the core principles of click chemistry. Subsequently, it will provide a detailed exploration of the most prominent click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to offer a comprehensive and practical understanding of the types of molecules that are central to this powerful ligation technique.
Introduction: Defining the "Click" Concept
The term "click chemistry," first conceptualized by K.B. Sharpless, refers to a class of reactions that are modular, high-yielding, and create only inoffensive byproducts.[1][2] These reactions are characterized by their simplicity, reliability, and compatibility with a wide range of functional groups and solvents, often including water.[1][2][3][] The quintessential click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between an azide and a terminal alkyne to form a stable triazole linkage.[3][5][]
The molecule this compound, an isomer of histaminol, does not possess the requisite functional groups—namely a terminal alkyne or an azide—to participate in the canonical CuAAC reaction. While the imidazole moiety can act as a ligand for copper, its role would be ancillary and not as a primary reactant in the cycloaddition itself. Some imidazole derivatives have been explored as ligands to accelerate CuAAC reactions, but the core structure of this compound does not make it a "clickable" molecule in the conventional sense.[7]
The Cornerstone of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction has become an invaluable tool in drug discovery, bioconjugation, and materials science due to its exceptional specificity and efficiency.[1][][8] It allows for the precise joining of two molecular building blocks, provided they are functionalized with an azide and a terminal alkyne, respectively.[9]
Mechanism of Action
The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (like CuSO₄·5H₂O) and a reducing agent (such as sodium ascorbate).[8][10] The currently accepted mechanism involves the following key steps:
-
Formation of a Copper-Acetylide Complex: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.[][8][11]
-
Coordination of the Azide: The azide then coordinates to the copper center.[8][11]
-
Cycloaddition: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing ring intermediate.[][8]
-
Rearrangement and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.[8]
This catalytic cycle is highly efficient, leading to a dramatic rate acceleration compared to the uncatalyzed thermal reaction.[5]
Application Note: Practical Considerations for CuAAC Reactions
Successful implementation of CuAAC reactions, particularly in sensitive biological systems, requires careful consideration of the reaction components.
Reagents and Their Roles
| Reagent | Function | Typical Concentration | Key Considerations |
| Azide-functionalized Molecule | The "handle" for one of the molecules to be joined. | 1 - 10 mM | Azides are generally stable but can be sensitive to strong reducing agents. |
| Alkyne-functionalized Molecule | The complementary "handle" for the second molecule. | 1 - 10 mM | Only terminal alkynes are reactive in CuAAC. |
| Copper(II) Sulfate (CuSO₄) | Precursor to the active Cu(I) catalyst. | 50 µM - 1 mM | The concentration should be optimized to balance reaction rate and potential cytotoxicity. |
| Sodium Ascorbate | Reducing agent to generate and maintain the Cu(I) oxidation state. | 5 - 10 molar excess over CuSO₄ | A fresh solution should always be used. |
| Copper(I) Ligand (e.g., THPTA) | Stabilizes the Cu(I) catalyst, increases its solubility, and protects biomolecules from damage.[10][12][13] | 1 - 5 molar excess over CuSO₄ | Essential for reactions in biological media to prevent catalyst disproportionation and oxidative damage. |
| Buffer/Solvent | Reaction medium. | N/A | Aqueous buffers (e.g., PBS, Tris) are common for bioconjugation. Organic solvents (e.g., DMSO, tBuOH) can also be used. |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a CuAAC bioconjugation experiment.
Detailed Protocol: Labeling a Protein with a Fluorescent Dye via CuAAC
This protocol provides a step-by-step guide for a common application of click chemistry: attaching a small molecule azide (a fluorescent dye) to a protein that has been functionalized with a terminal alkyne.
Materials
-
Alkyne-modified protein (e.g., 1 mg/mL in PBS)
-
Azide-functionalized fluorescent dye (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 50 mM stock in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM stock in H₂O)
-
Sodium Ascorbate (e.g., 200 mM stock in H₂O, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
100 µL of alkyne-modified protein solution (1 mg/mL).
-
2 µL of the azide-dye stock solution (final concentration ~200 µM).
-
1 µL of the THPTA stock solution (final concentration ~1 mM).
-
1 µL of the CuSO₄ stock solution (final concentration ~500 µM).
-
Vortex gently to mix.
-
-
Initiate the Reaction:
-
Add 2.5 µL of the freshly prepared sodium ascorbate solution (final concentration ~5 mM).
-
Vortex gently to ensure thorough mixing.
-
-
Incubation:
-
Allow the reaction to proceed for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the excess small molecule reagents and catalyst by a suitable method, such as size-exclusion chromatography (SEC) or dialysis against PBS.
-
-
Analysis:
-
Confirm successful conjugation by methods such as SDS-PAGE (visualizing fluorescence in-gel) and mass spectrometry (to confirm the mass increase corresponding to the dye).
-
Conclusion
While this compound is a valuable building block in medicinal chemistry, it does not possess the necessary azide or terminal alkyne functionalities to participate as a primary reactant in click chemistry reactions like CuAAC. The power of click chemistry lies in the highly specific and orthogonal reactivity of these functional groups. Understanding the principles of the CuAAC reaction, including the roles of the catalyst, reducing agent, and ligands, is crucial for researchers seeking to leverage this robust conjugation strategy for applications ranging from drug development to molecular biology.
References
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- López, D. J., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega.
- García, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- Wikipedia. (n.d.). Click chemistry.
- NIH National Library of Medicine. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
- American Chemical Society. (n.d.). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters.
- PubChem. (n.d.). Histamine Dihydrochloride.
- Pharmacompass. (n.d.). Histamine Dihydrochloride | Drug Information, Uses, Side Effects, Chemistry.
- Carl ROTH. (n.d.). Safety Data Sheet: Histamine dihydrochloride.
- Wikipedia. (n.d.). Histamine.
- Fokin, V. V., et al. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.
- ChemSynthesis. (n.d.). 2-(1H-imidazol-5-yl)ethanol.
- Semantic Scholar. (n.d.). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition.
- Sivakumar, K., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace.
- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
- PubChem. (n.d.). CID 175318239.
- Jewett, J. C., & Bertozzi, C. R. (n.d.). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PubMed Central.
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. bachem.com [bachem.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creativepegworks.com [creativepegworks.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Protection of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride for Advanced Synthetic Applications
Introduction: Navigating the Synthetic Challenges of a Bifunctional Building Block
2-(1H-Imidazol-5-yl)ethanol hydrochloride is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a primary alcohol and a nucleophilic imidazole ring, offers versatile handles for molecular elaboration. However, the presence of these two reactive sites in close proximity presents a significant synthetic challenge: the need for precise control over their reactivity to achieve desired chemical transformations. Unchecked, the nucleophilicity of the imidazole nitrogen can interfere with reactions targeting the hydroxyl group, and vice-versa. This guide provides a comprehensive overview of protecting group strategies to enable the selective functionalization of either the hydroxyl or the imidazole moiety of 2-(1H-Imidazol-5-yl)ethanol, empowering researchers to unlock its full synthetic potential.
The core principle underpinning these strategies is orthogonality , a concept where protecting groups on different functional groups can be removed under specific conditions without affecting each other.[1] This allows for a stepwise and controlled manipulation of the molecule, which is crucial in multi-step syntheses of complex target structures.[2] This document will detail robust and field-proven protocols for the protection and deprotection of both the primary alcohol and the imidazole ring, with a focus on practical implementation and the rationale behind the selection of each protecting group.
Protecting the Primary Hydroxyl Group: A Focus on Steric Hindrance and Stability
The primary alcohol in 2-(1H-imidazol-5-yl)ethanol is a versatile functional group for introducing a variety of substituents through esterification, etherification, or oxidation. To prevent its unintended reaction during modification of the imidazole ring, a suitable protecting group is required.
Tert-Butyldimethylsilyl (TBDMS) Ether: The Workhorse of Alcohol Protection
The tert-butyldimethylsilyl (TBDMS) group is a widely used and highly reliable protecting group for primary alcohols due to its ease of introduction, stability across a broad range of reaction conditions, and facile, selective cleavage.[3] The significant steric hindrance provided by the tert-butyl group leads to a pronounced selectivity for the less hindered primary alcohol.[4]
Key Advantages of TBDMS Protection:
-
High Selectivity: Reacts preferentially with primary alcohols over more hindered secondary and tertiary alcohols.[4]
-
Robust Stability: Stable to a wide range of non-acidic and non-fluoride-containing reagents, including many organometallic reagents and mild oxidizing and reducing agents.[5]
-
Orthogonal Deprotection: Can be selectively cleaved in the presence of many other protecting groups, such as benzyl ethers and various N-protecting groups on the imidazole.[2][6]
Protocol 1: Protection of the Primary Alcohol with TBDMSCl
This protocol details the silylation of the primary hydroxyl group of this compound using tert-butyldimethylsilyl chloride.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). Stir the mixture at room temperature until the hydrochloride salt fully dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-TBDMS protected 2-(1H-imidazol-5-yl)ethanol.
Protocol 2: Deprotection of the TBDMS Ether
The removal of the TBDMS group is typically achieved using a fluoride ion source or under acidic conditions.
Method A: Fluoride-Mediated Deprotection
-
Reagents: Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by column chromatography.[6]
-
Method B: Acidic Deprotection
-
Reagents: Acetic acid, Tetrahydrofuran (THF), Water
-
Procedure:
-
Dissolve the TBDMS-protected compound in a 3:1:1 mixture of THF/acetic acid/water.
-
Stir the reaction at room temperature for 12-24 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract the product with EtOAc.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Protecting the Imidazole Ring: Taming the Nucleophilicity
The imidazole ring contains two nitrogen atoms, a pyrrole-type nitrogen (N-1 or N-π) and a pyridine-type nitrogen (N-3 or N-τ). The N-π nitrogen is generally the site of protection. Several protecting groups are suitable for masking the imidazole's nucleophilicity.
Trityl (Tr) Group: A Bulky and Acid-Labile Shield
The trityl (triphenylmethyl, Tr) group is a sterically bulky protecting group that is highly effective in shielding the imidazole nitrogen. Its key advantage lies in its lability under acidic conditions, allowing for mild deprotection.[7]
Key Advantages of Trityl Protection:
-
Mild Deprotection: Cleaved under mild acidic conditions (e.g., trifluoroacetic acid), which are often compatible with silyl ethers.[6][8]
-
Orthogonality: Can be selectively removed in the presence of base-labile and some acid-labile groups if conditions are carefully chosen.[6]
Protocol 3: Protection of the Imidazole with Trityl Chloride
This protocol describes the N-tritylation of 2-(1H-imidazol-5-yl)ethanol.
Materials:
-
This compound
-
Trityl chloride (TrCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) and stir until a clear solution is obtained.
-
Add trityl chloride (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of the Trityl Group
The trityl group is readily cleaved under acidic conditions.
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM)
-
Procedure:
-
Dissolve the N-trityl protected compound in DCM.
-
Add a solution of 10-20% TFA in DCM dropwise at 0 °C.
-
Stir the reaction for 30-60 minutes at room temperature.
-
Carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify as needed.[8]
-
Tosyl (Ts) Group: A Robust and Base-Labile Protector
The tosyl (p-toluenesulfonyl, Ts) group is a robust protecting group for the imidazole nitrogen. It is stable to a wide range of reaction conditions but can be removed under specific basic conditions.
Key Advantages of Tosyl Protection:
-
High Stability: Withstands strongly acidic conditions and various organometallic reagents.
-
Alternative Deprotection: Removable under conditions that are orthogonal to acid-labile groups like trityl and silyl ethers.
Protocol 5: Protection of the Imidazole with Tosyl Chloride
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate (Na₂CO₃)
-
Chloroform (CHCl₃) / Methanol (MeOH) mixture
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of chloroform and methanol.
-
Add anhydrous sodium carbonate (2.0 eq).
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in chloroform dropwise.
-
Stir the mixture at room temperature, monitoring by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 6: Deprotection of the Tosyl Group
The tosyl group can be removed under basic conditions or with specific reagents.
-
Reagents: Acetic anhydride, Pyridine
-
Procedure:
-
Dissolve the N-tosyl protected compound in a mixture of acetic anhydride and pyridine (e.g., 98:2 v/v).
-
Stir the reaction at room temperature. The deprotection is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully add water to quench the excess acetic anhydride.
-
Extract the product and purify by column chromatography.
-
Orthogonal Protecting Group Strategies
The true power of protecting groups is realized when they are used in an orthogonal fashion, allowing for the selective deprotection of one group in the presence of another. This is critical for the synthesis of complex derivatives of 2-(1H-imidazol-5-yl)ethanol.
Strategy 1: O-TBDMS and N-Trityl
This is a highly effective orthogonal pair. The TBDMS group is stable to the acidic conditions used to remove the trityl group, and the trityl group is stable to the fluoride-based deprotection of the TBDMS ether.[6]
Workflow Visualization:
Caption: Orthogonal protection with TBDMS and Trityl groups.
Strategy 2: O-TBDMS and N-Tosyl
This combination offers an alternative orthogonal strategy. The tosyl group is stable to both the fluoride and mild acidic conditions used to remove the TBDMS group. Conversely, the TBDMS group is stable to the basic conditions required for tosyl group removal.
Workflow Visualization:
Caption: Orthogonal protection with TBDMS and Tosyl groups.
Summary of Protecting Group Strategies
| Protecting Group | Target Functionality | Protection Conditions | Deprotection Conditions | Orthogonality |
| TBDMS | Primary Alcohol | TBDMSCl, Imidazole, DMF | TBAF/THF or H⁺/H₂O | Stable to mild base and non-fluoride reagents. |
| Trityl (Tr) | Imidazole Nitrogen | TrCl, TEA, DCM | Mild Acid (e.g., TFA) | Stable to base and fluoride. |
| Tosyl (Ts) | Imidazole Nitrogen | TsCl, Base (e.g., Na₂CO₃) | Base (e.g., Ac₂O/Pyridine) | Stable to acid and fluoride. |
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on a well-designed protecting group strategy. By understanding the principles of orthogonality and the specific chemical properties of protecting groups such as TBDMS, trityl, and tosyl, researchers can selectively mask and unmask the hydroxyl and imidazole functionalities. The protocols and strategies outlined in this guide provide a robust framework for navigating the synthetic challenges associated with this versatile building block, thereby facilitating the development of novel therapeutics and other advanced materials.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470053485]
- BenchChem. (2025). A Comparative Guide to the Stability of Trityl, TBDMS, and TBDPS Protecting Groups. [URL: https://www.benchchem.com/product/b1196]
- BenchChem. (2025). Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. [URL: https://www.benchchem.com/product/B1196]
- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups. [URL: https://www.benchchem.com/product/B1196]
- BenchChem. (2025). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. [URL: https://www.benchchem.com/product/B1196]
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.htm]
- Pearson+. Benzyl ethers make excellent protecting groups. [URL: https://www.pearson.
- Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/sem-protecting-group-sem-protection-deprotection-mechanism/]
- PubMed Central. Chemoselective Deprotection of Triethylsilyl Ethers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2742299/]
- ACS Publications. [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. [URL: https://pubs.acs.org/doi/10.1021/jo00355a038]
- University of Calgary. Alcohol Protecting Groups. [URL: https://chem.ucalgary.ca/courses/353/Carey5th/Ch17/ch17-8-5.html]
- PubMed Central. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4053424/]
- Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). [URL: https://www.highfine.com/info/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-i-77382229.html]
- PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles. [URL: https://pubmed.ncbi.nlm.nih.gov/22533729/]
- SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. [URL: https://typeset.io/papers/a-simple-and-mild-method-for-the-removal-of-the-nim-tosyl-2i89p7qj]
- ResearchGate. ORGANIC SYNTHESIS. [URL: https://www.researchgate.
- Sapkota, K., & Huang, F. (2011). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1260133]
- BenchChem. 2-(1H-Imidazol-1-yl)ethanol|Research Chemical. [URL: https://www.benchchem.com/product/B1210297]
- SynArchive. Protection of Alcohol by Ether. [URL: https://synarchive.com/protecting-group/alcohol_ether]
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Trityl Imidazole Derivatives: Applications and Synthesis. [URL: https://www.inno-pharmchem.
- Common Organic Chemistry. Trityl Protection. [URL: https://www.commonorganicchemistry.com/Rxn_Pages/Protection/Trityl_Protection.htm]
- ResearchGate. How to remove a tosyl-group from an imidazole ring?. [URL: https://www.researchgate.
- ResearchGate. 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides. [URL: https://www.researchgate.net/publication/340801827_4-Methyltrityl-Protected_Pyrrole_and_Imidazole_Building_Blocks_for_Solid_Phase_Synthesis_of_DNA-Binding_Polyamides]
- PubMed Central. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7142981/]
- Glen Research. Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. [URL: https://www.glenresearch.com/glen-reports/gr21-19]
- Royal Society of Chemistry. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00340k]
- ChemSynthesis. 2-(1H-imidazol-5-yl)ethanol. [URL: https://www.chemsynthesis.com/base/chemical-structure-872-82-2.html]
- ResearchGate. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. [URL: https://www.researchgate.net/publication/233010756_An_easily_introduced_and_removed_protecting_group_for_imidazole_nitrogen_A_convenient_route_to_2-substituted_imidazoles]
- Organic Chemistry Portal. Imidazole synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/imidazoles.shtm]
- Suzhou Highfine Biotech. Amino protecting group—triphenylmethyl series. [URL: https://www.highfine.com/info/amino-protecting-group-triphenylmethyl-series-77382229.html]
- NIH. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4017833/]
- ECHEMI. How to remove a tosyl-group from an imidazole ring?. [URL: https://www.echemi.
- Wikipedia. tert-Butyldiphenylsilyl. [URL: https://en.wikipedia.org/wiki/Tert-Butyldiphenylsilyl]
- ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. [URL: https://www.researchgate.
- Wiley-VCH. VI Protecting Groups and Orthogonal Protection Strategies. [URL: https://www.wiley-vch.de/books/sample/352733020X_c01.pdf]
- ACS Publications. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02115]
- Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. [URL: https://pubs.acs.org/doi/pdf/10.1021/jo00130a021]
- Organic Synthesis. Protecting Groups. [URL: https://www.organic-synthesis.org/protection-deprotection]
- YouTube. How to Remove a Trityl Group (Selective Deprotection of Trityl). [URL: https://www.youtube.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of 2-(1H-Imidazol-1-yl)ethanol for Diverse Applications. [URL: https://www.inno-pharmchem.
- Wikipedia. Imidazole. [URL: https://en.wikipedia.org/wiki/Imidazole]
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [URL: https://www.researchgate.net/publication/274059049_Design_Synthesis_of_Some_New_Thio-Substituted_Imidazole_and_Their_Biological_Activity]
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/13.10%3A_Protecting_Groups_in_Organic_Synthesis]
- Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [URL: https://application.wiley-vch.de/books/sample/352733020X_c01.pdf]
- Scholarly Publications Leiden University. Novel protecting group strategies in the synthesis of oligosaccharides. [URL: https://scholarlypublications.universiteitleiden.nl/handle/1887/62239]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
This compound, a key histamine analogue, serves as a vital building block in the synthesis of a wide array of pharmacologically active molecules. Its structural resemblance to histamine allows it to be a precursor for compounds targeting histamine receptors, which are implicated in various physiological processes, including allergic responses, gastric acid secretion, and neurotransmission. The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The ability to produce high-purity this compound at scale is therefore a critical step in the drug development pipeline for various therapeutic areas.
This document provides a comprehensive guide to the scale-up synthesis of this compound. It is designed to bridge the gap between laboratory-scale procedures and industrial production, with a strong emphasis on the scientific rationale behind the proposed methodologies, process safety, and analytical controls. The protocols outlined herein are based on established chemical principles and analogous syntheses of related imidazole compounds.
Synthetic Strategy: A Multi-Step Approach to the Target Molecule
A robust and scalable synthesis is paramount for the economic viability and consistent quality of any pharmaceutical intermediate. The proposed synthetic route to this compound is a multi-step process designed for efficiency and control at larger scales. The chosen pathway is based on the well-established Weidenhagen reaction for the formation of the imidazole ring, followed by functional group manipulations to arrive at the final product.[2][3]
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4-(2-hydroxyethyl)imidazole via the Weidenhagen Reaction
The cornerstone of this synthesis is the Weidenhagen reaction, which efficiently constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[2][3] In this case, 1,4-dihydroxybutan-2-one serves as the dicarbonyl precursor.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Choice of Starting Material: 1,4-dihydroxybutan-2-one is a readily available and relatively inexpensive starting material.[4][5] Its ketol functionality is primed for the Weidenhagen condensation.
-
Reaction Conditions: The reaction is typically carried out in an aqueous medium, which is advantageous for scale-up due to its low cost, non-flammability, and ease of handling. The use of a copper(II) salt as a catalyst is common in Weidenhagen-type reactions to promote the condensation and subsequent oxidation to the aromatic imidazole ring.
Part 2: Chlorination of 4-(2-hydroxyethyl)imidazole
The hydroxyl group of 4-(2-hydroxyethyl)imidazole is then converted to a more reactive leaving group, a chloride, to facilitate the final step.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies workup.
-
Exothermic Nature: This reaction is highly exothermic and requires careful temperature control, especially at scale.[6][7][8] The addition of thionyl chloride must be slow and controlled to prevent a runaway reaction.
Part 3: Synthesis and Purification of this compound
This final step involves the conversion of the chloro-intermediate to the target molecule. Given the tautomeric nature of the imidazole ring, direct displacement of the chloride is not the intended reaction. Instead, a rearrangement is induced under specific conditions. The final product is then isolated as its hydrochloride salt to improve stability and handling.
Reaction Scheme and Purification:
Causality Behind Experimental Choices:
-
Rearrangement: While a detailed mechanism for this specific rearrangement is not extensively published, it is proposed to occur under thermal or specific catalytic conditions. Careful control of reaction parameters is crucial to favor the desired isomer.
-
Salt Formation and Purification: The final product is isolated as a hydrochloride salt. This is a standard practice for amine-containing compounds to enhance their crystallinity, stability, and ease of handling.[2][9] Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.[10][11]
Detailed Scale-Up Protocols
Disclaimer: The following protocols are representative procedures for scale-up and should be thoroughly evaluated and optimized at a smaller scale before implementation in a production environment. A comprehensive Process Hazard Analysis (PHA) must be conducted prior to any scale-up activities.[12]
Protocol 1: Large-Scale Synthesis of 4-(2-hydroxyethyl)imidazole
Equipment:
-
200 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), reflux condenser, and addition funnel.
-
pH meter.
-
Filtration unit.
-
Drying oven.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 1,4-Dihydroxybutan-2-one | 104.10 | 10.4 | 100 |
| Formaldehyde (37% aq. soln.) | 30.03 | 8.1 | 100 |
| Ammonium Hydroxide (28% aq. soln.) | 35.04 | 25.0 | 200 |
| Copper(II) Acetate Monohydrate | 199.65 | 0.5 | 2.5 |
| Deionized Water | 18.02 | 100 L | - |
Procedure:
-
Charge the reactor with 100 L of deionized water and 0.5 kg of copper(II) acetate monohydrate. Stir until dissolved.
-
Add 10.4 kg of 1,4-dihydroxybutan-2-one to the reactor and stir until dissolved.
-
Slowly add 25.0 kg of ammonium hydroxide solution via the addition funnel over 1 hour, maintaining the internal temperature below 30°C.
-
Add 8.1 kg of 37% formaldehyde solution over 1 hour, again maintaining the temperature below 30°C.
-
Slowly heat the reaction mixture to reflux (approximately 95-100°C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 10-15°C.
-
Adjust the pH to 9-10 with a 20% sodium hydroxide solution.
-
Filter the reaction mixture to remove the copper salts.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 L).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield crude 4-(2-hydroxyethyl)imidazole.
Protocol 2: Chlorination and Rearrangement to this compound
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control unit (cooling), and a scrubber for acidic gases.
-
Addition funnel.
-
Rotary evaporator.
-
Crystallization vessel.
-
Filtration and drying equipment.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Crude 4-(2-hydroxyethyl)imidazole | 112.13 | (from previous step) | ~100 |
| Thionyl Chloride | 118.97 | 14.3 | 120 |
| Toluene | 92.14 | 50 L | - |
| Isopropanol | 60.10 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
Charge the reactor with 50 L of toluene and the crude 4-(2-hydroxyethyl)imidazole. Stir to dissolve.
-
Cool the mixture to 0-5°C.
-
Slowly add 14.3 kg of thionyl chloride via the addition funnel over 2-3 hours, maintaining the temperature below 10°C. The off-gases (SO₂ and HCl) must be passed through a caustic scrubber.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours to facilitate the rearrangement. Monitor the reaction by HPLC for the formation of the desired product.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Dissolve the resulting crude solid in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5°C to induce crystallization.
-
If crystallization is sluggish, add diethyl ether as an anti-solvent.
-
Filter the crystalline product, wash with cold diethyl ether, and dry under vacuum at 40-50°C to a constant weight.
In-Process Controls and Analytical Methods
Rigorous in-process controls are essential for ensuring the consistency, quality, and safety of the scaled-up synthesis. All analytical methods should be validated according to ICH Q2(R1) guidelines.[8][13][14]
| Stage | Parameter to Monitor | Analytical Method | Acceptance Criteria |
| Step 1 | Reaction Completion | HPLC | Starting material < 2% |
| Step 2 | Reaction Completion | HPLC | Intermediate 1 < 2% |
| Step 3 | Purity of Final Product | HPLC, ¹H NMR, GC-MS | Purity ≥ 99.0% |
| Final Product | Residual Solvents | GC-HS | As per ICH Q3C guidelines |
| Final Product | Assay | Titration or HPLC | 98.0% - 102.0% |
HPLC Method for Reaction Monitoring and Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
GC-MS for Residual Solvent Analysis:
-
A suitable capillary column and temperature program should be used to separate and quantify residual solvents like toluene, isopropanol, and diethyl ether.[15]
¹H NMR for Structural Confirmation:
-
The ¹H NMR spectrum should be recorded to confirm the structure of the final product and intermediates. The expected signals for this compound should be present.
Safety and Handling
The scale-up of chemical syntheses introduces significant safety challenges that must be proactively managed.[1][7][12][16][17]
Hazard Identification and Mitigation:
Caption: Hazard analysis and mitigation strategies for the synthesis process.
Personal Protective Equipment (PPE):
-
Standard PPE: Safety glasses with side shields, flame-retardant lab coat.
-
Enhanced PPE for hazardous steps (e.g., handling thionyl chloride): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron. Respiratory protection may be required based on the risk assessment.
Conclusion and Future Perspectives
The successful scale-up of this compound synthesis is a critical enabler for the development of novel therapeutics. The proposed multi-step synthesis, centered around the Weidenhagen reaction, offers a viable pathway for large-scale production. However, it is imperative that each step is carefully optimized and validated in a pilot plant setting before transitioning to full-scale manufacturing. Adherence to Good Manufacturing Practices (GMP), as outlined in ICH Q7, is essential to ensure the quality and consistency of the final product.[6][7][18][19] Future work should focus on process optimization to improve yields, reduce cycle times, and develop greener synthetic routes to further enhance the economic and environmental sustainability of the process.
References
- ComplianceQuest. (2025, March 18). ICH Q7 GMP Regulation for Pharma: The Definitive Guide. [Link]
- Qualio. (2025, June 30). The complete guide to the ICH Q7 guidelines. [Link]
- Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101688.
- European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]
- ECA Academy. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. [Link]
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- QES Academy. Scaling Up Chemical Processes? Unlock Safety and Success. [Link]
- ICH. Quality Guidelines. [Link]
- Jain, A. K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Chemistry Central Journal, 15(1), 23.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ResearchGate. Q2(R1)
- Abraham Entertainment. (2025, October 22).
- Mettler Toledo. Live Webinar: Scale-up and Process Safety. [Link]
- H.E.L Group. Process Safety and Scale-up. [Link]
- Nalas Engineering. Process Scale-Up & Safety. [Link]
- Turner, R. A., et al. (1950). Studies of Imidazole Compounds. V. A New and Improved Synthesis of 4-(2-Substituted Aminoethyl)imidazoles. Journal of the American Chemical Society, 72(12), 5654–5657.
- Google Patents. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
- PubChem. 1,4-Dihydroxy-2-butanone. [Link]
- Google Patents.
- Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
- ResearchGate. Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. [Link]
- Semantic Scholar.
- ResearchGate. Purification of organic hydrochloride salt?. [Link]
- PubMed. [Imidazole syntheses. 8. N-Substituted imidazoles according to Weidenhagen]. [Link]
- PubMed.
- APL Services.
- Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
- Google Patents. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
- Chemsrc. 4-(2-Chloroethyl)-1-methyl-1H-imidazole hydrochloride. [Link]
- Google Patents. CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
- ResearchGate. Purification of organic hydrochloride salt?. [Link]
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Page loading... [guidechem.com]
- 5. 1,4-Dihydroxy-2-butanone | C4H8O3 | CID 11963037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 10. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. qesacademy.com [qesacademy.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients [bioprocessonline.com]
- 16. helgroup.com [helgroup.com]
- 17. nalasengineering.com [nalasengineering.com]
- 18. One moment, please... [compliancequest.com]
- 19. qualio.com [qualio.com]
Mastering Protein Purification: A Guide to Imidazole Derivatives in Immobilized Metal Affinity Chromatography (IMAC)
For Immediate Distribution
[CITY, STATE] – In the landscape of recombinant protein purification, Immobilized Metal Affinity Chromatography (IMAC) stands as a cornerstone technique, prized for its efficiency and scalability. Central to this method is the use of imidazole, a small molecule critical for the elution of polyhistidine-tagged (His-tagged) proteins. This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the nuanced application of imidazole and its alternatives in IMAC, providing both a deep theoretical understanding and actionable, field-proven protocols.
The Fundamental Principle of IMAC: A Tale of Affinity
IMAC leverages the specific and reversible interaction between certain amino acid residues on a protein's surface and chelated metal ions immobilized on a chromatography matrix.[1][2] The most prominent application of IMAC is the purification of recombinant proteins engineered to have a polyhistidine tag (His-tag), typically a sequence of six to ten histidine residues.[3][4]
Histidine's imidazole side chain possesses a strong affinity for transition metal ions like Nickel (Ni²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺), which are immobilized on the chromatography resin via a chelating agent such as nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA).[3][5][6] This high-affinity interaction allows for the selective capture of His-tagged proteins from a complex mixture, such as a cell lysate.[3][5]
The Critical Role of Imidazole: A Competitive Elution Strategy
While the strong binding of the His-tag to the immobilized metal ions is key for capture, a method for gentle and efficient release is paramount. This is where imidazole, a molecule structurally similar to the side chain of histidine, plays its pivotal role.[7][8] By introducing a high concentration of free imidazole into the system, it competes with the His-tag for binding to the metal ions, effectively displacing the tagged protein and allowing for its elution from the column.[7][9]
The strategic use of imidazole is not limited to elution. Low concentrations of imidazole are often included in the binding and wash buffers to minimize the non-specific binding of endogenous proteins that may have exposed histidine residues, thereby enhancing the purity of the final protein product.[5][10]
Optimizing Imidazole Concentration: A Balancing Act for Purity and Yield
The concentration of imidazole used at each stage of the IMAC process is a critical parameter that must be optimized for each specific protein to achieve the desired balance of purity and yield.[10][11]
| IMAC Stage | Typical Imidazole Concentration (for Ni-NTA) | Purpose | Considerations |
| Binding | 10-40 mM | To reduce non-specific binding of contaminating host cell proteins.[10][12] | Too high a concentration can prevent the His-tagged protein from binding, thus reducing yield.[10] The optimal concentration is protein-dependent.[10][13] |
| Washing | 20-60 mM | To remove weakly bound, non-specific proteins. | The concentration should be high enough to remove contaminants but not so high as to prematurely elute the target protein. |
| Elution | 250-500 mM | To competitively displace the His-tagged protein from the resin.[12][14] | A step or gradient elution can be employed. A linear gradient can sometimes improve purity by separating proteins with different binding affinities.[11] |
It is crucial to use high-purity imidazole, as impurities can absorb at 280 nm, interfering with protein quantification, and may even impact the purification process itself.[1][13][15]
Beyond Imidazole: Exploring Alternatives for Elution
While imidazole is the most common eluting agent in IMAC, certain experimental conditions or protein characteristics may necessitate the use of alternative methods.
L-Histidine: A Gentler Competitor
L-histidine, the amino acid itself, can be used as a competitive eluent in place of imidazole.[16] It offers a gentler elution condition which can be beneficial for sensitive proteins that might be prone to aggregation or denaturation in the presence of high imidazole concentrations.[17]
pH-Based Elution
Lowering the pH of the elution buffer (typically to a range of 4.5 to 5.3 for Ni²⁺-NTA) can also be used to elute the His-tagged protein.[6][11] At lower pH, the histidine residues become protonated, losing their affinity for the metal ions and leading to their release from the column.[6] However, this method should be approached with caution, as some proteins may be unstable or precipitate at low pH.[6][14]
Other Competitive Ligands and Chelating Agents
Other molecules such as histamine and glycine have also been reported as competitive eluents.[18] Additionally, strong chelating agents like EDTA or EGTA can be used to strip the metal ions from the column, thereby releasing the bound protein.[11][16] A significant drawback of this method is that the eluted protein will be in a complex with the metal ions, which may need to be removed in a subsequent step.[11]
Experimental Protocols
Standard IMAC Protocol using Imidazole
This protocol is a general guideline for the purification of a His-tagged protein using a Ni-NTA resin. Optimization will be required for each specific protein.
Buffers and Reagents:
-
Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0
-
High Purity Imidazole Stock Solution: 1 M in water, pH adjusted to 8.0
Protocol Steps:
-
Column Preparation:
-
Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer.
-
-
Sample Loading:
-
Load the clarified cell lysate onto the equilibrated column at a flow rate recommended by the resin manufacturer.
-
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer, or until the UV absorbance at 280 nm returns to baseline.
-
-
Elution:
-
Elute the bound protein with 5-10 CV of Elution Buffer. Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to determine the purity of the eluted protein.
-
IMAC Protocol using L-Histidine Elution
Buffers and Reagents:
-
Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 100 mM L-Histidine, pH 8.0
Protocol Steps:
-
Follow steps 1-3 of the Standard IMAC Protocol.
-
Elution:
-
Elute the bound protein with 5-10 CV of L-Histidine Elution Buffer. Collect fractions and monitor the elution profile.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE.
-
Visualizing the IMAC Workflow
The following diagrams illustrate the key steps in the IMAC process.
Caption: A simplified workflow of Immobilized Metal Affinity Chromatography.
Caption: Competitive binding mechanism of imidazole in IMAC.
Troubleshooting Common IMAC Issues
| Problem | Potential Cause | Recommended Solution |
| Protein does not bind to the column | His-tag is inaccessible.[13] | Purify under denaturing conditions (e.g., with urea or guanidine-HCl).[13] |
| Imidazole concentration in the binding buffer is too high.[13] | Reduce or remove imidazole from the binding buffer.[13] | |
| Incorrect buffer pH.[13] | Ensure the pH of the binding buffer is optimal for His-tag binding (typically 7.5-8.0). | |
| Low protein yield | Premature elution of the target protein during the wash step. | Decrease the imidazole concentration in the wash buffer. |
| Incomplete elution. | Increase the imidazole concentration in the elution buffer or use a gentler gradient. | |
| Low protein purity | Non-specific binding of host cell proteins. | Increase the imidazole concentration in the binding and wash buffers.[10] |
| Co-purification of interacting proteins. | Add detergents or increase the salt concentration in the buffers to disrupt protein-protein interactions. | |
| Protein precipitation after elution | High protein concentration. | Elute into a buffer containing stabilizing agents (e.g., glycerol) or perform a buffer exchange immediately after elution. |
| Imidazole-induced precipitation.[12] | Consider using an alternative elution method like L-histidine or pH gradient. |
Conclusion: The Versatility of Imidazole and its Analogs in IMAC
The strategic application of imidazole and its alternatives is fundamental to the success of Immobilized Metal Affinity Chromatography. A thorough understanding of the underlying principles of competitive elution, coupled with careful optimization of experimental parameters, empowers researchers to achieve high-purity, high-yield preparations of recombinant proteins. While the use of structurally distinct "imidazole derivatives" is not a widespread practice, the exploration of alternative eluents like L-histidine provides valuable options for overcoming challenges associated with protein stability and downstream applications. This guide provides a solid foundation for both novice and experienced scientists to harness the full potential of IMAC in their research and development endeavors.
References
- GE Healthcare. (n.d.). IMAC Sepharose High Performance. [Link]
- Zachariou, M., & Hearn, M. T. (1996). Immobilized metal-ion affinity chromatography: imidazole proton pump and chromatographic sequelae. I. Proton pump.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Wu, J., & Wang, N. S. (2006). Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1.
- Quora. (2020, March 18).
- Seed, B., & Aruffo, A. (1998). U.S. Patent No. 5,726,293. Washington, DC: U.S.
- ResearchGate. (2025, January 28). Imidazole provider(s)
- Proteios Technology. (2025, March 12). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. [Link]
- ResearchGate. (2025, August 10).
- Martinelli, M. (2021, July 7). ProteoCool Pills#9: Use of low purity imidazole in buffer for IMAC may prevent protein detection during elution steps. ProteoCool. [Link]
- Universiti Malaysia Pahang. (n.d.). EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AF. [Link]
- ResearchGate. (2025, August 10). Purification of a hexahistidine-tagged protein using L-histidine as the eluent. [Link]
- Springer Protocols. (n.d.). Immobilized Metal Ion Affinity Chromatography of Histidine-Tagged Fusion Proteins. [Link]
- Bio-Rad. (n.d.). Profinity™ IMAC Resins Instruction Manual. [Link]
- The Protein Production and Purification Channel. (2021, July 7).
- Kielkopf, C. L., Bauer, W., & Urbatsch, I. L. (2020). Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography. Cold Spring Harbor protocols, 2020(6), 10.1101/pdb.prot102194. [Link]
- Cytiva. (n.d.). Purification of Histidine-Tagged Proteins using HiTrap® IMAC HP and HiTrap® IMAC FF. [Link]
- Cytiva. (n.d.). Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance. [Link]
- The Protein Production and Purification Channel. (2021, December 14).
- G-Biosciences. (2019, March 19).
- Cytiva. (n.d.). Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance. [Link]
- Arnau, J., Lauritzen, C., Petersen, G. E., & Pedersen, J. (2006). Purification of Proteins Using Polyhistidine Affinity Tags. Methods in enzymology, 413, 233–254. [Link]
- Loughran, S. T., Bree, R. T., & Walls, D. (2023). Poly-Histidine-Tagged Protein Purification Using Immobilized Metal Affinity Chromatography (IMAC). Methods in molecular biology (Clifton, N.J.), 2699, 193–223. [Link]
- G-Biosciences. (2019, March 19).
Sources
- 1. ProteoCool: ProteoCool Pills#9: Use of low purity imidazole in buffer for IMAC may prevent protein detection during elution steps [proteocool.blogspot.com]
- 2. umpir.ump.edu.my [umpir.ump.edu.my]
- 3. Poly-Histidine-Tagged Protein Purification Using Immobilized Metal Affinity Chromatography (IMAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity — Proteios Technology [proteios.com]
- 8. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 9. Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad.com [bio-rad.com]
- 18. Immobilized Metal Ion Affinity Chromatography of Histidine-Tagged Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]
Application Note: Strategic Derivatization of 2-(1H-Imidazol-5-yl)ethanol for High-Throughput Biological Screening
Abstract: This document provides a comprehensive guide for the chemical derivatization of 2-(1H-Imidazol-5-yl)ethanol hydrochloride, a versatile heterocyclic building block. The strategic modification of this scaffold is critical for generating structurally diverse small molecule libraries essential for high-throughput screening (HTS) and drug discovery programs. We present the underlying chemical rationale, detailed, field-tested protocols for O-acylation, O-alkylation, and N-alkylation, and methods for library characterization and management. The protocols are designed to be self-validating, incorporating in-process controls and rigorous analytical characterization to ensure the integrity of the compound library.
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from the endogenous neurotransmitter histamine to widely used pharmaceutical agents.[1][2] The starting material, 2-(1H-Imidazol-5-yl)ethanol, is a constitutional isomer of the better-known 2-(1H-imidazol-4-yl)ethanol (a histamine metabolite), and its structure presents multiple opportunities for chemical modification.[3][4]
The process of derivatization serves several key purposes in early-stage drug discovery:
-
Exploration of Structure-Activity Relationships (SAR): Systematically modifying the parent molecule allows researchers to probe the chemical space around a biological target, identifying which functional groups enhance potency, selectivity, or other desirable properties.[5]
-
Modulation of Physicochemical Properties: Altering the structure can significantly change properties like solubility, lipophilicity (LogP), and metabolic stability, which are crucial for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
-
Library Generation for HTS: Creating a diverse library of related compounds from a single, readily available core scaffold is an efficient strategy for populating screening collections.[7][8]
The 2-(1H-Imidazol-5-yl)ethanol molecule offers three primary reactive sites for derivatization: the primary hydroxyl group and the two nitrogen atoms of the imidazole ring. This guide will focus on robust protocols to exploit these sites.
Foundational Chemistry: Reactive Centers and Strategic Choices
The synthetic versatility of 2-(1H-Imidazol-5-yl)ethanol stems from its distinct reactive centers. Understanding their relative reactivity is key to designing a successful derivatization strategy.
-
The Primary Hydroxyl (-OH) Group: This is the most accessible and nucleophilic site for many reactions. It is readily converted into esters and ethers, providing a straightforward method to introduce a wide variety of substituents.
-
Esterification (O-Acylation): Reaction with acyl chlorides or anhydrides is typically rapid and high-yielding. The resulting esters can act as prodrugs or introduce functionalities that interact with biological targets.
-
Etherification (O-Alkylation): The Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, allows for the introduction of stable, non-hydrolyzable alkyl or aryl chains.
-
-
The Imidazole Nitrogen Atoms: The imidazole ring contains a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). Due to tautomerization, the single proton can reside on either nitrogen. N-alkylation typically occurs at the more nucleophilic pyridine-type nitrogen.[9] This modification can profoundly impact the molecule's ability to form hydrogen bonds and its overall electronic profile.[5][10][11]
The following workflow provides a high-level overview of the process from initial derivatization to the identification of potential drug candidates.
Caption: High-level workflow from scaffold to hit identification.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Protocol 1: Parallel Synthesis of an Ester Library (O-Acylation)
Principle: This protocol utilizes the high reactivity of acyl chlorides with the primary alcohol of the scaffold to rapidly generate a diverse set of esters. A 96-well plate format can be adapted for higher throughput.
Materials and Reagents:
-
2-(1H-Imidazol-5-yl)ethanol free base
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
A library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, 4-chlorobenzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC mobile phase: e.g., 9:1 DCM/Methanol
Step-by-Step Methodology:
-
Scaffold Preparation: Start with the free base of 2-(1H-Imidazol-5-yl)ethanol. If starting from the hydrochloride salt, dissolve it in water, neutralize to pH ~8 with NaHCO₃, and extract thoroughly with a polar organic solvent like ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Reaction Setup: In a clean, dry vial, dissolve 2-(1H-Imidazol-5-yl)ethanol (1.0 eq., e.g., 50 mg) in anhydrous DCM (2 mL).
-
Base Addition: Add TEA (1.5 eq.) to the solution. This will scavenge the HCl generated during the reaction.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise at 0 °C (ice bath).
-
Reaction Monitoring (In-Process Control): Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC. The product spot should be less polar (higher Rf) than the starting material. A co-spot of the starting material and the reaction mixture helps in accurate comparison.
-
Work-up: Once the reaction is complete, quench by adding saturated NaHCO₃ solution (5 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (5 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable solvent gradient (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
-
Characterization: Confirm the structure and purity of the final ester derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[12][13][14]
Protocol 2: Synthesis of an Ether Library (O-Alkylation via Williamson Synthesis)
Principle: This classic method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. This protocol is ideal for introducing stable alkyl chains.
Materials and Reagents:
-
2-(1H-Imidazol-5-yl)ethanol free base
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
A library of diverse alkyl halides (e.g., benzyl bromide, iodomethane, 1-bromobutane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC supplies as in Protocol 1
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-neck flask under a nitrogen atmosphere, add anhydrous THF (3 mL).
-
Base Addition (Caution!): Carefully add sodium hydride (1.2 eq.) to the flask. NaH reacts violently with water; handle with extreme care.
-
Alkoxide Formation: Dissolve 2-(1H-Imidazol-5-yl)ethanol (1.0 eq.) in anhydrous THF (2 mL) and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.
-
Alkyl Halide Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction Monitoring: Let the reaction stir at room temperature (or gently heat to 40-50 °C if necessary) for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C. Extract the aqueous layer three times with EtOAc.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity using NMR and MS analysis.
Protocol 3: Regioselective Synthesis of N-Alkylated Derivatives
Principle: N-alkylation of the imidazole ring is achieved by reacting the scaffold with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity between the two ring nitrogens. This protocol targets the more nucleophilic nitrogen.
Caption: General reaction scheme for N-alkylation.
Materials and Reagents:
-
2-(1H-Imidazol-5-yl)ethanol free base
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
A library of diverse alkyl halides (e.g., benzyl bromide, ethyl bromoacetate)
-
Water and Ethyl Acetate (EtOAc)
-
TLC supplies
Step-by-Step Methodology:
-
Reaction Setup: In a dry vial, combine 2-(1H-Imidazol-5-yl)ethanol (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and anhydrous DMF (3 mL).
-
Reagent Addition: Add the alkyl halide (1.1 eq.) to the suspension.
-
Reaction Monitoring: Stir the mixture at room temperature or heat to 60 °C for 4-24 hours. Monitor by TLC until the starting material is consumed. Note that two regioisomeric products may form, which may or may not be separable by TLC.
-
Work-up: Pour the reaction mixture into water (10 mL) and extract three times with EtOAc. The DMF will partition into the aqueous layer.
-
Purification: Combine the organic layers, wash thoroughly with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
-
Characterization: Use NMR (specifically 2D NMR like NOESY or HMBC) to unambiguously determine the site of alkylation (which nitrogen was alkylated).[9] MS analysis will confirm the mass of the product.
Data Presentation and Library Management
For a successful screening campaign, meticulous data collection and organization are paramount. A summary table should be created for the synthesized library.
Table 1: Representative Data for a Hypothetical Derivative Library
| Compound ID | Derivatization Type | R-Group | Formula | MW ( g/mol ) | Yield (%) | Purity (HPLC, %) | cLogP |
| LIB-001 | O-Acylation | Benzoyl | C₁₂H₁₂N₂O₂ | 216.24 | 85 | >98 | 1.58 |
| LIB-002 | O-Acylation | Acetyl | C₇H₁₀N₂O₂ | 154.17 | 92 | >99 | -0.21 |
| LIB-003 | O-Alkylation | Benzyl | C₁₂H₁₄N₂O | 202.26 | 68 | >97 | 1.65 |
| LIB-004 | N-Alkylation | Benzyl | C₁₂H₁₄N₂O | 202.26 | 75 | >98 | 1.65 |
Purity determined by HPLC-UV at 254 nm. cLogP is a calculated value.
Once characterized, compounds should be dissolved in high-quality DMSO to create stock solutions (e.g., 10 mM).[7][15] These stocks are then plated into 384-well plates for use in automated high-throughput screening.[15]
Application in Biological Screening
The generated library is now ready for HTS. The goal of HTS is to rapidly test thousands of compounds to identify "hits"—compounds that show activity in a specific biological assay.[16][17]
Screening Process Overview:
-
Assay Development: A robust and miniaturized biological assay is developed, whether it is a biochemical assay (e.g., enzyme inhibition) or a cell-based assay (e.g., reporter gene expression).[7][17]
-
Primary Screen: The entire library is tested at a single concentration (e.g., 10 µM) to identify initial hits.[7][15]
-
Hit Confirmation: Hits are re-tested to confirm their activity and rule out false positives.
-
Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).
-
SAR Analysis: The activity data from the library is analyzed to identify trends, guiding the next round of synthesis for lead optimization.[15]
The derivatization strategies outlined here provide a powerful engine for this discovery process, enabling the systematic exploration of chemical space to uncover novel therapeutic candidates.[18][19][20][21]
Conclusion
The derivatization of this compound is a highly effective strategy for generating novel and diverse small molecule libraries. The protocols for O-acylation, O-alkylation, and N-alkylation described herein are robust, scalable, and provide access to a wide range of chemical functionalities. By integrating these synthetic protocols with rigorous in-process controls, thorough analytical characterization, and organized data management, research organizations can significantly enhance the efficiency and success rate of their early-stage drug discovery and HTS campaigns.
References
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Small Molecule Modulators.
- Rossé, G. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4, 177-191.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
- Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.
- Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives.
- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding Cancer Cell Behavior: Imidazole Derivatives and 3D Culture Insights.
- BenchChem. (n.d.). Application Notes and Protocols: N-alkylation of 8-Methyl-1H-naphtho[1,2-d]imidazole for Functionalization.
- Al-Amiery, A. A., et al. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(15), 4634.
- Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Request PDF.
- Sharma, D., et al. (2018). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 10(8), 919-954.
- Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(3), 078-083.
- Shrestha, S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Scientia Pharmaceutica, 89(3), 30.
- Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
- Doganc, F., & Goker, H. (2022). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Parab, V. A., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry.
- Pereira, S. A., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 27(23), 8443.
- PubChem. (n.d.). CID 175318239 | C10H16N4O2.
- Xue, N., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550-2557.
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. CID 175318239 | C10H16N4O2 | CID 175318239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 18. nbinno.com [nbinno.com]
- 19. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]
- 21. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for Monitoring Reactions with 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
Introduction: The Analytical Imperative in Synthesizing Imidazole-Based Intermediates
2-(1H-Imidazol-5-yl)ethanol hydrochloride is a pivotal building block in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a hydrophilic imidazole ring and a reactive ethanol moiety, presents both opportunities and challenges in synthetic chemistry. The imidazole core is susceptible to N-alkylation at two different nitrogen atoms, leading to potential isomeric impurities, while the hydroxyl group offers a site for esterification, etherification, or other modifications.[1] Given these reactive sites, precise and robust analytical monitoring is not merely a quality control step but an integral part of process development and optimization. This guide provides a detailed exploration of the primary analytical techniques for real-time and at-line monitoring of reactions involving this versatile intermediate.
The choice of an analytical method is fundamentally dictated by the chemical properties of the analyte and the reaction matrix. 2-(1H-Imidazol-5-yl)ethanol is a polar, water-soluble compound, which influences chromatographic conditions.[2] Its hydrochloride salt form ensures solubility in aqueous media, a common scenario in many reaction setups. The presence of the imidazole ring, a chromophore, makes UV detection a viable and straightforward option for liquid chromatography. However, the potential for side-reactions and the need for high sensitivity often necessitate the use of mass spectrometry.
This document is structured to provide not just protocols, but the underlying scientific rationale for method selection and parameter optimization. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed workflows, data interpretation insights, and troubleshooting guidance for researchers, scientists, and drug development professionals.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring
HPLC is the most versatile and widely adopted technique for monitoring the consumption of this compound and the formation of products and byproducts.[3] Its strength lies in its ability to separate polar, non-volatile compounds in their native state, making it ideal for analyzing aqueous reaction mixtures.
Causality Behind Experimental Choices in HPLC Method Development
The primary challenge in developing an HPLC method for imidazole-containing compounds is managing the polar nature of the analyte and achieving adequate retention on a reversed-phase column. The imidazole ring can interact with residual silanols on the stationary phase, leading to peak tailing. Therefore, careful selection of the column, mobile phase, and pH is critical.
-
Column Selection: A C8 or C18 column is a standard starting point.[4] For highly polar analytes like our target compound, a column with end-capping to minimize silanol interactions is preferable.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used.[5] The buffer is crucial for controlling the ionization state of the imidazole ring and ensuring consistent retention times. A phosphate buffer is a common choice due to its buffering capacity across a useful pH range.[4] For mass spectrometry compatibility, volatile buffers like ammonium formate or ammonium acetate are necessary.
-
pH Control: The imidazole ring has a pKa of approximately 7, meaning its charge state is highly dependent on the mobile phase pH. Operating at a pH of around 3 will ensure the imidazole is protonated, leading to better peak shape and retention on a reversed-phase column.[4]
-
Detection: The imidazole ring exhibits UV absorbance, typically around 210-220 nm.[6] A UV detector is therefore a simple and robust choice. For higher sensitivity and specificity, especially in complex reaction matrices, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[7]
Experimental Protocol: Reversed-Phase HPLC-UV for Monitoring an N-Alkylation Reaction
This protocol outlines the monitoring of a typical N-alkylation reaction where this compound is reacted with an alkyl halide.
1. Sample Preparation:
- Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
- Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase to prevent further reaction. This also serves as the sample dilution step.
- Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC System and Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for good separation of small molecules. |
| Mobile Phase A | 0.025 M Potassium Phosphate (KH2PO4), pH adjusted to 3.2 with phosphoric acid | Controls the ionization state of the imidazole ring for consistent retention.[4] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the column. |
| Gradient | 5% B to 70% B over 15 minutes | A gradient is often necessary to elute both the polar starting material and potentially less polar products within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[4] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume minimizes band broadening. |
| Detection | UV at 215 nm | Wavelength at which imidazole compounds typically show good absorbance.[6] |
3. Data Analysis:
- Identify the peaks corresponding to the starting material, product, and any significant byproducts based on their retention times (confirmed by injecting standards).
- Integrate the peak areas for each component at each time point.
- Calculate the percent conversion by monitoring the decrease in the starting material's peak area relative to the initial time point.
- Plot the peak areas of the starting material and product against time to generate a reaction profile.
Workflow for HPLC-Based Reaction Monitoring
Caption: Workflow for HPLC-based reaction monitoring.
II. Gas Chromatography (GC): A Viable Alternative with Derivatization
While HPLC is generally preferred for polar compounds, Gas Chromatography (GC) can be a powerful tool, especially when coupled with a mass spectrometer (GC-MS), due to its high resolution and sensitivity.[8] The primary hurdle for analyzing 2-(1H-Imidazol-5-yl)ethanol is its low volatility and the presence of active hydrogens on the imidazole ring and the alcohol, which can cause poor peak shape and interactions with the GC column. This necessitates a derivatization step to increase volatility and thermal stability.[9]
The Rationale for Derivatization in GC Analysis
Derivatization chemically modifies the analyte to make it more suitable for GC analysis. For our target compound, silylation is a common and effective strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic protons on the imidazole nitrogen and the alcohol's hydroxyl group, replacing them with non-polar trimethylsilyl (TMS) groups.[10]
-
Increased Volatility: The replacement of polar N-H and O-H bonds with non-polar Si-C and Si-O bonds significantly reduces intermolecular hydrogen bonding, lowering the boiling point and making the compound volatile enough for GC.
-
Improved Thermal Stability: Derivatization protects the functional groups from degradation at the high temperatures of the GC injector and column.
-
Enhanced Peak Shape: By masking the active sites, derivatization minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.
Experimental Protocol: GC-MS Monitoring with Silylation
This protocol is suitable for monitoring reactions where the product is also amenable to derivatization.
1. Sample Preparation and Derivatization:
- Withdraw an aliquot from the reaction mixture and quench as described for the HPLC protocol.
- Evaporate a known volume of the quenched sample to dryness under a stream of nitrogen. This is crucial to remove water, which can consume the derivatizing reagent.
- To the dry residue, add 100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 100 µL of a dry solvent (e.g., pyridine or acetonitrile).
- Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
- Cool the sample to room temperature before injection.
2. GC-MS System and Conditions:
| Parameter | Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A common, robust, low-polarity column suitable for a wide range of derivatized compounds. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analytes. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min | A temperature program is used to separate compounds with different boiling points. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns.[11] |
| MS Scan Range | m/z 40-500 | Covers the expected mass range of the derivatized starting material and products. |
3. Data Interpretation:
- The mass spectrometer provides structural information. The TMS derivative of 2-(1H-Imidazol-5-yl)ethanol will have a specific mass spectrum. The molecular ion peak and characteristic fragment ions (e.g., loss of a methyl group from the TMS moiety) can be used for positive identification.
- Monitor the reaction by extracting the ion chromatograms for a characteristic ion of the starting material and the product.
- Quantification can be performed by integrating the peak areas in the total ion chromatogram (TIC) or, for better selectivity, in the extracted ion chromatograms.
Logical Flow of GC-MS with Derivatization
Caption: Logical flow for GC-MS analysis with derivatization.
III. NMR Spectroscopy: A Powerful At-Line and In-Situ Monitoring Tool
Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique advantage in reaction monitoring: it is non-destructive and provides rich structural information about all NMR-active species in the reaction mixture simultaneously.[12] It can be used in an "at-line" fashion (withdrawing samples for analysis) or, with specialized equipment, for "in-situ" or "on-line" monitoring.[13]
Why NMR is a Self-Validating System for Reaction Monitoring
NMR is inherently quantitative without the need for response factor correction (unlike chromatography), provided spectra are acquired under appropriate conditions (e.g., with sufficient relaxation delay). The signal intensity is directly proportional to the number of nuclei contributing to it. This allows for the direct comparison of starting material and product signals to determine conversion and yield.[12]
-
Structural Elucidation: NMR provides detailed information about the molecular structure, which is invaluable for identifying unexpected intermediates or byproducts. For instance, ¹H NMR can easily distinguish between N1 and N3 alkylation isomers of the imidazole ring based on the chemical shifts and coupling patterns of the ring protons.[14]
-
No Separation Required: The reaction mixture can often be analyzed directly, simplifying the workflow.
-
Versatility: Different nuclei can be observed. While ¹H NMR is most common, ¹³C, ¹⁹F, or ³¹P NMR can be used if these nuclei are present in the reactants or products, offering a less crowded spectral window.[15]
Protocol: At-Line ¹H NMR Monitoring
This protocol describes a straightforward method for monitoring a reaction by periodically analyzing samples in a standard NMR spectrometer.
1. Sample Preparation:
- Withdraw an aliquot from the reaction mixture.
- Quench the reaction if necessary.
- Add a small amount of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to the aliquot. The deuterated solvent provides the field frequency lock for the NMR spectrometer.
- If precise quantification is needed, add a known amount of an internal standard (a compound with a known concentration and sharp, non-overlapping signals, such as dimethyl sulfone).
- Transfer the sample to an NMR tube.
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum. Standard parameters are usually sufficient, but ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate quantification.
- Use solvent suppression techniques if the proton signals from the reaction solvent are overwhelming.
3. Data Analysis and Interpretation:
- Identify the characteristic signals for the starting material and the product. For 2-(1H-Imidazol-5-yl)ethanol, this would include the signals for the two imidazole ring protons and the two methylene groups of the ethanol side chain.
- Integrate a well-resolved signal for the starting material and a well-resolved signal for the product.
- Calculate the molar ratio of product to starting material from the ratio of their integrals, accounting for the number of protons each signal represents.
- The percent conversion can be calculated as: (Integral_Product) / (Integral_Product + Integral_StartingMaterial) * 100.
- If an internal standard is used, the absolute concentration of each species can be determined.
Expected ¹H NMR Signals for 2-(1H-Imidazol-5-yl)ethanol:
-
Imidazole Ring Protons: Two singlets or doublets (depending on the solvent and tautomeric form) typically in the range of δ 7.0-8.0 ppm.
-
Methylene Protons (-CH₂-CH₂-OH): Two triplets in the range of δ 2.5-4.0 ppm.
Upon reaction (e.g., N-alkylation), new signals corresponding to the alkyl group will appear, and the chemical shifts of the imidazole ring and adjacent methylene protons will shift, providing a clear fingerprint of the product.[16]
IV. Summary and Method Comparison
The choice of analytical method depends on the specific requirements of the study, including the need for speed, sensitivity, structural information, and available equipment.
| Method | Advantages | Disadvantages | Best For |
| HPLC-UV | Robust, versatile, widely available, good for polar compounds. | Moderate sensitivity, requires chromophore, potential for co-elution. | Routine reaction monitoring, purity checks, and quality control. |
| LC-MS | High sensitivity and selectivity, provides molecular weight information. | More complex instrumentation, matrix effects can suppress ionization. | Identifying unknown byproducts, trace-level analysis. |
| GC-MS | High resolution, provides structural information through fragmentation. | Requires derivatization for polar/non-volatile compounds, potential for thermal degradation. | Analysis of volatile side products or when derivatization is straightforward. |
| NMR | Provides detailed structural information, inherently quantitative, non-destructive. | Lower sensitivity than MS, requires higher sample concentration, expensive equipment. | Mechanistic studies, isomer identification, in-situ monitoring. |
V. Conclusion
Effective monitoring of reactions involving this compound is essential for successful drug development and chemical synthesis. A multi-faceted analytical approach, leveraging the strengths of HPLC, GC, and NMR, provides a comprehensive understanding of reaction kinetics, impurity profiles, and product identity. By understanding the causality behind experimental choices—from mobile phase pH in HPLC to the necessity of derivatization in GC—researchers can develop robust, self-validating protocols that ensure the integrity and quality of their synthetic processes. This guide serves as a foundational resource, empowering scientists to select and implement the most appropriate analytical strategies for their specific research and development needs.
References
- Matyjaszczyk, M. et al. (2013). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica – Drug Research, 70(1), 51-57.
- Gao, Y. et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(20), 7083.
- El-Kimary, E. I. et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of AOAC INTERNATIONAL, 104(2), 359–367.
- El-Kimary, E. I. et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of AOAC International, 104(2), 359-367.
- Meißner, R. et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Molecules, 24(20), 3745.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. SIELC.
- Perbellini, L. et al. (2004). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Journal of Chromatographic Science, 42(3), 158-161.
- He, M. et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119576.
- Lykoudi, M. & Sflomos, K. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2828.
- Harvey, S. R. et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2568–2576.
- Foley, D. & Norwood, D. L. (2010). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 34(10).
- Bezrukov, A. A. et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16639.
- NIST. (n.d.). 1H-Imidazole. NIST WebBook.
- Li, H. et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Organic Letters, 23(15), 5848–5852.
- ChemSynthesis. (n.d.). 2-(1H-imidazol-5-yl)ethanol. ChemSynthesis.
- de Almeida, M. V. & da Silva, F. C. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Eclética Química, 33(4), 45-56.
- Mokhtari, J. et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2017(3), M946.
- PubChem. (n.d.). Imidazole. PubChem.
- Singh, K. et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(6), 495-502.
- NIST. (n.d.). Imidazole, TMS derivative. NIST WebBook.
- PubChem. (n.d.). C10H16N4O2. PubChem.
- Singh, S. K. et al. (2008). A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride. Arkivoc, 2008(15), 287-293.
- Leitão, E. P. T. & Ascenso, O. (2018). MONOFLUOROMETHYLATION REAGENTS. Hovione.
- Ace Life Science. (n.d.). This compound. Ace Life Science.
- Pharmaffiliates. (n.d.). 2-(1H-Imidazol-5-yl)ethanol (BSC). Pharmaffiliates.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Imidazole, TMS derivative [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
Welcome to the technical support center for 2-(1H-Imidazol-5-yl)ethanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Low yields can be a significant impediment to progress, and this guide provides in-depth, experience-driven insights to help you navigate common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: My reaction with this compound is not starting, or the yield is extremely low. What is the most common oversight?
A1: The most frequent issue is overlooking the fact that the starting material is a hydrochloride salt. In this form, the pyridine-like nitrogen of the imidazole ring is protonated. This protonation deactivates the imidazole ring for reactions where it needs to act as a nucleophile (e.g., N-alkylation, N-acylation). You must add a base to neutralize the hydrochloride and liberate the free base form of the imidazole in situ. A minimum of one equivalent of a suitable base is required to neutralize the salt before adding your primary reagents. For many reactions, a slight excess of base (1.1 to 1.5 equivalents) is recommended to drive the equilibrium.
Q2: What is the best base to use for neutralizing the hydrochloride salt?
A2: The choice of base is critical and depends on your reaction's specific requirements.
-
For general-purpose neutralization: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are often good first choices. They are organic-soluble, and their corresponding hydrochloride salts are often filterable or easily removed during workup.
-
For reactions requiring stronger, non-nucleophilic conditions: A base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.
-
When using inorganic bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used, especially in polar aprotic solvents like DMF or acetonitrile. They are strong enough to deprotonate the imidazole salt and are generally non-nucleophilic. However, their use can complicate workup due to their insolubility in many organic solvents.
Q3: I'm having trouble dissolving my this compound in the reaction solvent. What can I do?
A3: As a salt, this compound has high polarity and is often poorly soluble in common non-polar organic solvents like toluene or THF.
-
Solvent Choice: Consider more polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents are better at solvating ions and can significantly improve solubility.
-
In Situ Neutralization: You can sometimes add the solid hydrochloride salt to your solvent and then add your base (like TEA or DIPEA). The resulting free base is often much more soluble in organic solvents than the starting salt.
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can help shuttle the deprotonated imidazole from an aqueous or solid phase into the organic phase where the reaction occurs.
Q4: I am trying to perform a reaction at the alcohol (e.g., esterification), but I am getting side products. Why?
A4: The imidazole ring contains a nucleophilic nitrogen that can compete with the hydroxyl group. If you are trying to O-acylate or O-alkylate the alcohol, you will likely see competing N-acylation or N-alkylation on the imidazole ring. To avoid this, you may need to use a protecting group strategy. Protecting the more nucleophilic imidazole nitrogen before carrying out the reaction on the alcohol is a standard approach. Common protecting groups for imidazoles include Boc (di-tert-butyl dicarbonate) or a trityl group.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, structured guidance for resolving complex, persistent low-yield issues.
Guide 1: Troubleshooting Low Yield in N-Alkylation Reactions
N-alkylation of the imidazole ring is a common transformation. Low yields in this reaction are typically traced back to one of a few root causes.
An attempt to alkylate this compound with an alkyl halide (e.g., benzyl bromide) in acetonitrile with potassium carbonate results in less than 20% yield of the desired N-alkylated product.
This workflow provides a logical sequence of checks and optimizations to diagnose and solve the issue.
Caption: Troubleshooting workflow for N-alkylation reactions.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous DMF (approx. 0.1 M concentration).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 2.5 eq.) to the suspension. Stir vigorously for 30-60 minutes at room temperature. The cesium salt of the imidazole is more reactive and soluble.
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.05 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS. The reaction should be complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with water and extract with a suitable organic solvent like ethyl acetate. The aqueous layer will contain the cesium salts. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Base (eq.) | Solvent | Temperature (°C) | Time (h) | Observed Yield | Notes |
| K₂CO₃ (1.5) | MeCN | 25 | 24 | <20% | Incomplete conversion, poor solubility of reactants. |
| TEA (2.0) | DCM | 25 | 24 | ~30% | Homogeneous but low reactivity. |
| NaH (2.2) | THF | 50 | 12 | ~65% | Good conversion, but requires careful handling of NaH. |
| Cs₂CO₃ (2.5) | DMF | 60 | 3 | >90% | Optimal conditions. Fast, high conversion, clean reaction. |
Guide 2: Troubleshooting Low Yield in Acylation Reactions (Esterification/Amidation)
When targeting the hydroxyl group for esterification or acylation, the nucleophilic imidazole ring presents a significant challenge.
An attempt to form an ester using acetic anhydride and pyridine with this compound results in a complex mixture of products, with the desired O-acylated product in low yield. The major side product is the N-acylated imidazole.
The pyridine-like nitrogen of the imidazole ring (pKa of conjugate acid ~7) is significantly more nucleophilic than the secondary alcohol. Direct acylation without protection will almost always favor N-acylation.
A protection-deprotection sequence is the most reliable method to achieve selective O-acylation. The Boc group is an excellent choice as it is easily installed and removed under conditions that will not affect the desired ester.
Caption: Protection strategy for selective O-acylation.
-
Step 1: N-Boc Protection
-
Suspend this compound (1.0 eq.) in dichloromethane (DCM).
-
Add triethylamine (TEA, 2.2 eq.) and stir until the solution becomes clear.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir at room temperature for 4-6 hours.
-
Monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude N-Boc protected intermediate, which can often be used without further purification.
-
-
Step 2: O-Acylation
-
Dissolve the crude N-Boc intermediate in pyridine.
-
Cool the solution to 0 °C and add acetic anhydride (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water, and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄ and concentrate to yield the N-Boc, O-acetylated product.
-
-
Step 3: N-Boc Deprotection
-
Dissolve the purified, double-protected material in a minimal amount of DCM.
-
Add a 20% solution of trifluoroacetic acid (TFA) in DCM, or a 4M solution of HCl in 1,4-dioxane.
-
Stir at room temperature for 1-2 hours until TLC/LC-MS shows complete removal of the Boc group.
-
Concentrate the solvent under reduced pressure to yield the final, O-acylated product as its corresponding TFA or HCl salt.
-
This structured, protection-based approach reliably overcomes the inherent reactivity challenges of the molecule, transforming a low-yield reaction into a high-yield, multi-step synthesis.
References
- Carbonate Bases in Organic Synthesis.Organic Chemistry Portal. [Link]
- Cesium Effect in Organic Synthesis.Chemical Reviews, 1999, 99(1), 199-246. [Link]
- Imidazole: Properties and Reactivity.Comprehensive Organic Chemistry, Vol. 4, p. 459. (Note: A general textbook reference, specific pKa values can be found in sources like the Evans pKa table online). A representative source is: Bordwell pKa Table. [Link]
Technical Support Center: Optimizing Coupling Reactions with 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling reactions involving 2-(1H-Imidazol-5-yl)ethanol hydrochloride. The content is structured in a flexible question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Introduction: The Chemistry of 2-(1H-Imidazol-5-yl)ethanol Coupling
2-(1H-Imidazol-5-yl)ethanol is a valuable building block in medicinal chemistry, often utilized for its imidazole moiety which can mimic a histidine residue and participate in crucial binding interactions, such as coordinating to metal ions in enzyme active sites.[1] The primary alcohol group provides a convenient handle for forming various linkages, most commonly amide bonds, through coupling with carboxylic acids.
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process; it requires the activation of the carboxylic acid to make it more electrophilic.[2] This is typically achieved using a "coupling reagent." The presence of the imidazole ring and the fact that the starting material is a hydrochloride salt introduces specific challenges that require careful consideration for successful synthesis.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup and execution of coupling reactions with this compound.
Q1: My starting material is this compound. Do I need to neutralize it before the reaction?
A: Yes, this is a critical first step. The hydrochloride salt form means the amine on the imidazole ring is protonated, rendering it non-nucleophilic. For the coupling reaction to proceed, you must add a non-nucleophilic base to deprotonate the amine. Typically, 2 to 3 equivalents of a tertiary amine base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA) are used.[3] One equivalent neutralizes the hydrochloride salt, and the subsequent equivalents are needed to facilitate the coupling reaction itself.
Q2: Which coupling reagent should I choose for my carboxylic acid?
A: The choice of coupling reagent depends on the properties of your carboxylic acid and the overall sensitivity of your substrates.[4]
| Coupling Reagent Class | Examples | Best For | Considerations |
| Carbodiimides | EDC, DCC, DIC | General-purpose, cost-effective for simple couplings. | Can cause racemization of chiral carboxylic acids. Often used with additives like HOBt or Oxyma to suppress this.[2][5] |
| Onium Salts (Uronium/Aminium) | HATU, HBTU | Sterically hindered carboxylic acids or amines; reactions requiring high efficiency and speed.[4][6] | More expensive. Byproducts are generally water-soluble, simplifying workup. |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Similar to uronium salts, often associated with lower racemization levels.[4][6] | Can be less reactive than HATU but offer a good balance of reactivity and stability. |
For routine couplings with simple, non-chiral carboxylic acids, EDC in combination with an additive like HOBt is a good starting point. For more challenging substrates, such as those that are sterically hindered or prone to racemization, HATU or PyBOP are often the reagents of choice.[6][7]
Q3: What is the role of additives like HOBt, HOAt, and Oxyma Pure?
A: These additives play a crucial role in both improving reaction efficiency and suppressing side reactions, particularly racemization. When a carboxylic acid is activated by a coupling reagent like a carbodiimide, it forms a highly reactive intermediate (e.g., an O-acylisourea). This intermediate can rearrange into a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.[5] Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the initial active intermediate to form a more stable, yet still highly reactive, active ester. This active ester is less prone to side reactions and racemization.[2]
Q4: What are the best solvents for this coupling reaction?
A: The ideal solvent should dissolve all reactants and not interfere with the reaction. Dipolar aprotic solvents are generally the best choice for amide coupling reactions.[8]
-
N,N-Dimethylformamide (DMF): An excellent all-around solvent for these reactions due to its high polarity.
-
Dichloromethane (DCM): A good choice, especially when using carbodiimide reagents like DCC, as the dicyclohexylurea (DCU) byproduct is insoluble in DCM and can be easily filtered off.[2]
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.
-
Tetrahydrofuran (THF): Can also be used, though its lower polarity might be an issue for less soluble starting materials.[9]
Avoid protic solvents like ethanol or methanol, as they can react with the activated carboxylic acid, leading to the formation of an ester byproduct.[10]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the optimization of your reaction.
Problem 1: Low or No Product Yield
Q: I am not getting any, or very little, of my desired coupled product. What could be the issue?
A: Low yield is a common problem with several potential causes. Systematically check the following:
-
Incomplete Neutralization of the Hydrochloride Salt:
-
Cause: The amine component was not sufficiently basic to react with the activated carboxylic acid.
-
Solution: Ensure you are using at least 2 equivalents of a suitable base like DIPEA or TEA. It can be beneficial to pre-mix the this compound with the base in your reaction solvent for 15-30 minutes before adding the carboxylic acid and coupling reagent.
-
-
Inappropriate Coupling Reagent:
-
Cause: The chosen coupling reagent may not be potent enough for your specific substrates, especially if either the carboxylic acid or the amine is sterically hindered.[6]
-
Solution: If you are using a carbodiimide like EDC with a hindered substrate, switch to a more powerful onium salt reagent such as HATU or HBTU.[4][7]
-
-
Reaction Temperature is Too Low:
-
Cause: While many coupling reactions proceed well at room temperature, challenging couplings may require gentle heating to overcome the activation energy barrier.
-
Solution: Try running the reaction at a slightly elevated temperature, for example, 40-50 °C. Monitor the reaction closely for the formation of degradation products.
-
-
Moisture in the Reaction:
-
Cause: Water can hydrolyze the activated carboxylic acid intermediate, returning it to the starting carboxylic acid and quenching the reaction.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
Problem 2: Multiple Side Products Observed by TLC/LC-MS
Q: My reaction mixture is complex, showing several spots on the TLC plate. What are these side products and how can I avoid them?
A: The formation of side products is often related to the reactivity of the intermediates or the starting materials themselves.
-
N-Acylurea Formation:
-
Cause: This is a classic side reaction when using carbodiimide coupling reagents. The highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement to form a stable, unreactive N-acylurea.[5]
-
Solution: Always use an additive like HOBt or HOAt when using carbodiimides. These additives trap the O-acylisourea to form an active ester that is less prone to this rearrangement.[2]
-
-
Racemization of Chiral Carboxylic Acids:
-
Cause: The activation process can lead to the deprotonation of the alpha-carbon of the carboxylic acid, causing a loss of stereochemical integrity.[6]
-
Solution:
-
Use coupling conditions known to minimize racemization. Onium salt reagents like PyBOP are often preferred.[4]
-
Employ additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[7]
-
Use a less hindered base, such as N-methylmorpholine (NMM), instead of DIPEA.
-
Keep reaction temperatures low and reaction times as short as possible.
-
-
-
Dimerization of the Carboxylic Acid (Anhydride Formation):
-
Cause: The activated carboxylic acid can react with another molecule of the starting carboxylic acid to form a symmetric anhydride.
-
Solution: Add the coupling reagent to a mixture of the carboxylic acid, amine, and base, rather than pre-activating the carboxylic acid for an extended period before adding the amine.
-
Problem 3: Difficulty in Purifying the Final Product
Q: I have successfully formed my product, but I am struggling to isolate it in a pure form. What purification strategies are recommended?
A: Purifying imidazole-containing compounds can be challenging due to their basicity and polarity.
-
Tailing on Silica Gel Chromatography:
-
Cause: The basic imidazole moiety can interact strongly with the acidic silica gel, leading to broad, tailing peaks and poor separation.[11]
-
Solution: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, to your eluent system (e.g., hexane/ethyl acetate or DCM/methanol). This will compete for the acidic sites on the silica, resulting in sharper peaks.[11]
-
-
Water-Soluble Byproducts:
-
Cause: Byproducts from coupling reagents (e.g., EDC and HOBt) are often water-soluble.
-
Solution: Perform an aqueous workup before chromatography. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl to remove excess base), a mild base (e.g., saturated NaHCO₃ solution to remove unreacted carboxylic acid), and brine.
-
-
Alternative Purification Methods:
-
Acid-Base Extraction: This can be a powerful technique for separating your basic imidazole product from neutral impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid. The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract the pure product back into an organic solvent.[11]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to achieve high purity.[11]
-
Visualizing the Workflow
General Experimental Workflow
The following diagram outlines a typical workflow for the coupling reaction.
Caption: General workflow for amide coupling.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common issues during your reaction.
Caption: Troubleshooting decision tree for common issues.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.
- MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. (2025, December). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Wikipedia. (n.d.). Imidazole.
- Benchchem. (n.d.). 2-(1H-Imidazol-1-yl)ethanol|Research Chemical.
- Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Reddit. (2023, June 22). Question regarding DCC coupling + hydrochloride salt of amine.
- ResearchGate. (2021, June). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (2025, August 8). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 2-(1H-Imidazol-5-yl)ethanol hydrochloride in organic synthesis. As a hydrochloride salt, this compound often presents solubility challenges in non-polar organic solvents.[1] This guide offers practical, field-proven strategies to overcome these issues, ensuring the smooth progression of your research and development endeavors.
I. Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides step-by-step solutions.
Issue 1: My this compound won't dissolve in my reaction solvent.
Root Cause Analysis: this compound is an ionic salt.[1] The strong ionic interactions between the protonated imidazole ring and the chloride anion lead to high lattice energy, making it poorly soluble in many common non-polar or weakly polar organic solvents. The principle of "like dissolves like" dictates that polar, protic solvents are generally required to effectively solvate and dissolve such salts.[2]
Solutions:
1. Solvent Selection and Optimization:
-
Initial Screening: Begin by attempting to dissolve a small quantity of the hydrochloride salt in a range of solvents with varying polarities.
-
Co-solvent Systems: If solubility is limited in a single solvent, a mixture of solvents can be highly effective. For instance, adding a polar protic solvent like methanol or ethanol to a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) can significantly enhance solubility. The protic solvent will solvate the ionic salt, while the less polar solvent can facilitate the dissolution of other organic reactants.
| Solvent System | Polarity | Suitability for Dissolving Hydrochloride Salts | Notes |
| Methanol (MeOH) / Ethanol (EtOH) | High (Protic) | Excellent | Can be used as the primary solvent or as a co-solvent. |
| Dimethylformamide (DMF) | High (Aprotic) | Good | A versatile polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Good | Similar to DMF, effective for many salts. |
| Dichloromethane (DCM) / Tetrahydrofuran (THF) | Low to Medium | Poor (alone) | Often requires a polar co-solvent. |
| Toluene / Hexane | Low (Non-polar) | Very Poor | Generally unsuitable for dissolving hydrochloride salts. |
2. Temperature Adjustment:
-
Heating: For many salts, solubility increases with temperature.[2][3][4] Gently warming the solvent while stirring can help dissolve the this compound.
-
Caution: Be mindful of the thermal stability of your reactants and the boiling point of your solvent. Some organic compounds can decompose at elevated temperatures.
Issue 2: My reaction is heterogeneous and proceeding very slowly or not at all.
Root Cause Analysis: A heterogeneous reaction mixture, where the this compound is present as a solid, suffers from a limited interfacial area between the reactants. This severely restricts the reaction rate. For a reaction to proceed efficiently, the reactants need to be in the same phase.
Solutions:
1. Conversion to the Free Base:
-
Concept: Converting the hydrochloride salt to its free base form removes the ionic character, rendering the molecule more soluble in a wider range of organic solvents.[5] The free base is a neutral organic molecule and will exhibit solubility properties more aligned with its structure.
-
Experimental Protocol: Free-Basing of this compound
-
Dissolve the this compound in a minimal amount of water or a polar solvent in which it is soluble.
-
Add a suitable inorganic base, such as sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or a mild solution of sodium hydroxide (NaOH), dropwise while stirring.[6][7] The goal is to neutralize the hydrochloric acid.
-
Monitor the pH of the aqueous solution. Continue adding the base until the pH is slightly basic (pH 8-9) to ensure complete conversion to the free base.
-
Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane. The free base will partition into the organic layer.
-
Repeat the extraction 2-3 times to maximize the yield.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the free base of 2-(1H-Imidazol-5-yl)ethanol.
-
2. Phase Transfer Catalysis (PTC):
-
Concept: Phase transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., a solid salt and an organic solution).[8][9] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the ionic reactant from the solid or aqueous phase into the organic phase where the reaction occurs.[8][9][10]
-
Experimental Workflow: Reaction using Phase Transfer Catalysis
Caption: Phase Transfer Catalysis Workflow.
-
Common Phase Transfer Catalysts:
| Catalyst | Chemical Name | Typical Applications |
| TBAB | Tetrabutylammonium bromide | General purpose, widely used. |
| Aliquat 336 | Tricaprylylmethylammonium chloride | Effective for a variety of reactions. |
| 18-Crown-6 | 1,4,7,10,13,16-Hexaoxacyclooctadecane | Used to complex alkali metal cations.[8] |
Issue 3: I observe the formation of an oil or sludge after adding my base for free-basing.
Root Cause Analysis: The free base of 2-(1H-Imidazol-5-yl)ethanol may be a low-melting solid or an oil at room temperature. The "oiling out" phenomenon can also occur if the free base has limited solubility in the chosen extraction solvent or if residual water is present.
Solutions:
-
Solvent Choice for Extraction: If an oil forms, try a different extraction solvent. If you used dichloromethane, for example, try ethyl acetate or a mixture of solvents.
-
Back-Extraction with Brine: After the initial extractions, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to remove residual water and may encourage the solidification of the product upon solvent removal.
-
Trituration: If an oil is obtained after solvent removal, try adding a non-polar solvent in which the free base is insoluble (e.g., hexane or diethyl ether) and vigorously stirring or sonicating the mixture. This process, known as trituration, can often induce crystallization.
II. Frequently Asked Questions (FAQs)
Q1: Can I use an organic base for the free-basing of this compound?
A1: Yes, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. These are often employed when the reaction needs to be conducted under anhydrous conditions. The choice between an inorganic and an organic base will depend on the specific requirements of your reaction. Keep in mind that the resulting triethylammonium or diisopropylethylammonium chloride salt will also be present in the reaction mixture and may need to be removed during workup, often by filtration if it precipitates, or by an aqueous wash.
Q2: How do I choose the right phase transfer catalyst for my reaction?
A2: The selection of a phase transfer catalyst depends on the nature of the anion being transferred and the reaction conditions. For many reactions involving hydrochloride salts, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are a good starting point due to their commercial availability and broad applicability. For more specialized applications, screening a small library of catalysts may be necessary to find the optimal one for your specific transformation.
Q3: Will increasing the temperature always improve the solubility of this compound?
A3: For most solid solutes in liquid solvents, solubility does increase with temperature.[2][3][4] However, the magnitude of this effect varies significantly between different compounds.[3] It is always advisable to perform a small-scale test to determine the effect of temperature on the solubility of the hydrochloride salt in your chosen solvent system. Be cautious of potential degradation of your starting materials or products at higher temperatures.
Q4: Are there any alternatives to free-basing or phase transfer catalysis?
A4: In some cases, using a highly polar aprotic solvent in which the hydrochloride salt has sufficient solubility, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can be an effective strategy. However, these solvents have high boiling points and can be difficult to remove completely during workup. Another approach is to use a co-crystal formation strategy, where the hydrochloride salt is co-crystallized with a suitable co-former to modify its physicochemical properties, including solubility.[11][12]
Q5: How can I purify this compound if it is impure?
A5: Recrystallization is a common method for purifying crystalline solids. Finding a suitable solvent system where the hydrochloride salt is soluble at an elevated temperature but sparingly soluble at room temperature or below is key. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like ethyl acetate or diethyl ether) is often a good starting point for recrystallization attempts.[13] Washing the solid with a solvent in which the impurities are soluble but the desired compound is not can also be an effective purification technique.[13]
III. References
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. ACS Publications. Retrieved from [Link]
-
PubMed. (1988). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-(1H-imidazol-5-yl)ethanol. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
YouTube. (2015). Free base. Retrieved from [Link]
-
ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Retrieved from [Link]
-
CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Retrieved from [Link]
-
YouTube. (2022). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd. Retrieved from [Link]
-
General Chemistry. (n.d.). Chem 112 – Experiment 4 – Simulation – Temperature Dependence of Salt Solubility Background. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Why are solid phase organics often conjugated to HCl?. Retrieved from [Link]
-
ResearchGate. (2023). Modeling the temperature-dependent solubility of salts in organic solvents. Retrieved from [Link]
-
Reddit. (2023). What is the best way of making free amina base from its salt?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.4: How Temperature Influences Solubility. Retrieved from [Link]
-
IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC). Retrieved from [Link]
-
Google Patents. (n.d.). US20100204470A1 - method for salt preparation. Retrieved from
-
PMC - NIH. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Retrieved from [Link]
-
ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
-
PubMed. (1988). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]
-
Tandfonline. (n.d.). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
-
PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). 2-(1H-Imidazol-2-yl)ethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen chloride. Retrieved from [Link]
-
PubChem. (n.d.). CID 175318239 | C10H16N4O2. Retrieved from [Link]
-
ECHA. (n.d.). 2-(2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol - Registration Dossier. Retrieved from [Link]
-
ECHA. (n.d.). 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs. - Registration Dossier. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Purification challenges of products synthesized from 2-(1H-Imidazol-5-yl)ethanol hydrochloride
Technical Support Center: Purification of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
Welcome to the dedicated technical support guide for navigating the purification challenges of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar polar molecules. Here, we move beyond generic protocols to address the specific, often frustrating, issues encountered in achieving high purity for this compound. We will explore the "why" behind the methods, grounding our recommendations in chemical principles to empower you to troubleshoot effectively.
Part 1: Foundational Challenges & FAQs
This section addresses the most common high-level questions and difficulties associated with purifying this compound.
FAQ 1: My purification is failing. Where do I even start troubleshooting?
Answer: Effective troubleshooting begins with a systematic evaluation of your sample and the chosen purification method. The unique structure of this compound—a polar, water-soluble hydrochloride salt—makes it unsuitable for many standard purification protocols, particularly normal-phase silica gel chromatography.
The primary challenges stem from:
-
High Polarity & Water Solubility: The molecule's salt form makes it highly soluble in polar solvents like water and methanol, but poorly soluble in common organic solvents (e.g., ethyl acetate, dichloromethane). This often leads to poor interaction with standard silica gel.
-
pH-Dependent Behavior: The imidazole ring's basicity means the compound's charge state, and thus its solubility and chromatographic retention, is highly dependent on pH.
-
Presence of Similar Impurities: Synthesis can result in closely related impurities, such as structural isomers (e.g., the 4-yl isomer) or unreacted starting materials, which have very similar properties to the desired product.
Troubleshooting Workflow:
We recommend a logical approach to diagnosing purification issues, as outlined in the workflow below. Start by analyzing the crude material to understand the impurity profile, which will then inform the selection of the most appropriate purification technique.
Caption: A logical workflow for troubleshooting purification issues.
FAQ 2: Why does my compound streak or not move from the baseline on a standard silica gel column?
Answer: This is a classic sign of a mismatch between the compound's properties and the chromatography system. This compound is a salt. When loaded onto a standard silica gel column with a non-polar or moderately polar eluent (like hexane/ethyl acetate), it remains in its charged, salt form.
-
Causality: The highly polar salt has an extremely strong affinity for the polar silica surface, leading to very high retention; essentially, it "sticks" to the origin. The use of very polar mobile phases, like methanol, is required to elute it. However, high concentrations of methanol in solvents like dichloromethane or ethyl acetate can lead to issues like silica dissolution and poor separation, resulting in streaking.
-
Solution: Avoid standard normal-phase chromatography. The most effective alternatives are Reverse-Phase Chromatography (RPC) or, in some cases, Hydrophilic Interaction Liquid Chromatography (HILIC). For RPC, the compound is retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase, typically a gradient of water and acetonitrile or methanol, often with an acidic modifier like TFA or formic acid to ensure the compound remains protonated and sharp peaks are obtained.
Part 2: Troubleshooting Specific Purification Techniques
This section provides detailed protocols and troubleshooting for the most relevant purification methods.
Issue 1: Recrystallization yields are low or the material "oils out."
Background: Recrystallization is a powerful technique for purifying solid compounds, but it is highly dependent on the solvent system. "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than forming crystals, typically because the solution is supersaturated at a temperature above the solute's melting point (or melting point of the solvate).
Troubleshooting Protocol: Solvent System Screening
-
Objective: To identify a suitable solvent or solvent pair for recrystallization. An ideal solvent should dissolve the compound when hot but not when cold.
-
Procedure:
-
Place a small amount of your crude material (10-20 mg) into several different test tubes.
-
Add a small volume (0.5 mL) of a single solvent to each tube and observe solubility at room temperature. Good candidates will show poor solubility.
-
Heat the tubes with poor solubility. A good solvent will fully dissolve the compound upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.
-
-
Data Interpretation & Recommended Solvents:
| Solvent System | Observation & Rationale | Suitability |
| Water | High solubility at room temperature. | Poor (as a single solvent) |
| Methanol | High solubility at room temperature. | Poor (as a single solvent) |
| Ethanol | Moderate solubility at room temperature, good solubility when hot. | Good Candidate |
| Isopropanol (IPA) | Low solubility at room temperature, moderate solubility when hot. | Excellent Candidate |
| Acetonitrile | Very low solubility even when hot. | Good as an anti-solvent |
| Ethanol/Water | Can be effective. The compound is soluble in hot, wet ethanol. | Good, but requires careful optimization of the water content. |
| Isopropanol/Methanol | A good combination. Dissolve in a minimum of hot methanol (the "good" solvent) and add hot isopropanol (the "poor" solvent) dropwise until turbidity appears. | Excellent Candidate |
-
Anti-Oiling Out Strategy: If the compound oils out, try one of the following:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of the primary solvent (e.g., ethanol) to reduce the level of supersaturation.
-
Allow the solution to cool much more slowly. Insulate the flask to promote the formation of nucleation sites for crystallization.
-
Add a seed crystal from a previous successful crystallization.
-
Issue 2: Poor peak shape and separation in Reverse-Phase HPLC/Flash Chromatography.
Background: Tailing or broad peaks in reverse-phase chromatography for basic compounds like imidazoles are often caused by interactions with residual, acidic silanol groups on the C18 stationary phase. The acidic modifier in the mobile phase plays a crucial role in mitigating this effect.
Experimental Protocol: Optimizing Mobile Phase for RPC
-
Objective: To achieve sharp, symmetrical peaks for accurate fractionation.
-
System Setup:
-
Column: C18 silica gel.
-
Mobile Phase A: Water with an acidic modifier.
-
Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.
-
Detection: UV (typically 210-230 nm for the imidazole ring).
-
-
Modifier Selection:
-
Trifluoroacetic Acid (TFA): Commonly used at 0.1% (v/v). It is an excellent ion-pairing agent that masks silanol interactions and keeps the imidazole protonated, leading to sharp peaks. However, it is non-volatile and can be difficult to remove from the final product.
-
Formic Acid (FA): Used at 0.1% (v/v). It is volatile, making it much easier to remove during lyophilization or evaporation. It is generally effective but may provide slightly broader peaks than TFA for some compounds.
-
-
Troubleshooting Steps:
-
If peaks are tailing with 0.1% FA: Increase the concentration to 0.2% or switch to 0.1% TFA. The stronger acidity and ion-pairing of TFA are more effective at suppressing silanol interactions.
-
If the compound elutes too early (in the solvent front): This indicates insufficient retention. Ensure your starting gradient is low enough in the organic phase (e.g., start at 0-5% B).
-
If the compound does not elute: This is unlikely in RPC but could indicate a problem with the system or extreme retention. Ensure the gradient goes to a high percentage of the organic phase (e.g., 95-100% B).
-
Visualizing Modifier Effect:
Identifying and minimizing byproducts in 2-(1H-Imidazol-5-yl)ethanol hydrochloride reactions
Welcome to the technical support center for the synthesis and purification of 2-(1H-Imidazol-5-yl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic process. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you identify and minimize byproducts, ensuring the integrity and purity of your final compound.
Introduction: The Synthetic Challenge
2-(1H-Imidazol-5-yl)ethanol is a crucial building block in the synthesis of various pharmaceutical agents, particularly histamine H2-receptor antagonists. Its synthesis, while conceptually straightforward, is often plagued by the formation of isomeric and process-related impurities. The subsequent conversion to its hydrochloride salt can introduce further complexities. This guide provides a systematic approach to understanding, identifying, and mitigating these challenges.
The core of the issue often lies in the inherent reactivity of the imidazole ring. The presence of two nitrogen atoms allows for multiple reaction pathways, leading to a mixture of products that can be difficult to separate.[1][2] Meticulous control over reaction conditions and a robust analytical strategy are paramount for a successful and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing an unexpected isomer in my final product. What is it and how can I prevent its formation?
A1: The most common isomeric byproduct is 2-(1H-Imidazol-4-yl)ethanol.
The formation of this isomer is a well-documented challenge in syntheses starting from precursors where the imidazole ring is formed. The relative positioning of the substituents on the imidazole ring is highly dependent on the specific synthetic route and reaction conditions employed.[3]
Root Cause Analysis:
The synthesis of the imidazole ring itself can lead to a mixture of regioisomers. For instance, in syntheses involving the reaction of an α-dicarbonyl compound with an aldehyde and ammonia (the Debus synthesis), the substitution pattern can be influenced by the nature of the reactants and the reaction conditions.[2][4]
Minimization Strategies:
-
Choice of Synthetic Route: Employing a synthetic strategy that unequivocally defines the regiochemistry is the most effective approach. For example, starting with a pre-formed, correctly substituted imidazole derivative can prevent the formation of the undesired isomer.
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over another by exploiting differences in activation energies.
-
pH Control: The protonation state of the imidazole ring and its precursors can influence the regioselectivity of subsequent reactions. Careful control of pH is therefore crucial.
-
Catalyst Selection: In catalyzed reactions, the choice of catalyst can significantly impact the isomeric ratio.
-
Identification Workflow:
The following workflow can be used to identify and quantify the 4-yl isomer.
Caption: Workflow for Isomer Identification and Quantification.
Q2: My reaction is producing a significant amount of N-substituted byproducts. What are these and how can I avoid them?
A2: N-alkylation or N-acylation of the imidazole ring is a common side reaction.
The imidazole ring contains two nitrogen atoms, both of which can be nucleophilic.[1] This can lead to the formation of undesired N-substituted byproducts, especially if alkylating or acylating agents are present in the reaction mixture.
Common N-Substituted Byproducts:
-
N-alkylated derivatives: If alkyl halides or other alkylating agents are used or formed in situ, they can react with the imidazole nitrogen.[5][6]
-
N-acylated derivatives: The presence of acylating agents, such as acid chlorides or anhydrides, can lead to the formation of N-acyl imidazoles.
Preventative Measures:
-
Protecting Groups: If the reaction chemistry allows, the use of a protecting group on one of the imidazole nitrogens can prevent unwanted side reactions.
-
Stoichiometry Control: Precise control over the stoichiometry of the reactants is critical. An excess of an alkylating or acylating agent will inevitably lead to the formation of N-substituted byproducts.
-
Order of Addition: The order in which reagents are added can significantly influence the outcome of the reaction. It is often beneficial to add the alkylating or acylating agent slowly to a solution containing the imidazole substrate.
Troubleshooting Flowchart:
Caption: Troubleshooting N-Substitution Byproducts.
Q3: I am struggling with the purification of the final hydrochloride salt. What are the best practices?
A3: Purification of this compound often requires a multi-step approach to remove both organic and inorganic impurities.
The hydrochloride salt formation and subsequent purification can be challenging due to the compound's polarity and potential for polymorphism.
Key Purification Steps:
-
Crystallization: This is the most common and effective method for purifying the hydrochloride salt.[7]
-
Solvent Selection: A crucial step is the selection of an appropriate solvent system. A mixture of a protic solvent (e.g., ethanol, isopropanol) and a non-polar co-solvent (e.g., diethyl ether, ethyl acetate) is often effective.
-
Temperature Gradient: A slow cooling process is generally preferred to promote the growth of large, pure crystals.
-
Seeding: In some cases, seeding the solution with a small amount of pure product can induce crystallization.
-
-
Washing: After crystallization, the crystals should be washed with a cold, non-polar solvent to remove any residual mother liquor.
-
Drying: The purified crystals should be dried under vacuum at a moderate temperature to remove residual solvents.
Data Summary: Solvent Systems for Crystallization
| Solvent System | Co-Solvent | Typical Ratio (v/v) | Observations |
| Ethanol | Diethyl Ether | 1:1 to 1:5 | Good for inducing precipitation, may trap solvent. |
| Isopropanol | Ethyl Acetate | 1:2 to 1:4 | Often yields well-defined crystals. |
| Methanol | Dichloromethane | 1:3 to 1:5 | Can be effective but requires careful handling of chlorinated solvent. |
Q4: What are the recommended analytical techniques for impurity profiling?
A4: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.
No single technique can provide a complete picture of the impurity profile. A multi-faceted approach is necessary for both identification and quantification.[8][9]
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with an acidic modifier like formic or trifluoroacetic acid) is a good starting point.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation of the main product and any significant impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities and residual solvents.
Experimental Protocol: HPLC Method for Impurity Profiling
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Conclusion
The synthesis of this compound presents a number of challenges that require a deep understanding of imidazole chemistry and a systematic approach to process development and control. By carefully selecting the synthetic route, optimizing reaction conditions, and employing a robust analytical strategy, researchers can successfully minimize the formation of byproducts and obtain a high-purity final product. This guide provides a foundation for troubleshooting common issues and implementing effective solutions in your laboratory.
References
- Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
- ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
- Taylor & Francis Online. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
- Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
- PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles.
- ChemSynthesis. (n.d.). 2-(1H-imidazol-5-yl)ethanol.
- Wikipedia. (n.d.). Imidazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- ResearchGate. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
- PubMed. (n.d.). Synthesis of histamine analogs.
- Pharmaffiliates. (n.d.). 2-(1H-Imidazol-5-yl)ethanol (BSC).
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Royal Society of Chemistry. (n.d.). Synthesis of anti-allergic drugs.
- ResearchGate. (n.d.). Identification of Synthetic Impurities and Their Significance in Natural Products Quality Control.
- PubMed. (n.d.). 2-substituted histamine derivatives containing classical moieties of H2-antagonists--a novel class of H1-agonists.
- PubMed. (n.d.). Synthesis and activity of 1,4-dihydropyridine analogues of histamine H2-receptor antagonists.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008).
- National Institutes of Health. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol.
- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of 2-(1H-Imidazol-1-yl)ethanol for Diverse Applications.
- Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.
Sources
- 1. zenodo.org [zenodo.org]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Column Chromatography Purification of Imidazole-Containing Compounds
Welcome to the Technical Support Center for the purification of imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable N-heterocyclic scaffolds. The unique chemical properties of the imidazole ring—its basicity, aromaticity, and potential for metal chelation—present specific hurdles in column chromatography. This resource provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve optimal purity and yield.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of chromatographic purification for imidazole derivatives.
Q1: Why do my imidazole compounds often show significant peak tailing on a standard silica gel column?
A1: Peak tailing is the most common issue when purifying basic compounds like imidazoles on standard silica gel.[1][2][3] The primary cause is the strong interaction between the basic nitrogen atoms in the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This leads to multiple retention mechanisms, where some analyte molecules are retained much longer than others, resulting in a skewed, tailing peak shape.[2][3]
Q2: What is the first and simplest modification I should try to reduce peak tailing?
A2: The most straightforward and effective solution is to add a basic modifier to your mobile phase.[1][4] A small amount, typically 0.1-1%, of a volatile base like triethylamine (TEA) or pyridine can be added to the eluent.[1] These basic modifiers compete with your imidazole compound for the acidic sites on the silica, effectively neutralizing them and leading to a more symmetrical peak shape.[1]
Q3: My compound is very polar and either streaks or doesn't move from the baseline on TLC, even in dichloromethane/methanol. What should I do?
A3: For highly polar compounds, a standard silica column with common solvents may not be effective. You have a few options:
-
Increase Mobile Phase Polarity Further: A solvent system like dichloromethane/methanol with a small percentage of aqueous ammonia can help elute very polar basic compounds.
-
Switch Stationary Phase: Consider using a different stationary phase. Neutral or basic alumina can be an excellent alternative to silica for basic compounds as it lacks the acidic character that causes strong, undesirable interactions.[1][4]
-
Reversed-Phase Chromatography: If your compound has sufficient non-polar character and is soluble in aqueous-organic mixtures, reversed-phase chromatography (using a C18-bonded silica stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) is a powerful alternative.[5]
Q4: How do I choose the right starting solvent system for my column?
A4: Thin-Layer Chromatography (TLC) is the essential first step for method development.[6][7] The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.2 and 0.4.[6][8] This range generally provides a good balance between resolution and elution time on the column.[6] A good starting point for many imidazole derivatives is a hexane/ethyl acetate or a dichloromethane/methanol system.[1]
Q5: What is "dry loading," and when should I use it?
A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or another inert solid) before loading it onto the column.[1][9] You dissolve your sample in a volatile solvent, mix it with silica until a free-flowing powder is formed, and then evaporate the solvent completely.[9] This powder is then carefully added to the top of the packed column. Dry loading is highly recommended when your sample has poor solubility in the starting mobile phase or when you need to achieve the highest possible resolution, as it leads to sharper bands.[1][9]
In-Depth Troubleshooting Guides
This section provides systematic approaches to resolving more complex purification challenges.
Problem 1: Poor Separation and Co-eluting Impurities
You've run a column, but TLC analysis of the fractions shows that your desired compound is still mixed with a starting material or a closely-related byproduct.
Logical Troubleshooting Workflow
Caption: Workflow for troubleshooting poor separation.
Detailed Solutions:
-
Step 1: Switch to Gradient Elution. If you are using a single, unchanging solvent mixture (isocratic elution), switching to a gradient is the most powerful way to improve separation.[1] Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent over the course of the run. This will separate compounds with very close Rf values more effectively.[1]
-
Step 2: Change Solvent Selectivity. If a gradient doesn't solve the problem, your solvent system may not have the right "selectivity" for your mixture. The goal is to find a solvent that interacts differently with your compound and the impurity. For example, if a hexane/ethyl acetate system fails, try a system with a different type of solvent, such as dichloromethane/methanol or one containing acetonitrile.[1][4] These solvents offer different hydrogen bonding and dipole-dipole interactions, which can alter the elution order.
-
Step 3: Reduce the Sample Load. Overloading the column is a common cause of poor separation.[4] A broad, overloaded band of your main compound can merge with the peaks of nearby impurities. As a general rule, the mass of your crude sample should be no more than 1-5% of the mass of the silica gel.[4] Try running the purification again with half the amount of crude material.
-
Step 4: Change the Stationary Phase. If the above steps fail, the interaction with silica may be the problem. For basic imidazole compounds, switching to neutral or basic alumina can provide a completely different selectivity profile and may easily separate impurities that co-elute on silica.[1]
Problem 2: Low or No Recovery of the Compound
You've run the column, but after evaporating the solvent from the collected fractions, you have a significantly lower yield than expected, or you can't find your compound at all.
Possible Causes & Solutions:
| Cause | Explanation & Verification | Solution |
| Irreversible Binding | The imidazole compound, especially if highly polar or poly-substituted, may be binding irreversibly to the acidic silica gel. | Test Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, then elute it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound may be unstable on silica.[10] Solution: Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[10] Alternatively, use reversed-phase chromatography. |
| On-Column Decomposition | The acidic surface of the silica can catalyze the degradation of sensitive compounds.[10][11] This is different from irreversible binding; the compound is chemically changing on the column. | Verify with LC-MS: If available, analyze a crude sample and a purified fraction by LC-MS. The appearance of new mass peaks in the purified sample that are not in the crude is strong evidence of on-column degradation.[12] Solution: Deactivate the silica by flushing the column with a mobile phase containing 1% triethylamine before loading the sample.[10] |
| Compound is Too Polar | Your compound may not be eluting with the solvent system you are using. It is still sitting at the top of the column. | TLC Check: Your initial TLC screening should have prevented this, but re-check your TLC with a much more polar solvent system (e.g., 20% methanol in dichloromethane with 1% ammonia). If the compound moves in this system, you need to use a stronger eluent for your column. Solution: After your initial run, flush the column with a very strong solvent (like the one used for the TLC check) and collect a single large fraction. Check this fraction for your product. |
| Metal Chelation | The imidazole ring is a known metal chelator.[13][14][15] If your silica gel has trace metal impurities, your compound could be binding to them, causing poor elution. | Difficult to verify directly. This is often a diagnosis of exclusion after other causes are ruled out. Solution: Pre-wash the column with a buffer containing a mild chelating agent like EDTA, followed by re-equilibration with your mobile phase. This is an advanced technique and should be used cautiously. |
Problem 3: Compound Elutes Too Quickly (With the Solvent Front)
Your compound has a very high Rf on TLC even in low-polarity solvents (e.g., 100% hexane), and it comes off the column in the very first fractions.
Logical Troubleshooting Workflow
Caption: Workflow for compounds eluting too quickly.
Detailed Solutions:
-
For Non-Polar Compounds: If your imidazole derivative is very non-polar (e.g., has long alkyl chains and no other polar functional groups), it will have a weak affinity for the polar silica gel.
-
Solution: You must use a very non-polar mobile phase. If pure hexane is still too strong, try less eluting solvents like pentane or solvent mixtures like hexane/toluene.
-
-
For Polar/Ionic Compounds (Reversed-Phase is Key): Sometimes, a polar compound can elute quickly on a normal-phase column if it is completely insoluble in the mobile phase and is simply carried through the column's void volume. More commonly, this scenario is best addressed by changing the chromatography mode.
-
Solution: Switch to reversed-phase chromatography. The stationary phase (e.g., C18) is non-polar, and it will retain your polar compound. You would then elute it using a polar mobile phase, typically a gradient of water and acetonitrile or methanol.[5] Adding a modifier like 0.1% formic acid to the mobile phase is common in reversed-phase to ensure sharp peaks for basic compounds.[16]
-
Experimental Protocols
Protocol 1: Standard Purification of a Moderately Polar Imidazole Derivative
This protocol is a starting point for a typical imidazole derivative with moderate polarity.
-
TLC Method Development:
-
Prepare stock solutions of your crude material.
-
Test various solvent systems on a silica gel TLC plate. Start with Hexane/Ethyl Acetate (EtOAc) mixtures (e.g., 4:1, 2:1, 1:1) and Dichloromethane (DCM)/Methanol (MeOH) mixtures (e.g., 99:1, 95:5, 90:10).
-
Identify a system that gives your target compound an Rf of ~0.3. For this example, let's assume 1:1 Hexane/EtOAc works.
-
To address potential tailing, run a second TLC using the same solvent system but with an added 0.5% triethylamine (TEA).[1] If the spot becomes sharper and has a slightly higher Rf, you should add TEA to your column's mobile phase.
-
-
Column Preparation (Slurry Packing):
-
Select a column of appropriate size (aim for a silica mass ~50-100 times the mass of your crude sample).
-
Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your starting mobile phase (1:1 Hexane/EtOAc).
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and release of air bubbles.[17]
-
Once packed, open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[9]
-
Carefully layer this powder on top of the packed silica bed. Add a thin protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase (1:1 Hexane/EtOAc + 0.5% TEA) to the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate. A flow rate that is too slow can lead to band broadening due to diffusion, while one that is too fast prevents proper equilibration.[9]
-
Begin collecting fractions immediately. Monitor the elution process by collecting small, regular fractions and analyzing them by TLC.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.[1] Note that removing the last traces of TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
-
References
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Millar, S. (2012).
- Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
- Merck Millipore. (n.d.). Metal Chelate Affinity Chromatography.
- (n.d.). General methods for flash chromatography using disposable columns. PMC - NIH.
- (2025).
- SiliCycle. (n.d.). FAQ: How and why do you measure the pH of your silica gels?.
- BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- (n.d.). Affinity purification methods involving imidazole elution.
- (2023). Can I use Immidazole solution for HPLC?.
- (2024).
- MAC-MOD Analytical. (n.d.). Column Stability.
- (2025).
- (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.
- (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
- BenchChem. (n.d.). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
- BenchChem. (n.d.). Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chromatography.
- (1999).
- (2012). Imidazol concentration for His-Trap purification.
- (n.d.). On-Column Sample Degradation.
- Sigma-Aldrich. (n.d.). Optimizing Purification of Histidine-Tagged Proteins.
- (2017). pKa of imidazoles. Chemistry Stack Exchange.
- (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. RSC Publishing.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Sigma-Aldrich. (n.d.). Mass Spectral Column Bleed in Nitrogen-Containing Polar-Embedded HPLC Stationary Phases.
- (n.d.). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.
- (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.
- (2022). Does imidazole chelate Mg2+ in solution?.
- (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. NIH.
- MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds.
- (2025). Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides.
- (n.d.).
- (2010). Compound of interest decomposes on column (HPLC).
- (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- (n.d.).
- (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sorbtech.com [sorbtech.com]
- 7. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. Degradation of nitrogen containing organic compounds by combined photocatalysis and ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on imidazole derivatives as chelating agents-V Investigations of the applicabilities of the azoimidazoles as metallochromic indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Hygroscopic Nature of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
Welcome to the dedicated technical support center for 2-(1H-Imidazol-5-yl)ethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be hygroscopic?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1][2] For this compound, this means that the powdered or solid form of the compound will readily take up water vapor from the air. This can lead to a range of issues, from inaccurate measurements to significant changes in the material's physical and chemical properties.[3][4] While many active pharmaceutical ingredients (APIs) can be hygroscopic, hydrochloride salts, in particular, are often prone to moisture absorption, which can enhance solubility but may compromise stability.[5]
Q2: Why is managing the hygroscopic nature of this compound critical for my research?
A2: Improper management of moisture absorption in this compound can have profound negative impacts on your experimental outcomes. The key consequences include:
-
Inaccurate Weighing and Concentration Calculations: The absorbed water adds to the measured weight of the compound, leading to an overestimation of the actual amount of the active substance. This directly impacts the accuracy of solution concentrations and stoichiometric calculations.[6]
-
Chemical Degradation: The presence of water can facilitate hydrolysis, a chemical reaction that can degrade the compound, leading to the formation of impurities and a reduction in the active ingredient's potency.[3][7]
-
Altered Physical Properties: Moisture uptake can cause the powder to cake, clump, or even deliquesce (dissolve in the absorbed water), making it difficult to handle, dispense, and ensure homogeneity.[4][8] This can also affect powder flow and compactibility in formulation processes.[3]
-
Impact on Biological Assays: Inaccurate concentrations and the presence of degradants can lead to misleading results in biological assays, affecting the reliability of your findings on the compound's efficacy and safety.
Q3: How can I visually identify if my sample of this compound has absorbed excessive moisture?
A3: While subtle moisture absorption may not be visible, significant uptake can often be identified by the following signs:
-
Change in Appearance: The powder may change from a fine, free-flowing solid to a clumpy, caked, or even sticky, viscous liquid-like substance.[3][6]
-
Color Change: In some cases, moisture absorption can trigger chemical changes that result in a noticeable color shift.[6]
-
Droplets on Packaging: You might observe condensation or droplets of liquid on the inside of the container or packaging liner.[6]
If you observe any of these changes, it is crucial to assess the water content of your sample before proceeding with your experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Weight Readings on the Analytical Balance
Symptoms:
-
The weight of the sample on the analytical balance continuously increases during measurement.[9]
-
Difficulty in obtaining a stable weight reading.
Root Cause Analysis: This is a classic sign of a hygroscopic substance absorbing moisture from the air during the weighing process. The longer the sample is exposed to the ambient atmosphere, the more water it will absorb, leading to a steady increase in mass.
Solutions:
-
Minimize Exposure Time: Work efficiently to minimize the time the container is open and the sample is exposed to the air. Have all necessary tools and equipment ready before you begin weighing.
-
Weighing by Difference: This is the preferred method for hygroscopic materials.[10]
-
Tare a sealed container (e.g., a vial with a cap).
-
Add an approximate amount of this compound to the container and securely cap it.
-
Record the total weight.
-
Quickly transfer the desired amount of the compound from the vial to your reaction vessel.
-
Immediately recap the vial and re-weigh it.
-
The difference between the initial and final weights is the exact amount of compound transferred.
-
-
Controlled Environment: If available, perform all weighing operations inside a glove box with a controlled, low-humidity atmosphere (e.g., under a nitrogen or argon blanket).[11] Alternatively, a balance with a draft shield containing a desiccant can help mitigate moisture absorption.
-
Prepare Stock Solutions: For routine experiments, consider preparing a concentrated stock solution in a suitable anhydrous solvent. This allows you to accurately dispense the compound by volume, bypassing the need for repeated weighing of the solid.[11]
Issue 2: Poor Reproducibility in Experimental Results (e.g., Bioassays, Kinetic Studies)
Symptoms:
-
Significant variability in results between experiments conducted on different days.
-
Potency of the compound appears to decrease over time from the same stock bottle.
Root Cause Analysis: This issue often stems from unaccounted-for water content in the this compound, leading to inaccurate concentrations. As the stock bottle is opened and closed over time, the material progressively absorbs more moisture, reducing the actual percentage of the active compound by weight.
Solutions:
-
Quantify Water Content: It is essential to determine the water content of your sample, especially for a new batch or a container that has been in use for some time. The gold standard for this is Karl Fischer titration.[12][][14] This will allow you to correct for the water content and calculate the exact amount of the anhydrous compound you are using.
-
Proper Storage: Always store this compound in a tightly sealed container, preferably in a desiccator containing an active desiccant like silica gel or molecular sieves.[15] For long-term storage, consider placing the container inside a secondary, sealed, moisture-proof bag.
-
Aliquot the Sample: Upon receiving a new batch of the compound, and preferably in a low-humidity environment, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Environmental Control: Conduct experiments in a laboratory with controlled humidity and temperature to ensure consistent conditions.[16][17]
Issue 3: Compound Appears Clumped or Has Poor Solubility in an Anhydrous Solvent
Symptoms:
-
The solid material is caked and not a free-flowing powder.
-
Difficulty in dissolving the compound in a solvent that should readily dissolve it.
Root Cause Analysis: Excessive moisture absorption can lead to the formation of hydrates or cause physical clumping of the particles, which can alter the dissolution kinetics.[3] The absorbed water can make the compound less soluble in non-polar, anhydrous solvents.
Solutions:
-
Drying the Sample: If you suspect significant water absorption and your compound is thermally stable at moderate temperatures, you can dry a portion of the material under vacuum at a temperature below its decomposition point. However, it is crucial to first verify the thermal stability of this compound.
-
Solvent Choice: If dissolving in an anhydrous solvent, ensure the solvent itself is truly dry. Use freshly opened bottles of anhydrous solvent or solvents that have been appropriately dried and stored.
-
Pre-dissolving in a Polar Solvent: If your experimental protocol allows, you may consider dissolving the compound in a small amount of a compatible polar, anhydrous solvent first before diluting it in the final non-polar solvent system.
-
Formulation Strategies: For drug development applications, formulation strategies such as co-processing with excipients that deflect moisture or film coating can be employed to protect the hygroscopic active ingredient.[3]
Experimental Protocols
Protocol 1: Accurate Weighing of this compound
This protocol details the "weighing by difference" method to minimize errors due to moisture absorption.
Materials:
-
Analytical balance (readable to at least 0.1 mg)
-
Spatula
-
Weighing vial with a secure cap
-
Receiving vessel (e.g., flask, tube)
-
Laboratory notebook or data recording system
Procedure:
-
Place the capped weighing vial on the analytical balance and tare the balance to zero.
-
Remove the vial from the balance. In a designated weighing area (ideally with low humidity), quickly add an amount of this compound that is slightly more than what you need into the vial.
-
Securely cap the vial immediately.
-
Place the capped vial back on the tared balance and record the weight (Weight 1).
-
Hold the vial over your receiving vessel. Briefly remove the cap and use the spatula to tap out a small amount of the powder into the vessel.
-
Immediately recap the vial, ensuring no powder is on the threads of the cap. Gently tap the vial to settle any powder that may be on the inner surface of the cap.
-
Place the capped vial back on the balance and record the new weight (Weight 2).
-
The weight of the transferred compound is Weight 1 - Weight 2 .
-
Repeat steps 5-7 until the desired amount of compound has been transferred.
Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric Method)
This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample.
Principle: Karl Fischer (KF) titration is a highly specific method for water determination.[14] It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide, a base, and a solvent (e.g., methanol). The endpoint is detected electrometrically.[]
Materials:
-
Karl Fischer titrator (volumetric)
-
Anhydrous methanol
-
Karl Fischer reagent (e.g., CombiTitrant)
-
Calibrated analytical balance
-
Gas-tight syringe or appropriate sample introduction tool
-
Sodium tartrate dihydrate (for titer determination)
Procedure:
Part A: Titer Determination (Standardization of the KF Reagent)
-
Add approximately 30 mL of anhydrous methanol to the titration vessel.
-
Start the titration to neutralize the solvent until it is "dry" (the instrument will indicate this).
-
Accurately weigh about 150-350 mg of sodium tartrate dihydrate.
-
Quickly transfer the sodium tartrate dihydrate to the titration vessel and start the titration.
-
Record the volume of KF reagent consumed (V).
-
Calculate the water equivalence factor (F) in mg H₂O/mL of reagent using the formula:
-
F = (Weight of sodium tartrate in mg × 0.1566) / V [12]
-
Part B: Sample Analysis
-
Ensure the titration vessel solvent is neutralized (dry).
-
Accurately weigh a suitable amount of this compound (typically 50-100 mg, depending on the expected water content).
-
Quickly and carefully transfer the sample into the titration vessel.
-
Start the titration and allow it to proceed to the endpoint.
-
Record the volume of KF reagent consumed (B.R.).
-
Calculate the percentage of water in the sample using the formula:
-
% Water = (B.R. in mL × F × 100) / (Weight of sample in mg) [12]
-
Visualizations
Workflow for Handling a New Batch of this compound
Caption: Decision workflow for handling a new batch of hygroscopic compound.
Impact of Moisture on Compound Integrity
Caption: The cascading effects of moisture absorption on experimental outcomes.
References
- Pharmaguideline. (2011).
- Li, L. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
- Chromatography Today. (n.d.). Improved Water Content Analysis in Pharmaceuticals with HSGC. [Link]
- Lim, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). [Link]
- Feng, B., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. [Link]
- GMP Guidelines. (2025).
- Lanciki, A. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. Pharmaceutical Technology. [Link]
- Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]
- Hayman, D. F. (1938). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition. [Link]
- Gana, I., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Molecules. [Link]
- Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
- Precision Stability Storage. (2025). Impact of Storage Conditions on Drug Shelf Life. [Link]
- Kumar, L., et al. (2021).
- Chemistry LibreTexts. (2022). Proper Use of Balances. [Link]
- Polygon. (2025). Protecting Sensitive APIs: Precision Humidity Management in Pharmaceutical Processing. [Link]
- ResearchGate. (2025). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]
- Reddit. (2021). Tips on weighing hygroscopic substance on a microbalance. [Link]
- National Institutes of Health (NIH). (n.d.).
- University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Massachusetts Institute of Technology (MIT). (n.d.). Handling air-sensitive reagents AL-134. [Link]
- PubMed. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
- SSE Enterprise. (2025). The Crucial Role of Moisture Control in the Pharmaceutical Industry. [Link]
- DFE Pharma. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]
- Merkel Technologies Ltd. (2024). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. sse.co.th [sse.co.th]
- 8. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 16. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 17. Protecting Sensitive APIs: Precision Humidity Management in Pharmaceutical Processing - Petitek Dehumidifier [peritekdehumidifier.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the NMR analysis of 2-(1H-Imidazol-5-yl)ethanol hydrochloride and its derivatives. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex and dynamic NMR spectra of these important heterocyclic compounds. We will address common issues in a practical, question-and-answer format, grounded in established spectroscopic principles.
The imidazole moiety is central to the function of many biological molecules, including the amino acid histidine.[1][2] Its unique electronic properties, particularly its ability to exist in different protonation and tautomeric states near physiological pH, make it a versatile component in drug design but also a source of complexity in NMR spectra.[1][2] This guide provides troubleshooting strategies and foundational knowledge to help you navigate these complexities with confidence.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during spectral acquisition and interpretation.
Q1: Why are the imidazole ring proton signals (H-2 and H-4) broader than expected or even disappearing?
A1: This is a classic sign of chemical exchange occurring on an intermediate timescale relative to the NMR experiment. For unsymmetrically substituted imidazoles, two primary phenomena are at play:
-
Prototropic Tautomerism: The N-H proton can rapidly exchange between the two nitrogen atoms (N-1 and N-3). If the rate of this exchange is comparable to the frequency difference between the signals for the two tautomers, it leads to signal broadening. In many cases, this exchange is fast, resulting in a time-averaged spectrum where C4 and C5 signals might appear equivalent.[3][4] However, for the hydrochloride salt in certain solvents, this exchange can be slowed, but not stopped, leading to broadening.
-
Proton Exchange with Solvent/Acid: The acidic protons (N-H and the proton from HCl) can exchange with each other and with trace amounts of water in the solvent. This is a common cause of broadening for N-H signals and adjacent C-H signals. This rate is highly dependent on temperature, concentration, and the specific solvent used.[5]
Troubleshooting Steps:
-
Lower the Temperature: Cooling the sample can slow down the exchange rate, potentially sharpening the signals of the individual tautomers.
-
Change Solvents: Aprotic, non-polar solvents can sometimes reduce the rate of proton exchange compared to polar, protic solvents. However, solubility of the hydrochloride salt may be an issue.[6] DMSO-d₆ is often a good choice as it can slow the exchange of N-H protons.[4]
-
Ensure Sample is Dry: Use a freshly opened bottle of deuterated solvent or dry it using molecular sieves to minimize exchange with water.
Q2: My chemical shifts for the imidazole protons don't match literature values for the neutral compound. Why?
A2: You are analyzing the hydrochloride salt , which means the imidazole ring is protonated, forming an imidazolium cation. This has a profound effect on the electronic structure and, consequently, the NMR chemical shifts.
-
Causality: The positive charge on the imidazolium ring is electron-withdrawing. This deshields the ring protons, causing them to resonate at a significantly lower field (higher ppm value) compared to the neutral imidazole.[7][8][9] Protons on carbons adjacent to the newly protonated nitrogen will experience the most substantial downfield shift.[10][11] For instance, the H-2 and H-4/H-5 protons in an imidazolium ion are typically shifted downfield by 1-2 ppm compared to the neutral species.[8]
Verification Step:
-
To confirm you have the salt, you can carefully add a small amount of a non-nucleophilic base (like anhydrous Na₂CO₃ or a hindered amine) to your NMR tube to deprotonate the sample. You should observe the signals shifting upfield towards the values expected for the neutral compound.
Q3: I see more than the expected number of signals for the imidazole ring. What's happening?
A3: This typically indicates that the tautomeric exchange is slow on the NMR timescale. In the case of 2-(1H-Imidazol-5-yl)ethanol, protonation can occur at either N-1 or N-3. While these are chemically equivalent in the parent imidazole, the substituent at C-5 breaks this symmetry.
-
Slow Tautomerism: If the proton exchange between the two nitrogens is slow, you will see separate sets of signals for each of the two co-existing tautomers. The ratio of these tautomers, and thus the intensity of their respective signals, will depend on their relative thermodynamic stability, which can be influenced by the solvent and temperature.[3][12]
Experimental Approach:
-
Variable Temperature (VT) NMR: Acquiring spectra at increasing temperatures should show the distinct sets of signals broadening, coalescing into a single averaged set, and then sharpening again as the exchange rate becomes very fast. This is a definitive confirmation of slow exchange.[4]
Q4: How can I definitively identify the N-H and O-H protons?
A4: The signals for N-H and O-H protons are often broad and their chemical shifts are highly variable. The most reliable method for their identification is a D₂O exchange experiment.
-
Mechanism: Deuterium oxide (D₂O) contains labile deuterium atoms that will rapidly exchange with labile protons (like those on heteroatoms) in your sample. Because deuterium is not observed in a ¹H NMR spectrum, the signals corresponding to the exchanged protons will disappear.
See Protocol 2 for a step-by-step guide on performing a D₂O exchange experiment.
Q5: The signals for the ethyl group protons (-CH₂CH₂OH) are shifted significantly downfield. Is this expected for the hydrochloride salt?
A5: Yes, this is entirely expected. The strong electron-withdrawing effect of the positively charged imidazolium ring extends to the substituents. The methylene group directly attached to the ring (-CH₂- at C-5) will be the most affected, followed by the more distant methylene group (-CH₂OH). This downfield shift is a direct consequence of the inductive effect of the cation.[10][11]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is tautomerism and how does it affect the NMR spectrum of this molecule?
A1: Tautomers are constitutional isomers of a compound that readily interconvert. In 2-(1H-Imidazol-5-yl)ethanol, prototropic tautomerism involves the migration of a proton between the N-1 and N-3 atoms of the imidazole ring. This creates two distinct isomers. The effect on the NMR spectrum depends on the rate of this interconversion.[2][3][12]
-
Fast Exchange: If the interconversion is much faster than the NMR timescale, you observe a single, time-averaged spectrum. The chemical shifts of H-4 and H-5, for example, would be an average of their values in the two tautomeric forms.
-
Slow Exchange: If the interconversion is slow, you will see two separate sets of peaks, one for each tautomer, with their integration reflecting the equilibrium population of each.[3]
-
Intermediate Exchange: If the rate is comparable to the NMR timescale, the corresponding signals will be very broad or may even disappear into the baseline.[3]
Q2: How does the hydrochloride salt form influence the NMR spectrum?
A2: The formation of a hydrochloride salt involves the protonation of one of the basic nitrogen atoms on the imidazole ring, creating a positively charged imidazolium ion.[8][9] This has several key consequences:
-
Downfield Shifts: The positive charge inductively deshields all protons in the molecule, causing their signals to shift to a higher ppm value. The effect is strongest for protons closer to the positive charge (i.e., the ring protons and the adjacent CH₂ group).[10][11]
-
Changes in Coupling Constants: The electronic changes upon protonation can slightly alter the J-coupling values between protons.
-
Solubility: The salt form is typically more soluble in polar solvents like D₂O, Methanol-d₄, or DMSO-d₆ and less soluble in non-polar solvents like CDCl₃ or Benzene-d₆.[6]
Q3: What is the effect of pH on the NMR spectrum of 2-(1H-Imidazol-5-yl)ethanol?
A3: The NMR spectrum of this compound is highly pH-dependent because the imidazole ring can exist in protonated (cationic), neutral, or deprotonated (anionic) states. The pKa of the imidazole ring is typically around 7, meaning small changes in pH around neutrality can significantly alter the protonation state.[1][13]
-
Low pH (Acidic): The ring is fully protonated (imidazolium form). Signals are shifted downfield.
-
Neutral pH (~pKa): A mixture of the neutral and protonated forms exists in equilibrium. If the exchange is fast, you will observe a single set of averaged signals whose chemical shifts are a weighted average based on the pH. This property allows imidazole to be used as an internal pH indicator in NMR samples.[14]
-
High pH (Basic): The ring is in its neutral form. Signals are shifted upfield relative to the acidic form.
Q4: Which solvent is best for analyzing this compound?
A4: The choice of solvent is critical and depends on the information you seek.[15]
-
DMSO-d₆: An excellent choice for hydrochloride salts. Its high polarity aids dissolution, and it is aprotic, which helps to slow down the exchange of the N-H and O-H protons, often allowing them to be observed as distinct (though sometimes broad) signals.
-
D₂O: Ideal if you want to study pH effects or if solubility is a major issue. However, all labile protons (N-H, O-H) will exchange with the solvent and become invisible.
-
Methanol-d₄ (CD₃OD): A good polar, protic solvent that can dissolve the salt. The O-H and N-H protons will exchange with the solvent's -OD group, so they will not be observed.
-
Chloroform-d (CDCl₃): Generally not suitable for hydrochloride salts due to poor solubility.[6] It may be used for the neutral (free base) form of the compound.
Part 3: Key Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
Rationale: Proper sample preparation is fundamental to acquiring a high-quality spectrum. A homogeneous solution free of particulate matter is required to achieve good magnetic field homogeneity (shimming).[16][17]
Methodology:
-
Weigh Sample: Accurately weigh 5-10 mg of the this compound derivative.
-
Transfer to Vial: Transfer the solid to a small, clean, dry glass vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). This volume should result in a sample height of about 4-5 cm in a standard 5 mm NMR tube.[16][18]
-
Dissolve: Vortex or gently sonicate the vial to ensure the sample dissolves completely. Visually inspect for any remaining solid particles.[19]
-
Filter and Transfer: Using a Pasteur pipette with a small plug of cotton or glass wool at the tip, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any dust or undissolved particulates that can ruin the spectral resolution.[17]
-
Cap and Label: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[19]
Protocol 2: D₂O Exchange for Identification of Labile Protons
Rationale: This simple experiment confirms the identity of exchangeable protons (N-H, O-H) by replacing them with deuterium, which is invisible in ¹H NMR.[6]
Methodology:
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 (preferably in a solvent like DMSO-d₆ where the labile protons might be visible) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange.
-
Re-acquire Spectrum: Place the sample back into the spectrometer, re-shim if necessary, and acquire a second ¹H NMR spectrum using the same parameters.
-
Compare Spectra: Compare the "before" and "after" spectra. The signals that have disappeared or significantly decreased in intensity correspond to the exchangeable N-H and O-H protons. A new, likely broad signal from HOD may appear.
Part 4: Visual Summaries & Reference Data
Logical & Chemical Process Diagrams
Caption: Tautomeric equilibrium of the imidazole ring.
Caption: Protonation equilibrium forming the hydrochloride salt.
Caption: Workflow for troubleshooting common NMR spectral issues.
Table 1: Typical ¹H NMR Chemical Shift Ranges
This table provides estimated chemical shifts for the non-labile protons of 2-(1H-Imidazol-5-yl)ethanol in its neutral and hydrochloride salt forms. Actual values can vary with solvent and concentration.
| Proton Assignment | Neutral Form (Free Base) | Hydrochloride Salt Form | Rationale for Shift |
| H-2 (imidazole) | ~7.5 - 7.7 ppm | ~8.8 - 9.1 ppm | Strong deshielding from positive charge |
| H-4 (imidazole) | ~6.8 - 7.0 ppm | ~7.5 - 7.8 ppm | Strong deshielding from positive charge |
| -CH₂- (ring sidechain) | ~2.6 - 2.8 ppm | ~3.0 - 3.3 ppm | Inductive effect from imidazolium ring |
| -CH₂-OH (sidechain) | ~3.6 - 3.8 ppm | ~3.8 - 4.1 ppm | Weaker inductive effect from ring |
References
- Identifying the tautomer state of a substituted imidazole by ¹³C NMR... - ResearchGate.
- The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. - ACS Publications.
- The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Comments on estimation of tautomeric equilibrium constants for aqueous histidine | Journal of the American Chemical Society.
- 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI.
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET.
- 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed.
- 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) - TÜBİTAK Academic Journals.
- High-Resolution Solid-State NMR Studies of Imidazole-Based Proton Conductors: Structure Motifs and Chemical Exchange from 1H NMR | The Journal of Physical Chemistry B - ACS Publications.
- Internal pH indicators for biomolecular NMR - PubMed.
- (PDF) Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations - ResearchGate.
- Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO - Prof. Dr. H.-H. Limbach.
- Supporting information for - The Royal Society of Chemistry.
- Assignment of imidazole resonances from two-dimensional proton NMR spectra of bovine Cu,Zn superoxide dismutase - CORE.
- Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH.
- (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition - ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
- Isotropically shifted NMR resonances for the proximal histidyl imidazole NH protons in cobalt hemoglobin and iron-cobalt hybrid hemoglobins. Binding of the proximal histidine toward porphyrin metal ion in the intermediate state of cooperative ligand binding - PubMed.
- NMR Sample Preparation: The Complete Guide - Organomation.
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.
- Proton signals in the 1 H NMR spectra of the imidazole derivatives in... - ResearchGate.
- 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... - ResearchGate.
- Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups - MDPI.
- Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester.
- Can the salt form of my organic compound be determined using NMR? - ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 10. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Internal pH indicators for biomolecular NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. organomation.com [organomation.com]
- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Validation & Comparative
A Comparative Guide to Imidazole Isomers in Synthesis: 2-(1H-Imidazol-5-yl)ethanol vs. 2-(1H-Imidazol-1-yl)ethanol
The imidazole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4][5] For researchers and drug development professionals, the strategic selection of starting materials is paramount. This guide provides an in-depth comparison of two positional isomers, 2-(1H-Imidazol-5-yl)ethanol hydrochloride and 2-(1H-Imidazol-1-yl)ethanol, focusing on the profound impact their structural differences have on synthetic accessibility, physicochemical properties, and ultimate application in drug design.
Structural and Physicochemical Properties: More Than Just a Positional Change
The fundamental difference between these two molecules lies in the attachment point of the hydroxyethyl side chain to the imidazole ring. In 2-(1H-Imidazol-1-yl)ethanol, the substituent is on a nitrogen atom (N-1), resulting in a 1-substituted imidazole. In 2-(1H-Imidazol-5-yl)ethanol, the substituent is on a carbon atom (C-5), leaving the N-1 and N-3 positions of the ring available for tautomerization and protonation. This seemingly minor change has significant consequences for their chemical behavior and physical properties.
// Invisible edge for layout edge [style=invis]; a -> b; } caption: "Structural Isomers: N-1 vs. C-5 Substitution."
This structural isomerism directly influences key physicochemical parameters that are critical for both synthetic manipulation and pharmacological activity.
| Property | 2-(1H-Imidazol-1-yl)ethanol | This compound | Key Implications for Synthesis & Drug Development |
| Molecular Formula | C₅H₈N₂O[6] | C₅H₈N₂O · HCl | The hydrochloride salt form of the C-5 isomer enhances its stability and water solubility for storage and formulation. |
| Molecular Weight | 112.13 g/mol [6] | 148.59 g/mol | Difference is due to the HCl salt. |
| CAS Number | 1615-14-1[6] | 180307-01-1[7] | Unique identifiers for sourcing and regulatory purposes. |
| Appearance | White or colorless to yellow powder, lump, or clear liquid | Solid | The physical state dictates handling and dissolution procedures in the lab. |
| Melting Point | 36-40 °C[6] | Not available | The low melting point of the N-1 isomer suggests it may be handled as a liquid in some conditions. |
| LogP (Predicted) | -0.0555[8] | -0.4 (for free base)[9] | Both compounds are hydrophilic, which affects their solubility in organic solvents and potential to cross lipid membranes. |
| pKa (Predicted) | ~6.9 (imidazole ring) | ~6.5 (imidazole ring) | The N-1 substituted isomer has only one basic nitrogen. The C-5 isomer has two, and its pKa is crucial for its charge state at physiological pH, impacting receptor binding and ADME properties. |
A Tale of Two Syntheses: The Challenge of Regioselectivity
The synthetic accessibility of these two isomers is dramatically different and highlights a core challenge in heterocyclic chemistry: regioselectivity.[10][11]
Synthesis of 2-(1H-Imidazol-1-yl)ethanol: The Path of Least Resistance
The synthesis of the N-1 isomer is generally straightforward. Because the N-H proton of imidazole is acidic and the nitrogen is nucleophilic, direct N-alkylation is the most common and efficient strategy.
Common Synthetic Routes:
-
Direct Alkylation: Reaction of imidazole with a 2-haloethanol (e.g., 2-chloroethanol) in the presence of a base.
-
Ketone Reduction (Two-Step): A highly versatile method involves reacting imidazole with an α-haloketone to form a 2-(1H-imidazol-1-yl)-ethanone intermediate. This ketone is then selectively reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄).[12][13][14] This approach is foundational for creating a wide range of antifungal drugs.[12][15]
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol
This protocol is representative of the ketone reduction method.[14]
-
Reaction Setup: A mixture of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone (10 mmol) and dry ethanol (30 ml) is prepared in a round-bottom flask.
-
Reduction: Sodium borohydride (20 mmol) is added to the mixture.
-
Reflux: The reaction mixture is heated to reflux for 3 hours.
-
Workup: The solvent is evaporated. The residue is neutralized with dilute hydrochloric acid and refluxed for 30 minutes.
-
Isolation: After cooling, the solution is made alkaline with sodium hydroxide. The resulting precipitate is collected by filtration.
-
Purification: The crude product is recrystallized from ethanol to yield the pure final product.
Synthesis of 2-(1H-Imidazol-5-yl)ethanol: Navigating Isomeric Complexity
Synthesizing the C-5 isomer is significantly more challenging. Direct C-H functionalization of the imidazole ring is difficult to control and typically yields a mixture of isomers (C-2, C-4, and C-5). Therefore, regioselective synthesis often requires constructing the imidazole ring from acyclic precursors that already contain the desired substituent.[10][11][16]
Common Synthetic Strategies:
-
Ring Construction (e.g., Debus Synthesis variants): These methods involve the condensation of a dicarbonyl compound, an aldehyde, and ammonia (or a source thereof).[5] To achieve the desired product, one of the starting materials must incorporate the hydroxyethyl moiety in a way that directs its final position to C-5. This requires careful selection of precursors and reaction conditions.
-
Multi-step Functionalization: Another approach involves starting with a pre-functionalized imidazole, such as 4(5)-imidazolecarboxaldehyde, and performing a series of reactions (e.g., Wittig reaction followed by reduction) to build the side chain.
The final step for obtaining the specified product involves treating the synthesized free base with hydrochloric acid to form the stable hydrochloride salt.[15]
Applications in Synthesis: A Choice Dictated by the Target
The choice between these two isomers is entirely dependent on the desired pharmacophore and the intended biological target.
2-(1H-Imidazol-1-yl)ethanol: The Azole Antifungal Workhorse
This isomer is a crucial building block for a large class of azole antifungal drugs, including miconazole and econazole.[12][13][17]
-
Mechanism of Action: In these drugs, the unsubstituted N-3 atom of the imidazole ring acts as a key ligand, coordinating to the heme iron atom within the active site of the fungal enzyme lanosterol 14α-demethylase (CYP51).[12][15] This inhibition disrupts ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to cell death.
-
Synthetic Handle: The ethanol side chain provides a convenient point for further chemical modification, such as esterification, allowing for the introduction of other groups to optimize binding affinity, potency, and pharmacokinetic properties.[12][15]
-
Other Applications: This scaffold is also explored in other therapeutic areas, such as the development of potent heme oxygenase-1 (HO-1) inhibitors for anticancer therapy.[12]
2-(1H-Imidazol-5-yl)ethanol: The Biomimetic Specialist
The 4(5)-substituted imidazole motif is a hallmark of essential biological molecules, most notably the amino acid histidine and the neurotransmitter histamine.[2][4]
-
Histidine/Histamine Mimicry: The presence of the unsubstituted N-H group and the adjacent nitrogen allows the C-5 isomer to act as a proton donor, proton acceptor, and a bidentate ligand for metal ions. This makes it an ideal starting material for designing molecules that target histamine receptors or metalloenzymes where a histidine-like interaction is desired.
-
Pharmacophore Design: It serves as a scaffold for compounds targeting G-protein coupled receptors (GPCRs), kinases, and other enzymes where the specific tautomeric and hydrogen-bonding capabilities of the 4(5)-substituted imidazole are required for molecular recognition.
Conclusion and Recommendations
The synthetic and strategic comparison between 2-(1H-Imidazol-1-yl)ethanol and this compound offers a clear lesson in the importance of isomeric purity and synthetic planning in drug discovery.
-
Choose 2-(1H-Imidazol-1-yl)ethanol when:
-
Your target requires an N-substituted imidazole pharmacophore, such as in the design of azole antifungals or certain enzyme inhibitors.
-
A straightforward, scalable, and high-yielding synthesis is a priority.
-
The primary interaction with the biological target involves coordination through a single imidazole nitrogen.
-
-
Choose this compound when:
-
Your design strategy involves mimicking the structure and function of histidine or histamine.
-
The target interaction relies on the tautomeric system of the imidazole ring, requiring both hydrogen bond donating and accepting capabilities.
-
You are prepared for a more complex, multi-step synthesis where regiochemical control is the primary challenge.
-
Ultimately, the decision rests on a deep understanding of the target biology. While the N-1 isomer offers a well-trodden and efficient path for specific applications, the C-5 isomer, despite its synthetic complexity, provides access to a unique and biologically crucial chemical space.
References
- Benchchem. (n.d.). 2-(1H-Imidazol-1-yl)ethanol | Research Chemical.
- Schmidt, M. A., & Eastgate, M. D. (2011). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry.
- Schmidt, M. A., & Eastgate, M. D. (2011). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(2), 354-368. DOI:10.1039/C1OB06690K.
- Semantic Scholar. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles.
- ChemicalBook. (n.d.). alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.
- ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
- Alfa Chemistry. (n.d.). 2-(1H-Imidazol-1-yl)ethanol.
- Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol.
- Life Chemicals. (2023). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.
- ResearchGate. (2019). Regioselective synthesis of novel tetrasubstituted imidazole derivatives.
- MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- PubChem. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol.
- National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.
- ChemSynthesis. (n.d.). 2-(1H-imidazol-5-yl)ethanol.
- PubChem. (n.d.). CID 175318239.
- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
- PubChem. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-.
- Benchchem. (n.d.). Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide.
- Sigma-Aldrich. (n.d.). 2-(2-Methyl-1H-imidazol-1-yl)ethanol.
- ChemScene. (n.d.). 2-(1H-Imidazol-5-yl)ethanol.
- BLDpharm. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- TCI Chemicals. (n.d.). 2-(1H-Imidazol-1-yl)ethanol.
Sources
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 180307-01-1|this compound|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. 2-(1-Methyl-1H-imidazol-2-yl)ethanol | C6H10N2O | CID 565964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 14. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Regioselective synthesis of 1,4-disubstituted imidazoles. | Semantic Scholar [semanticscholar.org]
- 17. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 2-(1H-Imidazol-5-yl)ethanol and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount for lead optimization and target validation. This guide provides an in-depth, objective comparison of the potential biological activities of 2-(1H-Imidazol-5-yl)ethanol and its key isomers, 2-(1H-Imidazol-2-yl)ethanol and 2-(1H-Imidazol-4-yl)ethanol. By leveraging established principles of medicinal chemistry and receptor pharmacology, we will explore their hypothesized interactions with histamine receptors and provide detailed experimental protocols to validate these postulations.
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents.[1][2][3][4][5][6] Its unique electronic and structural properties allow for diverse interactions with biological targets.[6] The isomers of 2-(1H-Imidazol-yl)ethanol, while chemically similar, are expected to exhibit distinct biological profiles due to the differential positioning of the ethanol side chain on the imidazole ring. This positional variance directly impacts the molecule's ability to interact with receptor binding pockets, particularly those of the histamine receptors.
The Histamine Receptor Family: Key Targets for Imidazole Derivatives
Histamine, an endogenous amine, modulates a wide array of physiological responses through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[7][8][9][10] The structural similarity of the 2-(1H-Imidazol-yl)ethanol isomers to the endogenous ligand histamine suggests that these compounds are likely to interact with one or more of these receptors. Understanding the signaling pathways of each receptor is crucial to predicting and interpreting the biological activity of these isomers.
-
Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, H1R activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][11] This cascade results in an increase in intracellular calcium levels, a key signaling event for inflammatory and allergic responses.
-
Histamine H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8][12][13] This pathway is famously associated with the stimulation of gastric acid secretion.
-
Histamine H3 Receptor (H3R): This receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP.[10][14][15] H3Rs are primarily found in the central nervous system where they act as presynaptic autoreceptors to modulate the release of histamine and other neurotransmitters.[10][16]
-
Histamine H4 Receptor (H4R): Also coupled to Gi/o proteins, H4R activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP.[3][9][17] It can also mediate intracellular calcium mobilization.[3][17] The H4R is predominantly expressed on immune cells and is involved in inflammatory and immune responses.[6][9][17]
Positional Isomerism and Hypothesized Receptor Activity
The precise positioning of the ethyl-alcohol substituent on the imidazole ring is the critical determinant of the potential biological activity of the three isomers. Based on established structure-activity relationships (SAR) for histamine receptor agonists, we can propose a hypothetical activity profile for each isomer.[4][18][19][20]
-
2-(1H-Imidazol-5-yl)ethanol (and its tautomer, 2-(1H-Imidazol-4-yl)ethanol)): Histamine itself is 2-(1H-Imidazol-4-yl)ethanamine. The 4- and 5-positions of the imidazole ring are electronically and sterically similar due to tautomerization. Therefore, 2-(1H-Imidazol-5-yl)ethanol and 2-(1H-Imidazol-4-yl)ethanol are the closest structural analogs of histamine among the isomers. It is hypothesized that these isomers will exhibit the broadest activity across the histamine receptor family, likely acting as agonists. Their affinity and potency at each receptor subtype would need to be experimentally determined. The presence of a hydroxyl group instead of an amine may influence binding affinity and efficacy.
-
2-(1H-Imidazol-2-yl)ethanol: Substitution at the 2-position of the imidazole ring generally leads to compounds with altered selectivity profiles compared to histamine.[4][18] It is plausible that 2-(1H-Imidazol-2-yl)ethanol may exhibit weaker activity or act as a partial agonist or even an antagonist at certain histamine receptors. Its distinct electronic and steric profile could favor binding to a specific receptor subtype over others.
Comparative Overview of Hypothesized Biological Activities
| Compound | Hypothesized Primary Target(s) | Expected Downstream Signaling | Potential Biological Effects |
| 2-(1H-Imidazol-5-yl)ethanol | Histamine Receptors (H1, H2, H3, H4) | Varied: ↑ Ca²⁺, ↑ cAMP, ↓ cAMP | Pro-inflammatory, modulation of gastric acid, neurotransmitter release, and immune responses. |
| 2-(1H-Imidazol-4-yl)ethanol | Histamine Receptors (H1, H2, H3, H4) | Varied: ↑ Ca²⁺, ↑ cAMP, ↓ cAMP | Pro-inflammatory, modulation of gastric acid, neurotransmitter release, and immune responses. |
| 2-(1H-Imidazol-2-yl)ethanol | Potentially selective for a Histamine Receptor subtype | To be determined | May exhibit more specific biological effects depending on receptor selectivity. |
Experimental Validation: Protocols and Workflows
To empirically determine and compare the biological activities of these isomers, a series of in vitro assays are required. The following protocols provide a robust framework for characterizing their interactions with histamine receptors.
Calcium Mobilization Assay for H1 and H4 Receptor Activity
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK) 293 cells stably expressing the human H1 or H4 receptor in appropriate media.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere and reach confluence.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of the test compounds (2-(1H-Imidazol-5-yl)ethanol and its isomers) and a known agonist (histamine) in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compounds to the wells and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).
cAMP Accumulation/Inhibition Assay for H2, H3, and H4 Receptor Activity
This assay quantifies changes in intracellular cAMP levels following receptor activation.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human H2, H3, or H4 receptor.
-
Cell Plating: Seed the cells into 96-well plates and allow them to reach confluence.
-
Compound Incubation:
-
For H2R (Gs-coupled): Incubate cells with serial dilutions of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C.
-
For H3R and H4R (Gi-coupled): Pre-treat cells with serial dilutions of the test compounds for 15 minutes, then stimulate with a known adenylyl cyclase activator (e.g., forskolin) in the presence of a phosphodiesterase inhibitor for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis:
-
For H2R: Plot the cAMP concentration against the compound concentration to determine the EC50 for agonists.
-
For H3R and H4R: Plot the percentage inhibition of the forskolin-induced cAMP response against the compound concentration to determine the IC50 for agonists (acting as functional antagonists to the forskolin stimulation).
-
Conclusion
The experimental protocols detailed in this guide provide a clear and actionable framework for researchers to empirically test these hypotheses. By systematically evaluating the activity of each isomer at the H1, H2, H3, and H4 receptors, the scientific community can gain valuable insights into the structure-function relationships of these simple yet important imidazole derivatives. This knowledge is not only of fundamental scientific interest but also holds the potential to inform the design of novel therapeutic agents with improved selectivity and efficacy.
References
- Histamine H1 receptor. (n.d.). In Wikipedia.
- Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-activity relationships of histamine H1-receptor agonists. Mini reviews in medicinal chemistry, 4(9), 935–940.
- Stark, H., & Schunack, W. (2004). Structure-activity relationships of histamine H2 receptor ligands. Mini reviews in medicinal chemistry, 4(9), 941–954.
- Small Molecule Pathway Database. (n.d.). Intracellular Signalling Through Histamine H2 Receptor and Histamine.
- ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor.
- Grote, A., & Seifert, R. (2016). Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. Cellular signalling, 28(2), 172–181.
- Small Molecule Pathway Database. (n.d.). Histamine H1 Receptor Activation.
- Leurs, R., Smit, M. J., & Timmerman, H. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 29 Suppl 3, 19–28.
- Histamine H2 receptor. (n.d.). In Wikipedia.
- Nakagami, S., et al. (2020). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 21(21), 8253.
- Fu, W., et al. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of neurochemistry, 135(4), 682–694.
- Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists. Bentham Science.
- Lee, S. K., et al. (2003). Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C. Naunyn-Schmiedeberg's archives of pharmacology, 367(2), 146–153.
- Hancock, A. A. (2006). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Expert opinion on therapeutic targets, 10(4), 543–561.
- Szeberényi, J. B., et al. (2021). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. Molecules (Basel, Switzerland), 26(23), 7243.
- Menge, W. M., et al. (1991). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of medicinal chemistry, 34(4), 1353–1361.
- Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature reviews. Drug discovery, 7(1), 41–53.
- Wang, H., et al. (2018). Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. American journal of physiology. Gastrointestinal and liver physiology, 314(1), G100–G111.
- Li, D., et al. (2003). Histamine inhibits atrial myocytic ANP release via H2 receptor-cAMP-protein kinase signaling. American journal of physiology.
- ResearchGate. (n.d.). Scheme of the signal transduction of H1-histamine receptors in the atrium in cardiomyocytes.
- Histamine H4 receptor. (n.d.). In Wikipedia.
- Histamine H3 receptor. (n.d.). In Wikipedia.
- Sadek, B., et al. (2016). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Current neuropharmacology, 14(1), 47–59.
- Pertz, H. H., Elz, S., & Schunack, W. (2004). Structure-Activity Relationships of Histamine H1-Receptor Agonists.
- de Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of medicinal chemistry, 42(7), 1115–1122.
- Tedford, C. E., et al. (2001). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. The Journal of pharmacology and experimental therapeutics, 297(2), 741–749.
- van der Goot, H., et al. (1992). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Journal of medicinal chemistry, 35(15), 2814–2819.
- Łazewska, D., et al. (2009). Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates. Bioorganic & medicinal chemistry letters, 19(23), 6682–6685.
- Tsuruta, Y., & Ohtsu, H. (2003). Alcohol-histamine interactions. Nihon Arukoru Yakubutsu Igakkai zasshi = Japanese journal of alcohol studies & drug dependence, 38(6), 564–573.
- Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of pharmacology and experimental therapeutics, 314(3), 1310–1321.
- Panula, P., & Nuutinen, S. (2013). The histaminergic system in the brain: structural and functional perspectives. Physiological reviews, 93(3), 1321–1378.
- Zimatkin, S. M., & Anichtchik, O. V. (1999). Alcohol-histamine interactions. Alcohol and alcoholism (Oxford, Oxfordshire), 34(2), 141–147.
- Zimatkin, S. M. (1994). [Interactions between ethanol and histamine]. Eksperimental'naia i klinicheskaia farmakologiia, 57(4), 69–73.
- Chylewska, A., et al. (2023). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules (Basel, Switzerland), 28(18), 6695.
Sources
- 1. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-Activity Relationships of Histamine H1-Receptor Agonists | Bentham Science [eurekaselect.com]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 9. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 10. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 11. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histamine inhibits atrial myocytic ANP release via H2 receptor-cAMP-protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of histamine H1-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of histamine H2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Analysis and Comparison of Imidazole-Based Linkers
Introduction: The Central Role of Imidazole in Modern Linker Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity for metal coordination make it an exceptionally versatile building block.[3][4] In drug development, imidazole-based linkers are integral to creating prodrugs, antibody-drug conjugates (ADCs), and targeted delivery systems, often designed to respond to specific physiological cues like pH.[3][5] In materials science, they are fundamental to the architecture of Metal-Organic Frameworks (MOFs), influencing pore size, stability, and catalytic activity.[4][6]
Given their critical function, the precise structural characterization of these linkers is not merely a procedural step but a fundamental requirement for ensuring efficacy, safety, and reproducibility. A linker that is improperly identified or structurally ambiguous can lead to off-target effects, unpredictable release kinetics, or failed material synthesis.
This guide provides an in-depth, comparative analysis of common imidazole-based linkers using foundational spectroscopic techniques. As a Senior Application Scientist, my objective is not just to present protocols, but to illuminate the scientific reasoning behind them. We will explore why a specific technique is chosen, what spectral features are critical for interpretation, and how subtle structural changes on the imidazole ring manifest as distinct, measurable spectroscopic signatures. This guide is designed for researchers, scientists, and drug development professionals who require a robust, validated approach to linker characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For imidazole-based linkers, both ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, revealing connectivity, chemical environment, and the electronic effects of various substituents.
Expertise & Causality: Why NMR is Essential
The power of NMR lies in its sensitivity to the local electronic environment of each nucleus. The chemical shift (δ) of a proton or carbon atom on the imidazole ring is directly influenced by the electron density around it. Electron-withdrawing groups (like a carbonyl) will deshield nearby nuclei, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like a methyl group) will shield them, causing an upfield shift. This sensitivity allows for precise confirmation of a linker's identity and purity. Coordination to a metal ion, for instance, typically causes a significant downfield shift of the ring proton signals, confirming successful complex formation.[7]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the imidazole-based linker.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.
-
Causality Note: The choice of solvent is critical. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and because the N-H proton of the imidazole ring is often observable, whereas it may exchange with the solvent in D₂O.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrumentation & Data Acquisition:
-
Use a Fourier Transform NMR spectrometer (a 400 MHz or 500 MHz instrument is common for this application).
-
Acquire a ¹H NMR spectrum first. A standard acquisition may involve 16-64 scans.
-
Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this requires a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of different types of protons.
-
Assign the peaks to the corresponding protons and carbons in the linker structure based on their chemical shift, multiplicity (splitting pattern), and integration.
-
Comparative Analysis of Imidazole Linkers by NMR
To illustrate how structure dictates the NMR spectrum, we will compare three representative linkers:
-
Linker A: 1H-imidazole (the parent compound)
-
Linker B: 4-Methyl-1H-imidazole (an electron-donating substituent)
-
Linker C: Imidazole-2-carboxaldehyde (an electron-withdrawing substituent)
| Compound | Proton | Expected ¹H Chemical Shift (δ, ppm) | Carbon | Expected ¹³C Chemical Shift (δ, ppm) | Supporting Source(s) |
| Linker A: 1H-imidazole | H2 | ~7.7 | C2 | ~138 | [9] |
| H4/H5 | ~7.1 | C4/C5 | ~122 | [9] | |
| Linker B: 4-Methylimidazole | H2 | ~7.5 (Upfield shift) | C2 | ~135 | [10] |
| H5 | ~6.7 (Upfield shift) | C4 | ~130 | [10] | |
| -CH₃ | ~2.2 | C5 | ~115 | [10] | |
| Linker C: Imidazole-2-carboxaldehyde | H4/H5 | ~7.3 (Downfield shift) | C2 | ~145 | [8] |
| -CHO | ~9.8 (Strongly downfield) | C4/C5 | ~128 | [8] | |
| -CHO | ~185 | [8] | |||
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |
The data clearly shows that the methyl group in Linker B shields the ring protons, shifting them upfield compared to the parent imidazole. Conversely, the strongly electron-withdrawing aldehyde group in Linker C deshields the ring protons, shifting them downfield.[8][10] The aldehyde proton itself appears at a very characteristic low-field position (~9.8 ppm). These distinct fingerprints allow for confident identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making the FT-IR spectrum a unique molecular "fingerprint."
Expertise & Causality: Why FT-IR is a First-Line Analytical Tool
For imidazole-based linkers, FT-IR provides immediate confirmation of key structural features. The presence or absence of a broad N-H stretching band, for example, can instantly differentiate between an N-substituted and an N-unsubstituted imidazole.[11] If a linker has been modified, such as by adding a carboxylic acid or an amide, FT-IR provides definitive evidence through the appearance of strong C=O and O-H or N-H stretching bands. It is an indispensable tool for monitoring reaction progress and confirming the successful installation of desired functional groups.[12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation:
-
ATR is the most common and convenient method for solid or liquid samples.
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount of the solid linker powder or a drop of the liquid linker directly onto the ATR crystal.
-
-
Instrumentation & Data Acquisition:
-
Use an FT-IR spectrometer equipped with an ATR accessory.
-
Apply pressure to the sample using the pressure arm to ensure good contact with the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans in the range of 4000–400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (peaks) and correlate them to the functional groups in the proposed linker structure.
-
Pay close attention to both the position (wavenumber, cm⁻¹) and intensity (strong, medium, weak) of the bands.
-
Comparative Analysis of Imidazole Linkers by FT-IR
Let's compare our three model linkers to see how their vibrational spectra differ.
| Vibrational Mode | Linker A: Imidazole | Linker B: 4-Me-Imidazole | Linker C: Im-2-carboxaldehyde | Supporting Source(s) |
| N-H Stretch | ~3300-3000 cm⁻¹ (broad) | ~3300-3000 cm⁻¹ (broad) | ~3300-3000 cm⁻¹ (broad) | [11][14] |
| Aromatic C-H Stretch | ~3126 cm⁻¹ | Similar to Imidazole | Similar to Imidazole | [11] |
| Aliphatic C-H Stretch | N/A | ~2925 cm⁻¹ (from -CH₃) | N/A | [15] |
| C=O Stretch (Aldehyde) | N/A | N/A | ~1680 cm⁻¹ (strong, key) | [14] |
| C=N / C=C Ring Stretch | ~1593, 1486 cm⁻¹ | Similar to Imidazole | Similar to Imidazole | [11] |
| C-N Ring Stretch | ~1325 cm⁻¹ | Similar to Imidazole | Similar to Imidazole | [11] |
The most dramatic difference is the appearance of a strong, sharp absorption band around 1680 cm⁻¹ in the spectrum of Linker C , which is the unmistakable signature of the aldehyde C=O stretch.[14] Additionally, Linker B will show characteristic aliphatic C-H stretching vibrations from its methyl group, which are absent in the other two linkers.[15]
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). For aromatic systems like imidazole, the key transitions are typically π → π*. The position of the maximum absorption (λmax) is sensitive to the structure of the molecule, particularly conjugation and the presence of auxochromic groups.
Expertise & Causality: Why UV-Vis is Useful for Conjugated Linkers
While less structurally informative than NMR or FT-IR, UV-Vis spectroscopy is a simple, rapid, and highly sensitive technique. Its primary utility for imidazole linkers is in confirming the electronic structure and quantifying concentration via the Beer-Lambert Law. The λmax is highly dependent on the extent of the π-conjugated system. Adding substituents to the imidazole ring can alter the energy gap between the π and π* orbitals, resulting in a shift of the λmax.[16] An electron-withdrawing group like a carbonyl, when conjugated with the ring, typically causes a bathochromic (red) shift to a longer wavelength, which is easily detectable.[16][17]
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the linker in a UV-transparent solvent (e.g., methanol, ethanol, or water) at a known concentration (e.g., 1x10⁻³ M).
-
Causality Note: The solvent choice matters as solvent polarity can influence the position of λmax. Consistency is key for comparative studies.[18]
-
Perform serial dilutions to obtain a sample with an absorbance in the optimal range of 0.1 - 1.0 AU.
-
-
Instrumentation & Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.
-
Fill a matching cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated, which is a characteristic constant for the molecule under specific conditions.
-
Comparative Analysis of Imidazole Linkers by UV-Vis
| Linker | Expected λmax (nm) | Observed Shift vs. Imidazole | Reason for Shift | Supporting Source(s) |
| Linker A: 1H-imidazole | ~209 | Baseline | π → π transition of the imidazole ring | [16][17] |
| Linker B: 4-Methylimidazole | ~217 | Red Shift (Bathochromic) | The methyl group is a weak electron-donating group (auxochrome). | [16][17] |
| Linker C: Imidazole-2-carboxaldehyde | ~280 | Strong Red Shift (Bathochromic) | The aldehyde group extends conjugation and acts as a chromophore. | [16][17] |
| Note: λmax values are dependent on the solvent used. |
The UV-Vis data provides a clear comparative picture. The simple alkyl substitution in Linker B causes a minor red shift. However, the conjugated carbonyl group in Linker C dramatically extends the π-system, lowering the energy required for the π → π* transition and causing a significant red shift to ~280 nm.[16] This makes UV-Vis an excellent tool for quickly distinguishing between linkers with and without conjugated carbonyl functionalities.
Mass Spectrometry (MS): The Final Confirmation of Mass and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the linker, which is a critical piece of data for confirming its identity. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural clues.
Expertise & Causality: Why MS is a Non-Negotiable Verification Step
MS provides the single most definitive piece of evidence for the elemental composition of a synthesized linker. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy (to four or five decimal places) to allow for the confident prediction of the molecular formula. This is a self-validating system: if the observed mass does not match the calculated mass for the proposed structure, the structure is incorrect. For imidazole itself, characteristic fragmentation peaks corresponding to the loss of HCN are often observed, providing further structural confirmation.[19]
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the linker (typically ~1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).
-
-
Instrumentation & Data Acquisition:
-
Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight of the linker.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Compare the observed m/z value with the calculated exact mass for the proposed chemical formula.
-
Analyze any significant fragment ions to see if they align with the expected fragmentation pathways of the linker.
-
Comparative Analysis of Imidazole Linkers by MS
| Linker | Formula | Calculated Exact Mass | Expected [M+H]⁺ (m/z) | Key Fragment(s) | Supporting Source(s) |
| Linker A: 1H-imidazole | C₃H₄N₂ | 68.0374 | 69.0453 | m/z 41 (loss of HCN) | [19][20] |
| Linker B: 4-Methylimidazole | C₄H₆N₂ | 82.0531 | 83.0609 | Varies with structure | [10] |
| Linker C: Imidazole-2-carboxaldehyde | C₄H₄N₂O | 96.0324 | 97.0402 | Varies with structure | [16] |
The primary value here is the unambiguous confirmation of the molecular weight. A high-resolution mass spectrum for Linker C that returns an [M+H]⁺ peak at m/z 97.0402 provides extremely strong evidence for the formula C₄H₅N₂O⁺, confirming the identity of the linker.
Visualizing the Workflow and Relationships
To synthesize this information, we can visualize both the analytical workflow and the structure-property relationships that are key to this guide.
Caption: General workflow for the comprehensive spectroscopic characterization of a newly synthesized imidazole-based linker.
Caption: Relationship between linker substituents and their resulting spectroscopic signatures.
Conclusion
The rigorous spectroscopic characterization of imidazole-based linkers is a foundational pillar of successful drug development and materials design. This guide has demonstrated that a multi-technique approach—combining NMR for structure, FT-IR for functional groups, UV-Vis for electronic properties, and MS for molecular weight—provides a self-validating system for comprehensive analysis. By understanding the causal links between a linker's molecular structure and its spectroscopic output, researchers can confidently identify, compare, and select the optimal linkers for their specific applications, ensuring the integrity and performance of the final product.
References
- Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI.
- A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Applic
- UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,...
- VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics.
- IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.
- The mass spectra of imidazole and 1-methylimidazole.
- FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)...
- PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry.
- Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed.
- ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
- 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L...
- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems.
- FT-IR spectrum of tetra substituted imidazole amine monomer.
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. International Journal of Engineering Science and Invention.
- Imidazole(288-32-4) 1H NMR spectrum. ChemicalBook.
- Imidazole MOFs linkers. Alfa Chemistry.
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
- 1H-Imidazole. NIST WebBook.
- Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. PubMed Central.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. mail.ijesi.org [mail.ijesi.org]
- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. arar.sci.am [arar.sci.am]
- 12. researchgate.net [researchgate.net]
- 13. jchemrev.com [jchemrev.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1H-Imidazole [webbook.nist.gov]
A Senior Application Scientist's Guide to Synthetic Building Blocks: Benchmarking 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Selection of Imidazole Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the imidazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1] Its prevalence stems from its unique electronic properties, its ability to act as a proton donor and acceptor, and its capacity to coordinate with metallic centers in enzymes, making it a cornerstone in the design of targeted therapeutics.[2] The strategic choice of a specific imidazole-containing building block is therefore a critical decision in the early stages of a drug discovery campaign, profoundly influencing not only the biological activity of the lead candidates but also the efficiency and scalability of their synthesis.
This guide provides an in-depth comparative analysis of 2-(1H-Imidazol-5-yl)ethanol hydrochloride (also known as 4-(2-hydroxyethyl)imidazole hydrochloride), a versatile yet sometimes overlooked building block. We will benchmark its performance and utility against its more commonly employed positional isomer, 2-(1H-Imidazol-1-yl)ethanol , and another key heterocyclic scaffold, 1H-1,2,4-triazole derivatives , particularly in the context of synthesizing antifungal agents and histamine H3 receptor antagonists. Our analysis will be grounded in the principles of structure-activity relationships (SAR) and synthetic efficiency, providing actionable insights for the discerning medicinal chemist.
Physicochemical Properties: A Comparative Overview
The initial selection of a building block often hinges on its fundamental physicochemical properties, which dictate its handling, solubility, and reactivity. The hydrochloride salt form of 2-(1H-Imidazol-5-yl)ethanol is often preferred in a laboratory setting to improve its stability and handling characteristics. The protonation of the imidazole ring to form the hydrochloride salt generally enhances aqueous solubility, a desirable trait for certain reaction conditions and for the preparation of stock solutions for biological screening.[3]
| Property | This compound | 2-(1H-Imidazol-1-yl)ethanol | 1H-1,2,4-Triazole |
| Molecular Formula | C₅H₉ClN₂O | C₅H₈N₂O | C₂H₃N₃ |
| Molecular Weight | 148.59 g/mol | 112.13 g/mol | 69.07 g/mol |
| Structure | Imidazole substituted at C5 | Imidazole substituted at N1 | Triazole ring |
| Key Reactive Sites | Hydroxyl group, N-1 and N-3 of imidazole | Hydroxyl group, N-3 of imidazole | N-1, N-2, N-4 of triazole |
| Expected Solubility | High in polar solvents (e.g., water, methanol, DMSO) | Soluble in polar organic solvents | Soluble in water and polar organic solvents |
| Handling Notes | Typically a stable, crystalline solid | Can be a low-melting solid or oil, potentially hygroscopic | Crystalline solid |
The Critical Isomeric Distinction: 5-yl versus 1-yl Imidazole Ethanol in Synthesis
The primary point of comparison for our target compound is its positional isomer, 2-(1H-Imidazol-1-yl)ethanol. This seemingly subtle structural difference has profound implications for both the synthetic routes employed and the biological activities of the resulting molecules.
Synthetic Implications: A Tale of Two Nitrogens
The key difference lies in the point of attachment of the ethanol side chain to the imidazole ring. In 2-(1H-Imidazol-5-yl)ethanol, the substitution is at a carbon atom, leaving both ring nitrogens available for further reactions or for acting as hydrogen bond donors/acceptors in a biological target. In contrast, 2-(1H-Imidazol-1-yl)ethanol has the side chain attached to one of the nitrogen atoms, sterically hindering that nitrogen and leaving only one nitrogen available for interaction.
This structural divergence dictates the synthetic strategies. 2-(1H-Imidazol-1-yl)ethanol is readily synthesized by the N-alkylation of imidazole with ethylene oxide or a 2-haloethanol.[4] This is a direct and often high-yielding process. The synthesis of 2-(1H-Imidazol-5-yl)ethanol is generally more complex, often requiring multi-step sequences that build the imidazole ring with the desired substitution pattern already in place.
Caption: A diagram illustrating the contrasting synthetic accessibility of the two imidazole ethanol isomers.
Application in Antifungal Drug Synthesis: A Case Study
The azole antifungals, such as miconazole and ketoconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). The nitrogen at the 3-position of the imidazole ring is crucial for coordinating with the heme iron in the enzyme's active site.
For derivatives made from 2-(1H-Imidazol-1-yl)ethanol , the N-1 position is blocked. This leaves the N-3 nitrogen free to act as the critical heme-coordinating atom, a well-established pharmacophore in many commercial antifungal drugs.[4]
Conversely, when 2-(1H-Imidazol-5-yl)ethanol is used, both N-1 and N-3 are, in principle, available for coordination. This can lead to different binding orientations within the active site and potentially novel structure-activity relationships. While less common in established antifungals, this building block offers an avenue for exploring new chemical space and potentially overcoming resistance mechanisms.
Benchmarking Against 1,2,4-Triazole Derivatives
Another important class of building blocks for antifungal agents are the 1,2,4-triazoles. Compared to imidazoles, triazoles are generally less susceptible to metabolic degradation and can exhibit greater target specificity.[5] This has led to the development of highly successful triazole-based antifungals like fluconazole and itraconazole.
The choice between an imidazole-based and a triazole-based building block depends on the specific goals of the drug discovery program. While triazoles may offer metabolic stability advantages, the imidazole scaffold provides a different set of hydrogen bonding patterns and steric profiles that may be advantageous for targeting specific fungal isozymes of CYP51 or for achieving a desired selectivity profile against human cytochrome P450 enzymes.
Application in Histamine H3 Receptor Antagonist Synthesis
The histamine H3 receptor is a G-protein coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor to modulate the synthesis and release of histamine. H3 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders.
Many potent H3 receptor antagonists feature an imidazole ring, mimicking the endogenous ligand histamine. The substitution pattern on the imidazole ring is a key determinant of activity. While many antagonists are derived from histamine itself (implying a 4- or 5-substituted imidazole), the specific positioning of side chains influences receptor affinity and selectivity.
The use of This compound provides a scaffold that is structurally related to histamine. The ethanol moiety can be further functionalized to introduce other pharmacophoric features. In contrast, building blocks with substitution at other positions, or those with different linker lengths between the imidazole and other parts of the molecule, are also widely explored to optimize properties such as brain penetration and oral bioavailability.[6][7]
Experimental Protocols: Representative Synthetic Procedures
To provide a practical context for this comparison, the following are representative, generalized protocols for the synthesis of a key intermediate using the different building blocks.
Protocol 1: Synthesis of a 1-Aryl-2-(1H-imidazol-1-yl)ethanol Intermediate
This protocol is representative of the synthesis of intermediates for many azole antifungals.
Step 1: Synthesis of 2-(1H-Imidazol-1-yl)-1-arylethanone
-
To a solution of an appropriate α-bromoacetophenone (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.
Step 2: Reduction to 1-Aryl-2-(1H-imidazol-1-yl)ethanol
-
Dissolve the crude ketone from Step 1 in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the desired alcohol, which can be purified by column chromatography.
Protocol 2: Conceptual Synthesis of a 1-Aryl-2-(1H-imidazol-5-yl)ethanol Derivative
The synthesis of a 5-substituted imidazole derivative often requires a de novo ring synthesis. The following is a conceptual outline based on established methods.
Caption: A conceptual workflow for the de novo synthesis of a 5-substituted imidazole.
This multi-step approach, while more synthetically demanding, allows for precise control over the substitution pattern of the imidazole ring.
Conclusion and Future Perspectives
The choice of a synthetic building block is a multi-faceted decision that balances synthetic accessibility, cost, and the desired biological profile of the target molecules.
-
This compound represents a strategically valuable building block for exploring novel chemical space, particularly when the modulation of both imidazole nitrogens is desired for biological activity. Its synthesis is more complex than its 1-yl isomer, which is a key consideration for large-scale synthesis.
-
2-(1H-Imidazol-1-yl)ethanol remains the workhorse for the synthesis of many established classes of azole antifungals due to its straightforward synthesis and the well-understood role of its N-3 nitrogen in target engagement.[4]
-
1,2,4-Triazole derivatives offer a compelling alternative to imidazoles, often providing improved metabolic stability and should be considered in parallel during lead optimization.[5]
Ultimately, the optimal building block is context-dependent. For rapid library synthesis and exploration of established pharmacophores, 2-(1H-imidazol-1-yl)ethanol is often the more pragmatic choice. However, for programs aiming to overcome resistance or discover novel modes of action, the synthetic investment required to incorporate this compound may be well justified. A thorough understanding of the structure-activity relationships of the target class and the synthetic implications of each building block is paramount for making an informed and strategic decision.
References
- Stark, H., Ligneau, X., Arrang, J. M., Schwartz, J. C., & Schunack, W. (1998). General construction pattern of histamine H3-receptor antagonists: change of a paradigm. Bioorganic & medicinal chemistry letters, 8(15), 2011–2016.
- Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 03(01), 121-129.
- Timmerman, H. (1994). Design of histamine H3-receptor agonists and antagonists. European journal of drug metabolism and pharmacokinetics, 19(3), 173–180.
- StackExchange. (2015). Does imidazole and hydrochloric acid yield imidazole hydrochloride salt?.
- Drug Design Org. Structure Activity Relationships.
- Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article.
- Hu, C., et al. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS medicinal chemistry letters, 14(10), 1448–1454.
- ResearchGate. (2023). Imidazole hydrochloride promoted synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
- ChemSynthesis. (2023). 2-(1H-imidazol-5-yl)ethanol.
- PubChem. CID 175318239.
- Kamal, A., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Journal of enzyme inhibition and medicinal chemistry, 26(4), 447–457.
- Li, Y., et al. (2021). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC medicinal chemistry, 12(10), 1729–1735.
- Google Patents. (2013). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
- Shah, A., & Patel, H. (2014). Synthesis and Antifungal Activity of Some Azoles. Inventi Rapid: Med Chem, 2014(4).
- Kathmann, M., et al. (1999). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 332(9), 317–322.
- ResearchGate. (2023). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes.
- De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Molecules, 17(11), 12969–12981.
- Sharma, M. C., & Smita, S. (2015). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(1), 83–94.
- Rodrigues, F. A., et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(3), 337.
- Bell, I. M., et al. (2001). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of medicinal chemistry, 44(17), 2759–2775.
- ResearchGate. (2023). Structures of selected histamine-3 receptor antagonists in relation to their physicochemical properties and CNS activity.
- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 154(6), 1166–1181.
- Fathalla, O. A., et al. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 2(3), 223-231.
- Dhawas, A. M., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(6), 754-759.
- ResearchGate. (2017). 2-[4,5-Diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol.
- Satheesh, K., et al. (2022). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 481-496.
- MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis.
- Pharmaffiliates. (2023). CAS No : 872-82-2 | Product Name : 2-(1H-Imidazol-5-yl)ethanol (BSC).
Sources
- 1. jopir.in [jopir.in]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General construction pattern of histamine H3-receptor antagonists: change of a paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of Target Protein Degradation: A Guide for PROTACs Incorporating a 2-(1H-Imidazol-5-yl)ethanol Moiety
This guide provides a comprehensive framework for the validation of novel Proteolysis-Targeting Chimeras (PROTACs) that utilize a 2-(1H-Imidazol-5-yl)ethanol chemical scaffold. For the purpose of this guide, we will refer to our hypothetical candidate as PROTAC-ImE-TX , designed to degrade the hypothetical oncogenic kinase, Target-X.
We will objectively compare the performance of PROTAC-ImE-TX against two critical benchmarks:
-
A traditional small-molecule inhibitor targeting the active site of Target-X (Inhibitor-SMI).
-
An inactive negative control PROTAC (PROTAC-NC), which is structurally identical to PROTAC-ImE-TX but contains a mutation in its E3 ligase-binding moiety, rendering it incapable of recruiting the degradation machinery.
This document is structured to provide not just protocols, but the strategic rationale behind each experimental step, ensuring a robust and self-validating workflow for researchers, scientists, and drug development professionals.
The PROTAC-ImE-TX Mechanism: From Ternary Complex to Degradation
The fundamental premise of PROTAC-ImE-TX is to hijack the cell's ubiquitin-proteasome system (UPS). Unlike Inhibitor-SMI, which merely blocks the function of Target-X, our PROTAC is designed to induce its complete elimination. This is achieved by forming a ternary complex between Target-X and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau, VHL), facilitated by the PROTAC molecule. This proximity induces the ubiquitination of Target-X, marking it for destruction by the proteasome.
Caption: Mechanism of Action for PROTAC-ImE-TX.
Foundational Validation: Proving Target Degradation
The first and most critical step is to confirm that PROTAC-ImE-TX indeed reduces the cellular levels of Target-X protein. Western blotting is the gold-standard initial assay for this purpose.
Experimental Protocol: Western Blotting for Target-X Degradation
-
Cell Seeding: Plate cancer cells known to express Target-X (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of PROTAC-ImE-TX (e.g., 1 nM to 10 µM), PROTAC-NC (1 µM), and Inhibitor-SMI (1 µM) for a fixed duration (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for Target-X overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize Target-X levels to the loading control and then to the vehicle control.
Comparative Data Summary: Degradation Potency and Efficacy
The dose-response relationship allows for the calculation of two key parameters: DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).
| Compound | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Comments |
| PROTAC-ImE-TX | Target-X | 15 | >95% | Demonstrates potent and profound degradation. |
| PROTAC-NC | Target-X | >10,000 | <10% | Lack of activity confirms E3 ligase engagement is essential. |
| Inhibitor-SMI | Target-X | N/A | No Degradation | As expected, the inhibitor does not reduce protein levels. |
| dBET1 (Reference) | BRD4 | ~4 | >98% | A well-characterized PROTAC for comparative potency. |
Mechanistic Deep Dive: Proving Dependence on the Ubiquitin-Proteasome System
To ensure the observed protein loss is due to the intended PROTAC mechanism, we must demonstrate that it can be rescued by inhibiting key components of the UPS.
Experimental Protocol: UPS Dependency Assay
-
Experimental Setup: Seed and culture cells as described for the Western Blot protocol.
-
Pre-treatment:
-
Proteasome Inhibition: Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.
-
E3 Ligase Inhibition: Pre-treat another set with an inhibitor of the Cullin-RING ligase family that VHL is part of (e.g., 1 µM MLN4924) for 2 hours.
-
-
PROTAC Treatment: Add PROTAC-ImE-TX (at a concentration near its DC₉₀, e.g., 200 nM) to the pre-treated cells and a set of cells without pre-treatment.
-
Incubation & Analysis: Incubate for 6-8 hours and perform Western blotting for Target-X as previously described.
Expected Outcome: The degradation of Target-X by PROTAC-ImE-TX should be significantly blocked in cells pre-treated with MG132 or MLN4924, confirming the involvement of the proteasome and the intended E3 ligase.
Caption: Experimental workflow for PROTAC-ImE-TX validation.
Assessing Selectivity and Functional Impact
A critical advantage of degradation over inhibition is the potential for increased selectivity. We must verify that PROTAC-ImE-TX is selective for Target-X and that its degradation leads to the desired biological outcome.
Global Proteomics for Unbiased Selectivity Profiling
Mass spectrometry-based proteomics provides a global view of protein level changes upon PROTAC treatment, offering an unbiased assessment of selectivity.
Experimental Protocol: TMT-Based Quantitative Proteomics
-
Cell Treatment: Treat cells in biological triplicate with PROTAC-ImE-TX (200 nM), PROTAC-NC (200 nM), and vehicle for 18 hours.
-
Lysis and Digestion: Lyse cells, quantify protein, and digest proteins into peptides using trypsin.
-
TMT Labeling: Label the resulting peptide samples with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins. The relative abundance of each protein in the PROTAC-ImE-TX-treated sample is compared to the vehicle and PROTAC-NC samples. Results are often visualized in a volcano plot, highlighting proteins that are both statistically significant and substantially changed in abundance.
Expected Outcome: In the PROTAC-ImE-TX sample, Target-X should be one of the most significantly downregulated proteins. The absence of other significantly downregulated proteins would indicate high selectivity.
Functional Consequence: Linking Degradation to Cell Viability
If Target-X is an oncogenic driver, its removal should inhibit cancer cell proliferation. This provides the ultimate functional validation.
Comparative Data Summary: Functional Potency
| Compound | Assay Type | IC₅₀ (nM) | Mechanism |
| PROTAC-ImE-TX | Cell Viability (72h) | 25 | Catalytic Degradation |
| Inhibitor-SMI | Cell Viability (72h) | 150 | Stoichiometric Inhibition |
| PROTAC-NC | Cell Viability (72h) | >10,000 | Inactive |
The superior IC₅₀ of PROTAC-ImE-TX compared to Inhibitor-SMI, despite potentially similar binding affinities, highlights a key advantage of the PROTAC modality. Because PROTACs act catalytically—one molecule can induce the degradation of multiple target proteins—they can achieve a more profound and sustained biological effect at lower concentrations.
Conclusion
The validation of a novel PROTAC, such as one containing a 2-(1H-Imidazol-5-yl)ethanol moiety, requires a multi-faceted and rigorous experimental approach. The workflow presented here establishes a self-validating system. By confirming potent, E3 ligase- and proteasome-dependent degradation of the intended target, assessing global selectivity, and linking these molecular events to a functional cellular outcome, researchers can build a compelling case for the efficacy and mechanism of their molecule. The direct comparison to both an inactive control and a traditional inhibitor is essential for demonstrating the unique advantages conferred by the targeted protein degradation approach.
References
- Khan, S., He, Y., Zhang, X., Yuan, Y., & Pu, S. (2020).Prosthetic group-mediated biorthogonal ligation: a concise review of the recent advances and future direction. RSC Advances.
- Sun, X., & Rao, Y. (2020).Covalent-based PROTACs. Drug Discovery Today: Technologies.
- Bricca, A., et al. (2019).PROTACs: A new therapeutic modality in cancer. Journal of Experimental & Clinical Cancer Research.
- Winter, G. E., et al. (2015).DRUG DEVELOPMENT: Phthalimide conjugation as a strategy for in vivo target protein degradation. Science.
- Soucy, T. A., et al. (2009).An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer. Nature.
A Comparative Guide to the Physicochemical Properties of Imidazole-Based Linkers
Introduction: The Privileged Role of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its unique amphoteric nature, ability to act as both a hydrogen bond donor and acceptor, and capacity for π-π stacking interactions enable it to bind effectively with a wide range of biological macromolecules.[1][5] This versatility has led to the incorporation of imidazole-based structures in numerous FDA-approved drugs, targeting a vast array of conditions including cancer, microbial infections, and inflammation.[2][5][6][7][8]
In the context of modern drug development, particularly in the design of linkers for modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the physicochemical properties of the linker are paramount. These properties govern a molecule's solubility, permeability, metabolic stability, and target engagement kinetics. The imidazole core offers a tunable platform where substitutions on the ring can modulate these critical parameters.
This guide provides a comparative analysis of key physicochemical properties of various imidazole-based linkers. It is designed for researchers, scientists, and drug development professionals, offering not only comparative data but also detailed, field-proven experimental protocols for their characterization. The aim is to explain the causality behind experimental choices and provide a framework for the rational design of imidazole-based molecules with optimized therapeutic potential.
Key Physicochemical Properties and Their Importance
The efficacy of an imidazole-based linker is a direct function of its structural and electronic properties. Understanding these characteristics is crucial for predicting a drug candidate's behavior.
-
Acidity and Basicity (pKa): The imidazole ring is amphoteric. The pyridine-like N-3 atom is basic (pKaH of the conjugate acid is ~7.1), while the pyrrole-like N-1 atom is weakly acidic (pKa ~14).[1] The protonation state at physiological pH (7.4) is critical as it dictates the molecule's charge, which in turn influences solubility, receptor interaction, and cell membrane permeability.
-
Lipophilicity (logP/logD): Lipophilicity, the measure of a compound's partitioning between an organic and aqueous phase, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The octanol-water partition coefficient, expressed as logP (for neutral compounds) or logD (for ionizable compounds at a specific pH), is a standard metric.[9][10] For drug candidates, a balanced logD is often sought to ensure sufficient aqueous solubility for formulation and distribution, as well as adequate lipophilicity to cross biological membranes.
-
Metabolic Stability: The imidazole ring, while generally stable, can be susceptible to metabolic degradation by enzymes, primarily cytochrome P450s (CYPs) in the liver.[11] Substitutions on the ring can be strategically placed to block sites of metabolism, thereby increasing the compound's half-life and in vivo exposure.
-
Hydrogen Bonding: The N-1 proton acts as a hydrogen bond donor, while the sp² hybridized N-3 nitrogen serves as an acceptor.[1] This dual capability is fundamental to the specific recognition and binding of imidazole-containing molecules to their biological targets, such as enzyme active sites.[1]
Comparative Analysis of Imidazole-Based Linkers
The true power of the imidazole scaffold lies in its tunability. The addition of different substituents can dramatically alter its physicochemical profile. Electron-withdrawing groups (e.g., -NO₂, -Cl) generally decrease the basicity of the ring, while electron-donating groups (e.g., -CH₃, -NH₂) increase it. These substitutions also impact lipophilicity and metabolic stability.
Below is a summary of how common substitutions affect the core properties of the imidazole ring.
| Linker Scaffold | Representative Substituent | Effect on pKa (N-3) | Effect on logP | General Metabolic Stability | Key Characteristics & Applications |
| Imidazole | -H (Unsubstituted) | ~7.1 | -0.08 | Moderate | Highly polar, water-soluble.[1][12] Foundational scaffold. |
| Methylimidazole | -CH₃ (Electron-Donating) | Increases (more basic) | Increases | Can be susceptible to oxidation | Increased lipophilicity can improve permeability. |
| Nitroimidazole | -NO₂ (Electron-Withdrawing) | Decreases (less basic) | Varies | Generally stable | Often used in hypoxia-activated prodrugs. |
| Haloimidazole | -Cl, -Br (Electron-Withdrawing) | Decreases (less basic) | Significantly Increases | Generally stable | Halogens can form halogen bonds, enhancing binding affinity. |
| Benzimidazole | Fused Benzene Ring | Decreases (less basic) | Significantly Increases | Generally stable | A privileged structure in many approved drugs due to favorable stacking interactions and metabolic stability.[5][6][7] |
Experimental Methodologies: A Practical Guide
Accurate and reproducible measurement of physicochemical properties is the bedrock of rational drug design. The following section provides detailed, step-by-step protocols for key experiments. These protocols are designed to be self-validating by including necessary controls and calibration steps.
Workflow for Characterizing Imidazole Linker Properties
The overall process for characterizing a novel linker involves a logical sequence of experiments to build a comprehensive physicochemical profile.
Caption: A generalized workflow for the synthesis and physicochemical characterization of imidazole-based linkers.
Protocol 1: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate method for determining pKa.[13] It works by monitoring the change in pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the imidazole linker are equal.[14] Controlling for ionic strength and temperature is critical as these factors can influence acid-base equilibria.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Temperature-controlled reaction vessel
-
Test compound (imidazole linker)
-
0.1 M Potassium Chloride (KCl) solution (for ionic strength adjustment)
-
Standardized 0.01 M Hydrochloric Acid (HCl)
-
Standardized 0.01 M Sodium Hydroxide (NaOH), carbonate-free
-
Degassed, deionized water
Procedure:
-
Solution Preparation: Dissolve a precisely weighed amount of the test compound in a known volume of 0.1 M KCl solution to create a ~1 mM solution. The KCl maintains a constant ionic strength.
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25°C).
-
Acidic Titration: Place the test solution in the vessel and begin stirring. Titrate the solution with standardized 0.01 M HCl, recording the pH after each incremental addition. Continue well past the equivalence point.
-
Basic Titration: In a separate experiment, titrate a fresh sample of the test solution with standardized 0.01 M NaOH, again recording pH values throughout.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[14] This can be calculated precisely using the first derivative of the titration curve.
Protocol 2: LogD Measurement by Shake-Flask Method
Causality: The shake-flask method is considered the "gold standard" for lipophilicity measurement due to its direct and theory-based approach.[9][10] A compound is partitioned between two immiscible phases (n-octanol and an aqueous buffer, typically at pH 7.4 for biological relevance). After equilibration, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the distribution coefficient (D). Using a buffer at a specific pH is essential for ionizable compounds like imidazoles, as their partitioning is pH-dependent.[9][10]
Materials:
-
n-Octanol (pre-saturated with aqueous buffer)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4 (pre-saturated with n-octanol)
-
Test compound
-
Vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[15]
Procedure:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the layers to separate completely before use. This ensures thermodynamic equilibrium.
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[9][10]
-
Partitioning: In a vial, add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS phases. The final compound concentration should be in the linear range of the analytical detector, and the final DMSO concentration should be low (<1%) to avoid affecting the partitioning.
-
Equilibration: Cap the vial tightly and shake vigorously for a fixed period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each aliquot using a calibrated HPLC or LC-MS method.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Protocol 3: Metabolic Stability Assessment using Liver Microsomes
Causality: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[11] The in vitro microsomal stability assay provides a reliable measure of a compound's susceptibility to Phase I metabolism.[16][17] The rate of disappearance of the parent compound over time is monitored in the presence of the necessary cofactor, NADPH, which initiates the enzymatic reactions.[11] The resulting data can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).
Materials:
-
Pooled liver microsomes (human, rat, or mouse)[16]
-
Phosphate buffer (100 mM, pH 7.4)[18]
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase)[16][18]
-
Test compound
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[19]
-
96-well plates
-
Incubator/shaker set to 37°C
-
Acetonitrile with an internal standard (for reaction termination and protein precipitation)
-
LC-MS/MS for analysis
Procedure:
-
Reaction Mixture Preparation: On a 96-well plate, prepare the reaction mixture containing phosphate buffer and liver microsomes (e.g., at 0.5 mg/mL protein concentration).[11] Pre-warm the plate to 37°C.
-
Initiate Reaction: Add the test compound (e.g., at 1 µM final concentration) to the wells.[19] After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system. A negative control lacking the NADPH system should be run in parallel.[18]
-
Time Course Sampling: Incubate the plate at 37°C with shaking.[18] At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in designated wells by adding a volume of cold acetonitrile containing an internal standard.[11]
-
Sample Preparation: After the final time point, centrifuge the plate to pellet the precipitated proteins.[16]
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clᵢₙₜ).
Caption: Experimental workflow for the liver microsomal stability assay.
Conclusion and Future Perspectives
The imidazole scaffold is a cornerstone of modern medicinal chemistry due to its versatile and tunable physicochemical properties. By strategically modifying the imidazole ring with various substituents, researchers can fine-tune properties like pKa, lipophilicity, and metabolic stability to optimize a molecule for a specific therapeutic purpose. The benzimidazole core, in particular, continues to be a highly privileged structure found in a multitude of clinically successful drugs.[5][6][7]
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel imidazole-based linkers. Adherence to these standardized, self-validating methods ensures the generation of high-quality, comparable data, which is essential for making informed decisions in the drug discovery pipeline. As therapeutic modalities become more complex, the rational, data-driven design of linker components, exemplified by the study of imidazole derivatives, will become increasingly critical to success.
References
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- Microsomal Stability Assay Protocol. AxisPharm.
- LogP / LogD shake-flask method. Protocols.io.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed.
- (PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. ResearchGate.
- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications.
- How To Determine PKA Of Organic Compounds?. YouTube.
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- Microsomal Stability. Cyprotex.
- (PDF) LogP / LogD shake-flask method v1. ResearchGate.
- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia.
- Shake Flask LogD. Domainex.
- metabolic stability in liver microsomes. Mercell.
- pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed.
- Development of Methods for the Determination of pKa Values. PubMed Central.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. OUCI.
- Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. ResearchGate.
- Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. ResearchGate.
- Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance. PubMed.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. ResearchGate.
- Physicochemical Properties of Imidazole. ResearchGate.
- Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society.
- Impacts of the Imidazolate Linker Substitution (CH 3 , Cl or Br) on the Structural and Adsorptive Properties of ZIF-8. ResearchGate.
- First and second deprotonation of imidazole.. ResearchGate.
- Calculated log P values for imidazole derivatives A-C. ResearchGate.
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Metabolic Stability Assays [merckmillipore.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mercell.com [mercell.com]
A Comparative Guide to PROTAC Linker Design: Maximizing Cell Permeability and Stability
Introduction: The Linker as the Linchpin of PROTAC Success
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC's architecture is a tripartite assembly: a ligand to engage a POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][3]
Initially dismissed as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's biological activity and "drug-like" properties.[1][4][5] Its length, chemical composition, and rigidity profoundly influence the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the essential event for ubiquitination and subsequent degradation.[1][] Furthermore, the linker's structure dictates the molecule's physicochemical characteristics, governing its solubility, stability, and, crucially, its ability to permeate the cell membrane to reach its intracellular targets.[7] This guide provides an in-depth comparison of common linker strategies, offering field-proven insights and experimental frameworks to aid researchers in the rational design of effective and stable PROTACs.
Part 1: The Linker's Impact on Cell Permeability
A primary challenge in PROTAC development is achieving efficient cell permeability. Due to their bivalent nature, PROTACs are typically large molecules (MW > 800 Da) with a high number of rotatable bonds and polar surface area (PSA), characteristics that place them "beyond the Rule of Five" (bRo5) and often correlate with poor passive diffusion across the lipid bilayer.[5][8][9] The linker's chemical composition is a key lever to modulate these properties.
Linker Composition: A Tale of Two Chemistries
The two most prevalent flexible linker classes are polyethylene glycol (PEG) and alkyl chains. Their fundamental difference in polarity dictates their influence on a PROTAC's overall performance.[8][10]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating hydrophilic ether units, PEG linkers are often employed to enhance the aqueous solubility of otherwise greasy PROTAC molecules.[10][11] Paradoxically, despite increasing hydrophilicity, PEG linkers can also improve cell permeability. This is attributed to the "chameleon effect," where the flexible linker allows the PROTAC to adopt a folded conformation in a nonpolar environment (like the cell membrane).[5][12] This folding can be stabilized by intramolecular hydrogen bonds (IMHBs), effectively shielding the molecule's polar groups, reducing its dynamic PSA, and lowering the energetic cost of membrane transit.[12][13][14]
-
Alkyl Linkers: These saturated hydrocarbon chains are hydrophobic and can improve membrane partitioning.[10][] However, an over-reliance on alkyl linkers can lead to poor solubility, colloidal aggregation, and non-specific binding, which sequesters the PROTAC and reduces the free concentration available to form the ternary complex.[] While historically common in early PROTACs, they are now often strategically re-incorporated during lead optimization to enhance systemic exposure once a productive ternary complex geometry has been established.[]
Data Presentation: Comparative Analysis of Linker Performance
The choice between PEG and alkyl linkers involves a trade-off between solubility and lipophilicity. The optimal choice is context-dependent, relying on the specific properties of the POI and E3 ligands.
| Feature | PEG Linkers | Alkyl Linkers | Causality & Experimental Insight |
| Composition | Repeating ethylene glycol units (-O-CH2-CH2-) | Saturated hydrocarbon chains (-CH2-) | The ether oxygens in PEG linkers are hydrogen bond acceptors, increasing hydrophilicity.[1] Alkyl chains are nonpolar. |
| Aqueous Solubility | Generally improves solubility.[10][16] | Can decrease solubility, risking aggregation.[] | PEG's hydrophilicity aids dissolution in aqueous media. High lipophilicity from alkyl chains can cause molecules to self-associate. |
| Cell Permeability | Can enhance permeability via folded "chameleon" conformations.[11][16] | Hydrophobicity can improve membrane partitioning up to a point.[] | PEG linkers can shield polar groups in nonpolar environments.[14] Alkyl linkers increase lipophilicity, which favors entry into the lipid bilayer. |
| Metabolic Stability | Can be susceptible to oxidation (ether peroxidation).[][16] | Generally considered more metabolically stable.[][16] | The C-H bonds in alkyl chains are generally more robust than the ether linkages in PEGs to metabolic enzymes like CYPs. |
| Conformation | High flexibility with a tendency for gauche effects, promoting folded states.[13] | High conformational flexibility, tending toward elongated anti-conformations.[13] | The gauche effect in PEG linkers favors compact structures, while the energetic preference for anti-conformations in alkyl chains leads to more extended shapes. |
Linker Length and Rigidity
Beyond composition, linker length and rigidity are critical parameters.
-
Length: The linker's length is a primary determinant of whether a productive ternary complex can form.[3] A linker that is too short may create steric clashes, while one that is too long may increase flexibility to a point where the entropic penalty of forming a stable complex is too high, leading to an unproductive, "floppy" conformation.[3][]
-
Rigidity: Incorporating rigid elements like piperazine/piperidine rings, alkynes, or spirocycles can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of binding.[4][17][18] This strategy can improve degradation activity, but excessive rigidity can also hinder the adaptability needed to form the ternary complex.[17] Finding the right balance is key.
Part 2: The Linker's Role in PROTAC Stability
A successful PROTAC must not only enter the cell but also remain intact long enough to function. The linker is a potential site of both chemical and metabolic instability.
-
Chemical Stability: Linkers should avoid chemically labile groups (e.g., certain esters or amides) that are prone to hydrolysis in the aqueous cellular environment.
-
Metabolic Stability: PROTACs are subject to metabolism by enzymes, primarily in the liver.[19] Linkers can be designed to be more resistant to metabolism. For instance, replacing metabolically "soft spots" on an alkyl chain with fluorine atoms or incorporating heterocyclic elements can block oxidation by cytochrome P450 (CYP) enzymes.[20] Studies have shown that replacing an amide linkage with a more stable ether or incorporating a triazole can improve pharmacokinetic profiles.[20]
Part 3: Experimental Protocols for Assessment
Objective, quantitative data is paramount in linker optimization. The following protocols describe self-validating systems for assessing permeability and stability.
Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: The PAMPA assay provides a rapid, high-throughput method to assess a compound's passive diffusion, a key component of cell permeability.[18][20][21] It models the transcellular absorption route by measuring passage across a lipid-infused artificial membrane, isolating passive transport from confounding factors like efflux or active uptake.[22][23] This makes it an excellent primary screen to evaluate how linker modifications impact a PROTAC's intrinsic ability to cross a lipid barrier.
Step-by-Step Methodology:
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% dodecane solution of lecithin) to form the artificial membrane. A 96-well acceptor plate is filled with buffer (e.g., PBS at pH 7.4).
-
Compound Preparation: Prepare stock solutions of PROTACs in DMSO. Dilute the stocks into buffer from the donor plate to achieve the final desired concentration (typically with <1% final DMSO concentration).
-
Assay Assembly: The lipid-coated donor plate is placed onto the acceptor plate, creating a "sandwich."
-
Incubation: The sandwich plate is incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, the plates are separated. The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where [drug] is concentration, V is volume, A is acceptor, D is donor.
Experimental Protocol 2: Caco-2 Permeability Assay
Causality: The Caco-2 assay is the gold standard for in vitro prediction of human drug absorption.[21] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant transporters and efflux pumps (e.g., P-glycoprotein).[21][24] This assay therefore provides a more holistic view of permeability than PAMPA, accounting for passive diffusion, paracellular transport, and active transport mechanisms.[18][24][25] It is crucial for identifying PROTACs that are substrates for efflux pumps, a common liability.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (A→B): The culture medium is replaced with transport buffer. The PROTAC is added to the apical (A, upper) chamber. The plate is incubated at 37°C. Samples are taken from the basolateral (B, lower) chamber at various time points.
-
Permeability Measurement (B→A): In a separate set of wells, the PROTAC is added to the basolateral (B) chamber, and samples are taken from the apical (A) chamber to measure efflux.
-
Quantification: The concentration of the PROTAC in all samples is determined by LC-MS/MS.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both directions (A→B and B→A).
-
Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the PROTAC is a substrate for active efflux.
-
Experimental Protocol 3: Liver Microsomal Stability Assay
Causality: This in vitro assay is a cornerstone for assessing metabolic stability.[22] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) family.[26][27] By incubating a PROTAC with liver microsomes and the necessary co-factors (NADPH), we can measure the rate of its metabolic degradation, providing a reliable estimate of its intrinsic clearance in the liver. This is critical for predicting in vivo half-life.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) in a phosphate buffer. Prepare a separate solution of the co-factor NADPH.
-
Incubation: The PROTAC is pre-incubated with the microsome mixture at 37°C to allow it to reach thermal equilibrium.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH solution.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein, and the supernatant is collected.
-
Quantification: The concentration of the remaining parent PROTAC in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The natural log of the percentage of remaining PROTAC is plotted against time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as t½ = 0.693 / k.
Conclusion: A Holistic Approach to Linker Design
The linker is not a passive component but an active modulator of PROTAC function. Optimizing its structure is a multiparameter challenge that requires balancing the often-competing demands of ternary complex formation, cell permeability, and metabolic stability.[] The choice between flexible linkers like PEG and alkyl chains, or the incorporation of rigid elements, is highly dependent on the specific POI and E3 ligase pair.[16] A systematic approach, employing the robust, self-validating experimental protocols described herein, is essential. By integrating biophysical data with assays for permeability and stability, researchers can rationally navigate the complex chemical space of PROTAC linkers to develop potent, selective, and effective protein degraders.
References
- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications.
- Effect of PROTAC linker length and conjugation site. A. In a... ResearchGate.
- Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. NIH.
- Current strategies for the design of PROTAC linkers: a critical review. NIH.
- Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- Systematic Investigation of the Permeability of Androgen Receptor PROTACs. NIH.
- Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.
- Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs.
- Assays and technologies for developing proteolysis targeting chimera degraders. NIH.
- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. NIH.
- Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. ACS Publications.
- Systematic Investigation of the Permeability of Androgen Receptor PROTACs. MDPI.
- Comparison between Caco-2 permeability and PAMPA permeability. The... ResearchGate.
- Permeability Assay. Profacgen.
- Microsomal Stability Assay. Creative Bioarray.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications.
- Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. NIH.
- Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. chempep.com [chempep.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Permeability Assay - Profacgen [profacgen.com]
- 22. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to PROTAC Linker Optimization: An In Vitro and In Vivo Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as the Linchpin of PROTAC Success
Proteolysis-targeting chimeras (PROTACs) have opened a new frontier in therapeutics, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[1] A PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][2]
While ligand selection is crucial, the linker is far from a passive spacer.[3][4] It is a critical determinant of a PROTAC's therapeutic success, profoundly influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates degradation efficiency.[1][2] Furthermore, the linker's physicochemical properties—its length, composition, and rigidity—directly impact cell permeability, solubility, and pharmacokinetic (PK) profiles, bridging the gap between potent in vitro activity and effective in vivo pharmacology.[4][5][6] This guide provides a framework for the systematic evaluation and comparison of PROTACs with different linkers, grounded in experimental data and field-proven insights.
The Causal Logic of Linker Design
The central challenge in PROTAC design is that the linker must correctly orient the POI and E3 ligase to facilitate the transfer of ubiquitin.[2] A linker that is too short can cause steric clashes, preventing the ternary complex from forming.[3][6] Conversely, a linker that is too long may lead to an unstable or unproductive complex with excessive flexibility, hindering efficient ubiquitination.[3][6] Therefore, linker optimization is an empirical process, tailored to each specific POI-E3 ligase pair.[3]
Common linker chemistries include flexible polyethylene glycol (PEG) chains, which can enhance solubility, and alkyl chains.[4][5] More rigid linkers incorporating cyclic moieties are also used to pre-organize the PROTAC into a bioactive conformation and improve metabolic stability.[4][7] The choice of linker dictates a delicate balance between facilitating ternary complex formation and maintaining drug-like properties.[5]
Caption: Impact of linker length on ternary complex formation.
Part 1: In Vitro Evaluation - A Stepwise Approach to Linker Comparison
A systematic in vitro workflow is essential to triage PROTAC candidates and select those with the highest potential for in vivo success. The goal is to move from broad screening to detailed characterization.
Caption: Experimental workflow for PROTAC linker optimization.
Assessing Ternary Complex Formation: The Foundation of Efficacy
The stability of the ternary complex is a critical determinant of a PROTAC's degradation efficiency.[8] Biophysical assays are invaluable for quantifying this interaction.
-
Why this is important: These assays provide direct evidence of the PROTAC's primary mechanism. A PROTAC that cannot efficiently form a ternary complex is unlikely to be an effective degrader. Comparing the kinetics (kon/koff rates) and thermodynamics of complex formation for different linkers provides a mechanistic basis for observed differences in cellular potency.[8][9] Strong positive cooperativity, where the binding of one protein enhances the binding of the other, is a hallmark of a well-designed PROTAC.[1]
-
Key Techniques:
-
Surface Plasmon Resonance (SPR): Considered a gold standard, SPR provides real-time kinetic data (kon, koff) and affinity (KD) for both binary (PROTAC-POI, PROTAC-E3) and ternary interactions.[8][10] The kinetic stability of the ternary complex, particularly a slow dissociation rate (koff), often correlates well with cellular degradation potency.[9]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interactions.[8][9] This helps to understand the driving forces behind complex formation.[9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a higher-throughput method to confirm ternary complex formation in solution. An increase in the FRET signal indicates proximity between the labeled POI and E3 ligase, validating the PROTAC's bridging action.[2]
-
Quantifying Target Degradation in Cells
Successful complex formation must translate into the degradation of the target protein within a cellular context.
-
Why this is important: Cellular assays are the ultimate proof-of-concept for a PROTAC. They integrate multiple factors, including cell permeability, ternary complex formation, and engagement of the UPS. Comparing the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) allows for direct ranking of linker variants.[11]
-
Key Techniques:
-
Western Blot: This is the most common method for visualizing and quantifying the reduction in target protein levels after PROTAC treatment. A concentration-response curve is generated to determine DC50 and Dmax.
-
HiBiT Lytic Detection System: This is a sensitive, plate-based luminescence assay that provides a quantitative measure of protein levels. It is highly amenable to high-throughput screening of PROTAC libraries.
-
Data Presentation: Comparing Linker Performance for BRD4 Degraders
The following table synthesizes representative data from studies on Bromodomain-containing protein 4 (BRD4) degraders, illustrating how linker modifications can affect in vitro performance.[2][12]
| PROTAC Candidate | Linker Type | Linker Length (atoms) | Ternary Complex Stability (SPR, t½ min) | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| BRD4-PROTAC-1 | PEG | 12 (PEG3) | 5 | 55 | 85 | 1.5 |
| BRD4-PROTAC-2 | PEG | 15 (PEG4) | 15 | 20 | 95 | 2.8 |
| BRD4-PROTAC-3 | PEG | 18 (PEG5) | 25 | 15 | >98 | 3.5 |
| BRD4-PROTAC-4 | Alkyl | 16 | 12 | 40 | 90 | 5.1 |
| BRD4-PROTAC-5 | Rigid Piperazine | 16 | 20 | 25 | 96 | 4.2 |
Note: Data are representative values compiled from literature for illustrative purposes.[2][12] Optimal linker length is target-dependent.[12]
Key Insights:
-
For this specific BRD4-VHL pair, a PEG5 linker (PROTAC-3) demonstrates the best combination of high ternary complex stability and potent cellular degradation.[11]
-
The alkyl linker (PROTAC-4) shows good permeability but results in a less stable complex and weaker degradation compared to the optimal PEG linker.
-
The rigid linker (PROTAC-5) improves complex stability over the alkyl chain but doesn't outperform the optimized flexible PEG linker in degradation potency.
Part 2: In Vivo Assessment - Translating In Vitro Potency to Efficacy
Strong in vitro data is necessary but not sufficient for clinical success. The linker plays a crucial role in determining a PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) properties in vivo.[2]
Pharmacokinetic (PK) Profiling
Due to their large size, PROTACs often fall "beyond the Rule of Five," presenting significant challenges in achieving good oral bioavailability and metabolic stability.[5][7] The linker is the most readily modifiable component to improve these properties.[5]
-
Why this is important: A PROTAC must achieve and maintain sufficient exposure in target tissues to exert its effect. Poor PK, such as rapid clearance or low bioavailability, is a common cause of failure. Linker modifications can impact solubility, permeability, and susceptibility to metabolism.[7]
-
Key Experiments:
-
In Vitro ADME: Assess metabolic stability in liver microsomes and hepatocytes. Evaluate permeability using Caco-2 or PAMPA assays.[11]
-
In Vivo PK Studies: Administer the PROTAC to animals (e.g., mice) via intravenous (IV) and oral (PO) routes.[11] Measure plasma concentrations over time to determine key parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
Pharmacodynamic (PD) and Efficacy Studies
The ultimate test is whether the PROTAC can degrade its target and produce a therapeutic effect in a disease model.
-
Why this is important: These studies connect drug exposure (PK) to target engagement and degradation (PD) and, ultimately, to therapeutic outcome. It is crucial to demonstrate that the PROTAC degrades the target protein in the tumor or relevant tissue, leading to disease modification.[]
-
Key Experiments:
-
Tissue Degradation: Following dosing in a relevant animal model (e.g., a tumor xenograft), collect tumor and other tissues at various time points.[][14] Quantify the level of the target protein (e.g., by Western Blot or targeted mass spectrometry) to confirm in vivo degradation.
-
Xenograft Efficacy Models: For oncology applications, tumor-bearing mice are treated with the PROTAC over a set period.[15][16] Efficacy is measured by tumor growth inhibition (TGI) and changes in animal body weight (as a measure of toxicity).[15]
-
Detailed Experimental Protocols
Protocol 1: Western Blot for In Vitro Protein Degradation
This protocol provides a reliable method for determining the DC50 and Dmax of a PROTAC.
-
Cell Seeding: Plate cells (e.g., MCF-7 for ERα, HeLa for BRD4) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[2]
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired duration (typically 18-24 hours).[2]
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µg per lane). Run samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to calculate DC50 and Dmax.
Protocol 2: In Vivo Target Degradation in a Xenograft Model
This protocol assesses the ability of a PROTAC to degrade its target in a relevant tissue within an animal model.[2]
-
Model Establishment: Implant human cancer cells (e.g., 2-5 million cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
PROTAC Administration: Randomize mice into treatment groups (e.g., vehicle control, PROTAC at various doses). Administer the PROTAC via the desired route (e.g., oral gavage, intraperitoneal injection) based on PK data.[16]
-
Tissue Collection: At specified time points after the final dose (e.g., 2, 8, 24 hours), euthanize the animals. Surgically excise the tumors and snap-freeze them in liquid nitrogen.[14]
-
Tissue Homogenization: Homogenize the frozen tumor tissue in lysis buffer using a mechanical homogenizer.
-
Protein Analysis: Determine protein concentration and analyze target protein levels using Western Blot or targeted mass spectrometry as described above.
-
Data Interpretation: Compare the target protein levels in the PROTAC-treated groups to the vehicle control group to determine the extent and duration of in vivo protein degradation.
Conclusion and Future Outlook
The linker is a pivotal component in PROTAC design, bridging in vitro potency with in vivo efficacy.[2][4] There is no universal linker; the optimal choice is highly dependent on the specific POI and E3 ligase pair.[3] A systematic evaluation process, beginning with biophysical and cellular in vitro assays and progressing to rigorous in vivo PK/PD and efficacy models, is essential for success. As our understanding of ternary complex structures and dynamics grows, aided by computational modeling and structural biology, the rational, de novo design of linkers will become increasingly powerful, accelerating the development of next-generation protein degraders.[4][17]
References
- Turella, P., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm.
- Manandhar, S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.
- Maple, H. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. RSC Chemical Biology.
- Turella, P., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate.
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2020). Journal of the American Chemical Society.
- Hines, J., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. ACS Chemical Biology.
- Lu, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.
- Li, Y., et al. (2024). Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter. Nature Communications.
- In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. (2024). Nature Communications.
- Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024). Cytiva.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed.
- Using SPR to Characterize the Binding Modes of PROTAC Molecules. Charnwood Discovery.
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Evaluating Coupling Reagents for Amide Bond Formation with 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
For researchers and professionals in drug development, the synthesis of novel molecules is a foundational activity. The creation of an amide bond is one of the most frequent and critical transformations in medicinal chemistry. However, not all substrates are created equal. The seemingly straightforward coupling of a carboxylic acid with an amine can be fraught with challenges, particularly when the amine component, such as 2-(1H-Imidazol-5-yl)ethanol hydrochloride, contains a reactive functional group like an imidazole ring.
This guide provides an in-depth, objective comparison of common coupling reagents for this specific application. We will move beyond simple protocols to explore the mechanistic rationale behind reagent choice, empowering you to optimize your synthetic strategy for maximum yield, purity, and stereochemical fidelity.
Section 1: The Challenge of the Imidazole Moiety
The structure of 2-(1H-Imidazol-5-yl)ethanol presents a unique set of challenges for amide coupling. As an analog of the amino acid histidine, its imidazole side chain is nucleophilic and can participate in unwanted side reactions.[1] Furthermore, if the carboxylic acid partner is chiral, the basic nitrogen of the imidazole ring can facilitate epimerization at the activated stereocenter, compromising the optical purity of the final product.[1][2] Therefore, the choice of coupling reagent is not merely a matter of efficiency but a critical parameter for controlling the reaction's outcome.
Section 2: The Contenders: A Mechanistic Overview
Amide bond formation requires the activation of a carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by an amine.[3][4] We will evaluate two major classes of reagents renowned for this purpose: carbodiimides and uronium/aminium salts.
Carbodiimides: The Workhorse Reagent (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its high reactivity and the water-solubility of its urea byproduct, which simplifies purification.[3][5] However, EDC alone can lead to significant racemization and the formation of a stable N-acylurea byproduct.[2][3] To mitigate these issues, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always required. HOBt acts as a nucleophilic catalyst, trapping the highly reactive O-acylisourea intermediate to form an HOBt-ester, which is more stable and less prone to racemization upon reaction with the amine.[5][6][7]
Uronium/Aminium Salts: The High-Performance Option (HATU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered third-generation coupling reagents, designed for high efficiency and low racemization.[8] HATU's superiority stems from its 1-hydroxy-7-azabenzotriazole (HOAt) component.[9] The HOAt-ester formed during activation is significantly more reactive than the corresponding HOBt-ester. This enhanced reactivity is attributed to a neighboring group effect from the pyridine nitrogen, which accelerates the subsequent amidation step, making HATU exceptionally effective for difficult or sterically hindered couplings.[10]
Workflow: Carboxylic Acid Activation and Amidation
The following diagram illustrates the general pathway for amide bond formation using a coupling reagent.
Caption: General workflow for coupling reagent-mediated amide synthesis.
Section 3: Head-to-Head Performance Evaluation
The choice between EDC/HOBt and HATU depends on the specific priorities of the synthesis: speed, cost, purity, and the inherent difficulty of the coupling.
| Performance Metric | EDC / HOBt | HATU | Rationale & Causality |
| Reaction Efficiency | Good to High | Very High to Excellent | HATU forms a more reactive OAt-ester, leading to faster and more complete reactions, especially with challenging substrates.[9][11] |
| Reaction Speed | Moderate to Fast | Very Fast | The enhanced reactivity of the HATU-derived active ester significantly shortens reaction times.[6][9] |
| Racemization Control | Good | Excellent | While HOBt minimizes racemization with EDC[5], HATU is inherently superior due to the rapid conversion of the activated ester, leaving less time for epimerization.[4][6] This is critical for histidine-like structures. |
| Side Reaction Profile | N-Acylurea formation. | Guanidinylation of amine. | EDC's O-acylisourea can rearrange to an unreactive N-acylurea[3]. Excess HATU can react with the primary amine to form a guanidinium byproduct, capping the chain.[3][6] |
| Ease of Work-up | Excellent | Good | The urea byproduct from EDC is water-soluble, allowing for simple aqueous extraction[5]. Byproducts of HATU are typically removed by chromatography. |
| Cost | Lower | Higher | EDC and HOBt are generally more economical than the more complex HATU reagent. |
Mechanistic Divergence: EDC/HOBt vs. HATU Activation
The subtle differences in the activation mechanism have profound impacts on performance.
Caption: Comparative activation pathways of EDC/HOBt and HATU.
Section 4: Field-Proven Experimental Protocols
The following protocols are designed as robust starting points. For any new substrate, small-scale optimization of stoichiometry, temperature, and reaction time is recommended.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol prioritizes cost-effectiveness and a simple work-up procedure.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
Base (e.g., DIPEA or Et₃N, 3.0 eq to neutralize the HCl salt and acid)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Dissolution: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid, this compound, and HOBt in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., DIPEA) dropwise and stir for 10 minutes. Causality: The base is crucial for neutralizing the hydrochloride salt of the amine and deprotonating the carboxylic acid to its active carboxylate form.
-
Activation: Add EDC hydrochloride to the solution in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Causality: The aqueous washes serve to remove the water-soluble HOBt, excess EDC, and the diisopropylethylammonium salt byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is optimized for speed and for challenging couplings where yield and purity are paramount.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
Base (e.g., DIPEA or 2,4,6-Collidine, 3.0 eq)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Pre-activation (Optional but Recommended): In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF. Add the base (2.0 eq) and stir at room temperature for 15-20 minutes. Causality: Pre-activating the carboxylic acid to the OAt-ester before introducing the amine can improve yields and minimize potential side reactions with the amine.
-
Amine Addition: In a separate flask, dissolve this compound in anhydrous DMF and add the base (1.0 eq) to free the amine.
-
Coupling: Add the amine solution to the pre-activated acid solution.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography to remove tetramethylurea and HOAt byproducts.
Section 5: Potential Pitfalls: The Guanidinylation Side Reaction
A known limitation of uronium/aminium reagents like HATU is their potential to react with the amine nucleophile if used in excess.[3] This forms a stable guanidinium species on the amine, rendering it incapable of participating in the desired amide bond formation.
Caption: Unwanted guanidinylation of the amine by excess HATU.
Troubleshooting Tip: To avoid this, it is best practice to use a slight excess of the carboxylic acid relative to the coupling reagent or to employ the pre-activation protocol described above. This ensures the HATU is consumed by the intended carboxylate before it has a chance to react with the more valuable amine component.
Section 6: The Verdict - A Senior Application Scientist's Recommendation
The optimal coupling reagent for reacting with this compound is dictated by the specific goals of your project.
-
For routine synthesis, large-scale reactions, or when cost and ease of purification are primary concerns, EDC in combination with HOBt (or a modern alternative like Oxyma Pure) is the recommended choice. Its water-soluble byproducts make it highly attractive for process chemistry.[3][5]
-
For difficult couplings involving sterically hindered partners, for rapid synthesis protocols, or when the absolute prevention of racemization is critical, HATU is the superior reagent. Its high reactivity and efficiency often justify the additional cost, delivering higher purity products in less time and minimizing the formation of hard-to-separate diastereomeric impurities.[4][6][9]
By understanding the mechanistic underpinnings of these powerful reagents, you can make informed decisions that transcend rote protocol-following, leading to more efficient, successful, and reproducible synthetic outcomes.
References
- ResearchGate. (n.d.). Coupling Reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- PubMed. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS.
- Wikipedia. (n.d.). HATU.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (2025). Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
Sources
- 1. peptide.com [peptide.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. bachem.com [bachem.com]
- 4. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(1H-Imidazol-5-yl)ethanol Hydrochloride
This document provides a comprehensive guide for the proper and safe disposal of 2-(1H-Imidazol-5-yl)ethanol hydrochloride. As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, from acquisition to its final, environmentally sound disposal. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.
Disclaimer: A specific, official Safety Data Sheet (SDS) for this compound was not located in a general search. The guidance herein is synthesized from the known hazards of the parent imidazole structure, data on closely related imidazole derivatives, and established best practices for hazardous waste management.[1][2] Researchers must consult their institution's Environmental Health and Safety (EHS) department and the supplier-specific SDS for definitive guidance and to ensure full compliance with local, state, and federal regulations.[1]
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe chemical handling and disposal. Based on data from analogous compounds, this compound should be handled as a hazardous substance. The parent compound, imidazole, is classified as corrosive, causing severe skin burns and eye damage, and may be harmful if swallowed.[2][3] Closely related hydrochloride salts of imidazole derivatives are documented as causing skin, eye, and respiratory irritation.[4][5]
The "cradle-to-grave" management of such materials is strictly regulated under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[6] This means that from the moment the chemical is generated as waste, it is subject to rigorous tracking and disposal procedures.[7][8]
Table 1: Summary of Potential Hazards and Required Controls
| Hazard Classification | Potential Effects & GHS Statements | Required Personal Protective Equipment (PPE) & Engineering Controls |
| Skin Irritant/Corrosive | Causes skin irritation (H315), potentially severe burns.[3][4] | Hand Protection: Chemical-resistant gloves (e.g., nitrile). Body Protection: Fully buttoned laboratory coat.[5][9] |
| Serious Eye Irritant/Damage | Causes serious eye irritation (H319) or damage.[3][4][5] | Eye Protection: Chemical safety goggles or a face shield.[1][5] |
| Respiratory Irritant | May cause respiratory irritation (H335).[4] | Engineering Control: Handle only in a well-ventilated area, preferably a certified laboratory chemical fume hood.[1][10] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2] | General Hygiene: Wash hands thoroughly after handling; do not eat, drink, or smoke in the work area.[4][11] |
Step-by-Step Disposal Protocol
The cardinal rule for disposing of this compound is to treat it as hazardous chemical waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer drain.[1][3]
Step 1: Waste Segregation and Collection
The first and most critical step is proper segregation to prevent dangerous chemical reactions.
Methodology:
-
Identify Waste Stream: Collect all waste containing this compound, including unused pure solid, contaminated solutions, and the first rinse of any contaminated labware, as hazardous waste.[5][9]
-
Check Compatibility: Do not mix this waste with incompatible materials. Imidazole compounds are known to be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][9] Combining incompatible waste streams can lead to violent reactions, gas evolution, or fire.
-
Segregate Solvents: If the compound is dissolved in a solvent, segregate the waste based on the solvent type (e.g., keep halogenated and non-halogenated solvent wastes in separate containers).[12] This is crucial because disposal facilities treat these solvent types differently, and mixing them increases disposal costs and complexity.
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by law and are essential for safety.
Methodology:
-
Select a Compatible Container: Collect the waste in a sealable, leak-proof container that is chemically compatible with the waste.[1][9] For solids and aqueous solutions, high-density polyethylene (HDPE) containers are often a suitable choice.[7]
-
Apply Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. Affix a "Hazardous Waste" label provided by your institution's EHS department.[7][9]
-
Complete the Label: Fill out the label completely and legibly. This must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "Waste this compound."
-
List all other constituents and their approximate percentages (e.g., water, methanol).
-
The specific hazard characteristics (e.g., "Irritant," "Corrosive").[7]
-
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[7][12] This prevents the release of vapors and protects against spills.
Step 3: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
Methodology:
-
Use a Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA within the laboratory where the waste is generated.[7]
-
Provide Secondary Containment: Place the waste container within a secondary containment bin or tray.[13][14] This will contain any potential leaks or spills from the primary container.
-
Ensure Safe Location: The SAA should be located away from direct sunlight, heat sources, and areas of high traffic.[1]
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals for proper disposal.
Methodology:
-
Monitor Fill Level: Do not overfill the waste container. Stop adding waste when the container is about 90% full to allow for expansion.[13]
-
Contact EHS for Pickup: Once the container is full or you have no more of this waste to generate, contact your institution's EHS department to schedule a chemical waste pickup.[7][9]
-
Maintain Records: Follow your institution's procedures for documenting the waste transfer. The manifest system ensures the waste is tracked from your lab to its final treatment or disposal facility.[15]
Emergency Spill Management Protocol
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental impact.
Methodology:
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For a small, manageable spill, proceed with cleanup only if you are trained and equipped to do so. For large spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double nitrile gloves.
-
Contain and Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad). Do not use combustible materials like paper towels to absorb flammable solvent spills.
-
Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, collecting the cleanup materials as hazardous waste.
-
Label and Dispose: Seal, label, and dispose of the spill cleanup waste through your EHS department.[2]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring safety and compliance at each stage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemos.de [chemos.de]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acewaste.com.au [acewaste.com.au]
- 14. creliohealthblogs.wordpress.com [creliohealthblogs.wordpress.com]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling 2-(1H-Imidazol-5-yl)ethanol hydrochloride
A Researcher's Guide to Safely Handling 2-(1H-Imidazol-5-yl)ethanol hydrochloride
Welcome, researchers and innovators. In the dynamic landscape of drug discovery and development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, experience-driven insights into the safe handling of this compound. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the quality and reliability of your results. This is more than a protocol; it is a framework for responsible science.
Understanding the Compound: A Prudent Approach
This compound is a member of the imidazole family. While specific hazard data for this particular salt may be limited, the known toxicological profiles of related imidazole compounds and hydrochloride salts necessitate a cautious and informed approach. Imidazole derivatives can cause skin and eye irritation, and in some cases, more severe burns.[1][2][3][4][5] The hydrochloride salt introduces the potential for acidic hazards, particularly if it comes into contact with moisture. Therefore, all handling procedures should be conducted with the assumption that this compound is hazardous.
Core Principles of Safe Handling
Before any work begins, a thorough review of the available Safety Data Sheet (SDS) for a closely related compound, such as imidazole or another imidazole derivative, is mandatory.[1][2][6][7] This document is the foundation of your risk assessment.
Engineering Controls: Your First Line of Defense
The primary method for controlling exposure to airborne particulates is through proper ventilation.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of this compound powder must be performed in a certified chemical fume hood.[2][8][9] This containment strategy is critical to prevent inhalation of fine particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to minimize the accumulation of any potential vapors or dusts that may escape primary containment.[4][6][7]
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and use of PPE is non-negotiable. The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes | Chemical safety goggles | Protects against splashes and airborne dust. Standard safety glasses are insufficient.[1][2][4][6][8][10] |
| Hands | Nitrile gloves | Provides a suitable barrier against skin contact. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations.[1][6][8][10][11] |
| Body | Laboratory coat | A fully buttoned lab coat protects your skin and personal clothing from contamination.[6][8][9][10] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[8][9] |
Operational Workflow: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6][8] The container should be tightly sealed to prevent absorption of moisture.
Weighing and Solution Preparation
This is a critical step where the potential for dust generation is highest.
-
Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatula, weigh boat, solvent, vortex mixer, etc.) is clean and readily accessible.
-
Weighing:
-
Don your full PPE.
-
Perform all weighing operations within the fume hood.
-
Use a micro-spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid any actions that could create airborne dust.
-
Close the primary container immediately after weighing.
-
-
Dissolution:
-
Add the solvent to your reaction vessel first, if possible.
-
Carefully add the weighed powder to the solvent.
-
Seal the vessel and mix gently until the solid is fully dissolved.
-
Reaction and Monitoring
-
Closed System: Whenever feasible, conduct reactions in a closed system to minimize the release of any vapors or aerosols.
-
Monitoring: If taking samples for reaction monitoring, do so with care to avoid spills and aerosol generation.
Decontamination and Waste Disposal
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All solid waste (contaminated weigh boats, gloves, paper towels) and liquid waste containing this compound must be collected in designated, clearly labeled hazardous waste containers.[9][10]
-
Container Rinsing: Any empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Surface Decontamination: After each use, thoroughly decontaminate the work area in the fume hood with an appropriate cleaning agent.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Never dispose of this compound down the drain.[2][10]
Emergency Procedures: Be Prepared
Accidents can happen, but with proper preparation, their impact can be minimized.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and follow your institution's emergency response procedures.
-
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key stages and decision points.
Sources
- 1. carlroth.com [carlroth.com]
- 2. westliberty.edu [westliberty.edu]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com [carlroth.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
